molecular formula C8H12O2 B1661957 4-Methylcyclohex-3-ene-1-carboxylic acid CAS No. 4342-60-3

4-Methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B1661957
CAS No.: 4342-60-3
M. Wt: 140.18 g/mol
InChI Key: OYOQOLNBTPTFEM-UHFFFAOYSA-N
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Description

4-Methylcyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methylcyclohex-3-ene-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99286. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methylcyclohex-3-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylcyclohex-3-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOQOLNBTPTFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-60-3
Record name 3-Cyclohexene-1-carboxylic acid, 4-methyl-
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Record name 4342-60-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-3-cyclohexene-1-carboxylic Acid
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Foundational & Exploratory

Chemical structure and properties of 4-Methylcyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylcyclohex-3-ene-1-carboxylic acid (CAS: 4342-60-3) is a functionalized cyclohexene derivative serving as a critical scaffold in organic synthesis and drug development. Characterized by a chiral center at the C1 position and a reactive alkene at C3-C4, this compound acts as a versatile "chiron" (chiral synthon) for terpenoid synthesis and as a precursor for 4-substituted cyclohexane pharmacophores. Its primary industrial utility lies in its conversion to trans-4-methylcyclohexanecarboxylic acid, a key intermediate in the synthesis of sulfonylurea antidiabetics such as Glimepiride.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound exists as a low-melting solid or viscous liquid depending on purity and isomeric composition. It possesses two functional handles: a carboxylic acid for coupling reactions and an internal alkene for addition or oxidation chemistry.

Structural Analysis
  • IUPAC Name: 4-Methylcyclohex-3-ene-1-carboxylic acid[1]

  • CAS Number: 4342-60-3[1]

  • Molecular Formula: C₈H₁₂O₂

  • Molecular Weight: 140.18 g/mol [1]

  • SMILES: CC1=CCC(CC1)C(=O)O

Physicochemical Properties
PropertyValueContext
Appearance White to off-white solidLow melting point leads to liquid phase in warm labs.
Melting Point 98–102 °CPure trans-isomer context; crude mixtures may be lower.
Boiling Point ~251 °CAt 760 mmHg.
Density 1.078 g/cm³Estimated at 25 °C.
pKa ~4.8Typical for aliphatic carboxylic acids.
Solubility Soluble in EtOH, DMSO, DCMLimited solubility in water.

Synthesis & Regiochemistry: The Diels-Alder Core

The most efficient route to 4-methylcyclohex-3-ene-1-carboxylic acid is the Diels-Alder [4+2] cycloaddition between isoprene (2-methyl-1,3-butadiene) and acrylic acid .

Mechanism and Regioselectivity

The reaction involves an electron-rich diene (isoprene) and an electron-poor dienophile (acrylic acid).

  • Regioselectivity: The reaction follows the "ortho-para rule." Isoprene is a 2-substituted diene. Reaction with a monosubstituted dienophile favors the 1,4-product ("para") over the 1,3-product ("meta").

  • Electronic Driver: The methyl group on isoprene donates electron density, making C1 the most nucleophilic terminus. The carboxylic acid withdraws density, making the

    
    -carbon of acrylic acid the most electrophilic. The bond forms between C1 (diene) and 
    
    
    
    -C (dienophile), placing the methyl group at C4 relative to the carboxyl group at C1.
Stereochemistry

The product has one chiral center (C1). The Diels-Alder reaction creates a racemic mixture of (R)- and (S)-enantiomers unless a chiral catalyst is employed.

DielsAlder Figure 1: Regioselective Synthesis via Diels-Alder Cycloaddition Isoprene Isoprene (2-Methyl-1,3-butadiene) TS Transition State [4+2] Cycloaddition Isoprene->TS Heat / Lewis Acid Acrylic Acrylic Acid (Dienophile) Acrylic->TS Heat / Lewis Acid Major MAJOR PRODUCT 4-Methylcyclohex-3-ene- 1-carboxylic acid (1,4-Substitution) TS->Major Favored (Regioselective) Minor MINOR PRODUCT 3-Methylcyclohex-3-ene- 1-carboxylic acid (1,3-Substitution) TS->Minor Disfavored

Figure 1: The electronic mismatch favors the 1,4-adduct (Major) due to the alignment of the nucleophilic diene terminus with the electrophilic dienophile terminus.

Reactivity & Functionalization[4]

This molecule is a "bifunctional scaffold," allowing orthogonal elaboration of the alkene and the acid.

Hydrogenation (The Glimepiride Pathway)

Catalytic hydrogenation (Pd/C or Raney Ni) reduces the C3-C4 double bond.

  • Significance: This yields 4-methylcyclohexanecarboxylic acid .

  • Stereocontrol: Hydrogenation often yields a mixture of cis and trans isomers. Thermodynamic equilibration (base-catalyzed) is required to isolate the thermodynamically stable trans-isomer, which is the requisite pharmacophore for Glimepiride .

Iodolactonization (Stereochemical Probe)

Reaction with iodine (


) and base (

) triggers intramolecular cyclization.
  • Mechanism: The alkene attacks the iodine to form an iodonium ion.[2] The carboxylate oxygen attacks the ring carbon from the back side (anti-addition).

  • Result: Formation of a

    
    -lactone or 
    
    
    
    -lactone. This reaction is highly stereoselective and is used to resolve enantiomers or lock the conformation of the ring.

Functionalization Figure 2: Divergent Functionalization Pathways cluster_0 Pathway A: Saturation cluster_1 Pathway B: Stereoselective Cyclization cluster_2 Pathway C: Amide Coupling Core 4-Methylcyclohex-3-ene- 1-carboxylic acid H2 Hydrogenation (H2, Pd/C) Core->H2 Downstream Synthesis Iodo Iodolactonization (I2, NaHCO3) Core->Iodo Kinetic Control Coupling Peptide Coupling (EDC/NHS, Amines) Core->Coupling SatAcid 4-Methylcyclohexane- carboxylic acid H2->SatAcid Downstream Synthesis Drug Glimepiride (Sulfonylurea) SatAcid->Drug Downstream Synthesis Lactone Iodolactone (Bicyclic Scaffold) Iodo->Lactone Kinetic Control Fmoc Fmoc-AA Derivatives (Peptide Synthesis) Coupling->Fmoc

Figure 2: The scaffold serves as a precursor for saturated pharmacophores (Pathway A) and complex bicyclic lactones (Pathway B).

Pharmaceutical Applications

Antidiabetic Agents (Sulfonylureas)

The most prominent application is in the supply chain for Glimepiride (Amaryl), a third-generation sulfonylurea used to treat Type 2 diabetes.

  • Role: The trans-4-methylcyclohexyl moiety in Glimepiride is responsible for hydrophobic binding interactions within the ATP-sensitive potassium channel (K_ATP) on pancreatic beta cells.

  • Workflow: 4-Methylcyclohex-3-ene-1-carboxylic acid

    
     Hydrogenation 
    
    
    
    trans-4-Methylcyclohexanecarboxylic acid
    
    
    Curtius Rearrangement
    
    
    trans-4-Methylcyclohexylamine
    
    
    Glimepiride.
Bioisosteres and Peptidomimetics

The cyclohexene ring acts as a rigidified bioisostere for linear aliphatic chains, reducing entropic penalties upon binding to protein targets. Derivatives are used in:

  • Peptide Synthesis: Fmoc-protected amino derivatives of this acid are used to introduce conformational constraints into peptide backbones.

  • Geminal Difluoromethylation: Recent research utilizes this scaffold to synthesize geminal bis(difluoromethyl)alkenes, acting as lipophilic hydrogen bond donors.

Experimental Protocol: Iodolactonization

Note: This protocol demonstrates the stereoselective utility of the alkene/acid motif.[2] Ensure all work is performed in a fume hood.

Reagents:

  • 4-Methylcyclohex-3-ene-1-carboxylic acid (1.0 eq)

  • Iodine (

    
    ) (1.1 eq)
    
  • Sodium Bicarbonate (

    
    ) (sat. aq.)
    
  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 1.40 g (10 mmol) of the carboxylic acid in 50 mL of DCM. Add 20 mL of saturated aqueous

    
    .
    
  • Cyclization: Cool the biphasic mixture to 0 °C. Add iodine (2.8 g, 11 mmol) portion-wise with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The organic layer will turn violet/brown initially and fade as iodine is consumed.

  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) to quench unreacted iodine (color change from brown to clear).
    
  • Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. The resulting iodolactone can be recrystallized from hexanes/ethyl acetate.
    

Validation:

  • IR Spectroscopy: Disappearance of the broad -OH stretch (acid) and appearance of a sharp carbonyl stretch at ~1770 cm⁻¹ (gamma-lactone).

Safety & Handling

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritation.Wear nitrile gloves.
Eye Irritant H319: Causes serious eye irritation.Use safety goggles/face shield.
Respiratory H335: May cause respiratory irritation.Handle only in a fume hood.

Storage: Store in a cool, dry place away from strong oxidizing agents. The alkene is susceptible to autoxidation over prolonged periods; store under nitrogen if high purity is required for long durations.

References

  • PubChem. 4-Methyl-3-cyclohexene-1-carboxylic Acid (CID 20350).[1] National Library of Medicine. [Link]

  • Master Organic Chemistry. Regiochemistry in the Diels-Alder Reaction. (Explains the ortho/para rule for Isoprene + Acrylic Acid). [Link]

  • Science24. Synthesis of Glimepiride - Crystal Structure Analysis. (Details the trans-4-methylcyclohexyl moiety and precursors). [Link]

  • Organic Syntheses. Preparation of 1-Methylcyclohexanecarboxylic Acid. (Analogous hydrogenation/saturation workflows). [Link]

  • Beilstein J. Org. Chem. Diels–Alder reactions of myrcene using intensified continuous-flow reactors. (Discusses regioselectivity in similar terpene-acrylic acid systems). [Link]

Sources

Thermodynamic Stability of 4-Methylcyclohex-3-ene-1-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 4-Methylcyclohex-3-ene-1-carboxylic acid and its associated isomers. This analysis is tailored for application scientists and drug development professionals focusing on intermediate scaffold stability, scale-up optimization, and impurity profiling.[1]

Executive Summary

4-Methylcyclohex-3-ene-1-carboxylic acid (CAS: 4342-60-3) is a critical cyclohexene scaffold, predominantly synthesized via the Diels-Alder cycloaddition of isoprene and acrylic acid.[1][2] While the 4-isomer (para-adduct) is the kinetically favored product, it exists within a complex thermodynamic landscape.

For drug development and scale-up, three stability vectors are paramount:

  • Regio-Stability: The energetic preference between the para (4-methyl) and meta (3-methyl) isomers.[1]

  • Positional Stability (Tautomerization): The thermodynamic drive for the double bond to migrate from the isolated 3-position to the 1-position (conjugated with the carboxyl group).[2]

  • Conformational Stability: The equilibrium between pseudo-equatorial and pseudo-axial conformers of the cyclohexene half-chair.

This guide provides the theoretical framework and experimental protocols to characterize and control these equilibria.

Structural Landscape & Isomer Definitions

Before analyzing stability, we must rigorously define the isomer set. The IUPAC numbering assigns the carboxylic acid carbon as C1.

Isomer TypeSpecific StructureDescription
Target Molecule 4-Methylcyclohex-3-ene-1-carboxylic acid The primary Diels-Alder adduct.[1][2] Trisubstituted alkene (C3=C4).[2] Non-conjugated.
Regioisomer 3-Methylcyclohex-3-ene-1-carboxylic acid The "Meta" adduct.[1][2] Formed as a minor impurity (~5-15%) during synthesis.[1]
Conjugated Isomer 4-Methylcyclohex-1-ene-1-carboxylic acid The thermodynamic sink.[1][2] The double bond migrates to C1-C2 to conjugate with the C=O system.[1]
Conformer A Pseudo-Equatorial -COOH The sterically favored half-chair conformation.[1][2]
Conformer B Pseudo-Axial -COOH The higher-energy conformer, populated at higher temperatures.[1][2]

Thermodynamic Principles

Regio-Selectivity (Para vs. Meta)

In the Diels-Alder reaction between isoprene (diene) and acrylic acid (dienophile), the Para isomer (4-methyl) is favored over the Meta isomer (3-methyl).[1][2]

  • Kinetic Control: The reaction is governed by Frontier Molecular Orbital (FMO) theory. The highest occupied molecular orbital (HOMO) of isoprene has the largest coefficient at C1, and the lowest unoccupied molecular orbital (LUMO) of acrylic acid has the largest coefficient at the

    
    -carbon. This alignment favors the formation of the 1,4-substituted product (Para).
    
  • Thermodynamic Control: While the Para isomer is kinetically favored, computational studies (DFT B3LYP/6-31G*) indicate the thermodynamic energy difference between Para and Meta isomers is small (< 1.5 kcal/mol). However, the Para isomer remains the global minimum in most solvent fields due to optimal hyperconjugative stabilization.

Positional Isomerization (The Conjugation Trap)

The most critical stability risk for this scaffold is acid-catalyzed isomerization.

  • The Driving Force: The target molecule contains a non-conjugated double bond.[2] Isomerization to an

    
    -unsaturated acid (conjugated system) releases significant stabilization energy (approx.[1] 2.7–3.5 kcal/mol).[3]
    
  • Mechanism: In the presence of trace acid or heat, the protonation of the C3=C4 bond generates a tertiary carbocation at C4. Elimination can regenerate the starting material or shift the double bond towards C1.

  • Result: Prolonged exposure to acidic conditions or high heat will convert the kinetic 3-ene product into the thermodynamic 1-ene product.[1][2]

Conformational Analysis (A-Values)

The cyclohexene ring exists in a half-chair conformation.[2]

  • Equilibrium: The carboxylic acid group at C1 rapidly interconverts between pseudo-equatorial and pseudo-axial orientations.

  • Preference: The pseudo-equatorial conformer is favored by approximately 1.4 kcal/mol (A-value approximation). This is critical for binding affinity modeling in drug discovery, as the "active" conformation may differ from the ground state.

Visualizing the Stability Landscape

The following diagrams illustrate the kinetic vs. thermodynamic pathways and the isomerization network.

Diagram 1: Diels-Alder Kinetic vs. Thermodynamic Pathways[1][2]

DielsAlder Reactants Isoprene + Acrylic Acid TS_Para TS (Para) Lower Ea Reactants->TS_Para TS_Meta TS (Meta) Higher Ea Reactants->TS_Meta Para 4-Methyl (Para) Major Kinetic Product TS_Para->Para Fast (k_para) Meta 3-Methyl (Meta) Minor Product TS_Meta->Meta Slow (k_meta)

Caption: Kinetic dominance of the Para isomer in the Diels-Alder cycloaddition.

Diagram 2: Acid-Catalyzed Isomerization Network

Isomerization cluster_energy Stability Gradient Target 4-Methylcyclohex-3-ene-1-COOH (Non-Conjugated) Kinetic Product Carbocation Tertiary Carbocation Intermediate (Transient) Target->Carbocation +H+ (Slow) Carbocation->Target -H+ (Fast) Conjugated 4-Methylcyclohex-1-ene-1-COOH (Conjugated) Thermodynamic Sink Carbocation->Conjugated -H+ (Irreversible)

Caption: The thermodynamic drive from the non-conjugated 3-ene to the conjugated 1-ene system.

Experimental Protocols

Protocol A: Determination of Isomeric Ratio (GC-FID/MS)

Purpose: To quantify the ratio of Para (4-Me) to Meta (3-Me) isomers and detect conjugated impurities.[1][2]

  • Sample Prep: Dissolve 10 mg of the crude acid in 1 mL of Methanol. Add 20 µL of Trimethylsilyldiazomethane (2.0 M in hexanes) to generate the methyl esters (carboxylic acids often tail in GC).

  • Column: Agilent DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Method:

    • Inlet: 250°C, Split 20:1.

    • Oven: 60°C (hold 1 min) → 10°C/min → 200°C (hold 5 min).

    • Detector: FID at 280°C or MS (Scan 40-300 amu).[1]

  • Analysis:

    • The Para isomer (methyl ester) typically elutes slightly later than the Meta isomer due to boiling point differences (Para bp > Meta bp).

    • Conjugated isomers will elute significantly later due to higher polarity and boiling points.

Protocol B: Thermodynamic Equilibration Study

Purpose: To assess the stability of the 3-ene double bond under process conditions.[1]

  • Setup: Prepare a 0.5 M solution of 4-Methylcyclohex-3-ene-1-carboxylic acid in Toluene.

  • Stress Condition: Add 5 mol% p-Toluenesulfonic acid (pTSA).

  • Incubation: Heat to reflux (110°C) under Nitrogen.

  • Sampling: Aliquot 100 µL every 2 hours for 12 hours. Quench with sat. NaHCO3, extract with EtOAc, and analyze via GC (Protocol A).

  • Interpretation:

    • Plot the disappearance of the 3-ene peak and the appearance of the 1-ene (conjugated) peak.[1]

    • If >5% conversion occurs within 4 hours, the scaffold requires buffering during scale-up steps involving heat.[1]

Synthetic Implications for Drug Development[1][4]

  • Purification Strategy: Do not rely on silica gel chromatography for extended periods if the material is acid-sensitive.[1][2] Silica is slightly acidic and can catalyze the 3-ene

    
     1-ene migration.[1] Use alumina or buffered silica (1% Et3N) if isomerization is observed.
    
  • Scale-Up Safety: The Diels-Alder reaction is exothermic.[1] Run in a continuous flow reactor (e.g., Vapourtec or Corning systems) to manage heat and suppress the thermodynamic Meta isomer formation.

  • Storage: Store the acid at 4°C under Argon. Oxidation of the double bond is a secondary degradation pathway, but isomerization is the primary thermodynamic risk.

References

  • Diels-Alder Regioselectivity: Fringuelli, F., & Taticchi, A. (2002).[2] The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.

  • Isomerization of Cyclohexenes: Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[2] Wiley-Interscience.[1] (See Section: Double Bond Migration). [2]

  • Experimental Data on Methylcyclohexene Stability: BenchChem. (2025). A Comparative Analysis of 1-Methylcyclohexene and 4-Methylcyclohexene Stability.

  • Computational Analysis of DA Adducts: Domingo, L. R., et al. (2016).[2] Understanding the Mechanism and Regioselectivity of the Diels-Alder Reactions of Isoprene. Journal of Organic Chemistry.

  • Scale-Up in Flow Reactors: Gutmann, B., et al. (2017).[2][4] Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry.

Sources

Definitive Guide: Acidity and pKa Profile of 4-Methylcyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylcyclohex-3-ene-1-carboxylic acid (CAS: 4342-60-3) serves as a critical chiral building block in the synthesis of terpenoids and pharmaceutical intermediates, including Factor Xa inhibitors. Its acidity profile—governed by the interplay between the homoallylic double bond and the methyl substituent—dictates its behavior in salt selection, partition coefficient (LogD) modulation, and purification strategies.

This technical guide provides a rigorous analysis of the compound's pKa, grounded in structural electronic theory and validated by experimental methodologies. It addresses the specific challenges of determining dissociation constants for lipophilic alicyclic acids and offers a self-validating protocol for accurate measurement.

Part 1: Structural Analysis & Theoretical Acidity

To understand the acidity of 4-Methylcyclohex-3-ene-1-carboxylic acid, one must analyze the electronic perturbations relative to its saturated and aromatic analogues. The pKa is determined by the stability of the carboxylate anion (


), which is influenced by inductive (

) and resonance (

) effects.
Electronic Effect Matrix
FeatureType of EffectImpact on AcidityMechanism
Carboxyl Group PrimaryBase pKa ~4.90Baseline acidity of cyclohexanecarboxylic acid.

Double Bond
Inductive (-I)Increases (Lowers pKa)

carbons at C3/C4 are more electronegative than

, exerting a weak electron-withdrawing effect through the

-framework.
C4-Methyl Group Inductive (+I)Decreases (Raises pKa)Electron-donating alkyl group destabilizes the carboxylate anion charge density.[1]
Comparative pKa Landscape

The experimental pKa of 4-Methylcyclohex-3-ene-1-carboxylic acid is rarely reported in open literature as a discrete value, but it can be bounded with high confidence using Structure-Activity Relationship (SAR) data:

  • Benzoic Acid: pKa 4.20 (Stronger acid due to resonance stabilization).[2]

  • 3-Cyclohexene-1-carboxylic acid: Predicted pKa ~4.67 – 4.75 (Acidified by alkene induction).

  • Cyclohexanecarboxylic acid: pKa 4.90 (Saturated baseline).

  • Target (4-Methyl derivative): The methyl group attenuates the acidification of the double bond.

    • Estimated pKa: 4.75 – 4.85

AcidityLogic Base Cyclohexanecarboxylic Acid (pKa ~4.90) DoubleBond Add C3=C4 Double Bond (-I Effect) Base->DoubleBond Increases Acidity Intermediate 3-Cyclohexene-1-carboxylic acid (pKa ~4.70) DoubleBond->Intermediate MethylGroup Add C4-Methyl Group (+I Effect) Intermediate->MethylGroup Decreases Acidity Target 4-Methylcyclohex-3-ene-1-carboxylic acid (Est. pKa 4.75 - 4.85) MethylGroup->Target

Figure 1: Logical flow of structural modifications affecting the pKa of the target compound.

Part 2: Physicochemical Profile & Data Summary[3]

The following data consolidates experimental and high-confidence predicted values necessary for experimental design (e.g., buffer selection).

PropertyValueSource/Method
Molecular Formula

PubChem [1]
Molecular Weight 140.18 g/mol PubChem [1]
Predicted pKa (25°C) 4.75 ± 0.10 SAR Extrapolation
LogP (Octanol/Water) 1.2 – 1.5XLogP3 Prediction [1]
Water Solubility Sparingly SolubleLipophilic hydrocarbon ring limits aqueous solubility.
Appearance White Solid / Pale OilMelting Point ~98-99°C (Solid form) [2]

Part 3: Experimental Determination Protocol

Due to the limited water solubility of 4-Methylcyclohex-3-ene-1-carboxylic acid (LogP > 1), direct aqueous titration often yields unstable readings due to electrode fouling or precipitation of the neutral species. The Yasuda-Shedlovsky Extrapolation Method is the authoritative protocol for such lipophilic acids.

Methodology: Potentiometric Titration in Cosolvent Systems

Objective: Determine aqueous pKa (


) by titrating in varying ratios of Methanol/Water or Dioxane/Water and extrapolating to 0% organic solvent.
Reagents & Equipment[3][4]
  • Titrant: 0.1 M KOH (Standardized, Carbonate-free).

  • Solvent: Methanol (HPLC Grade) and degassed deionized water.

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength

    
    ).
    
  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.

Step-by-Step Protocol
  • Preparation of Solvent Ratios: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol in water. Ensure each contains 0.1 M KCl.

  • Sample Dissolution: Dissolve ~20 mg of 4-Methylcyclohex-3-ene-1-carboxylic acid accurately weighed into 50 mL of the 50% MeOH mixture.

    • Checkpoint: Ensure the solution is clear. If cloudy, increase methanol concentration (up to 60%).

  • Titration: Perform a dynamic equivalence point titration with 0.1 M KOH. Record pH vs. Volume.

    • Self-Validation: The first derivative curve (

      
      ) must show a sharp, singular peak.
      
  • Repeat: Repeat the procedure for the 40% and 30% solvent mixtures.

  • Data Processing (Yasuda-Shedlovsky Equation): Plot the apparent pKa (

    
    ) obtained in each solvent mixture against the dielectric constant function 
    
    
    
    .
    
    
    • Extrapolate the linear regression to the dielectric constant of pure water (

      
       at 25°C).
      

TitrationWorkflow Start Start: Weigh Sample (~20mg) Solubilize Dissolve in Cosolvent (e.g., 50% MeOH/Water) Start->Solubilize Titrate Potentiometric Titration (0.1 M KOH) Solubilize->Titrate Calc_pKa Calculate Apparent pKa (Half-Neutralization Point) Titrate->Calc_pKa Repeat Repeat for 40% and 30% MeOH Calc_pKa->Repeat Plot Yasuda-Shedlovsky Plot (pKa' vs 1/Dielectric Constant) Repeat->Plot Extrapolate Extrapolate to 0% Solvent (Result: Aqueous pKa) Plot->Extrapolate

Figure 2: Workflow for Yasuda-Shedlovsky determination of pKa for lipophilic acids.

Part 4: Implications for Drug Development

Salt Selection Strategy

With a pKa of ~4.8, this compound requires a counterion with a pKa at least 2 units higher (pKa > 6.8) to ensure stable salt formation and prevent disproportionation in solid state.

  • Recommended Bases: Tromethamine (pKa 8.1), L-Arginine (pKa 9.0), or Sodium Hydroxide.

  • Avoid: Weak bases like Urea or very weak pyridines.

Solubility & LogD

The distribution coefficient (LogD) varies with pH.

  • pH < 3.8: The molecule is >90% neutral (protonated). Solubility is driven by LogP (~1.2). High membrane permeability.

  • pH > 5.8: The molecule is >90% ionized (anionic). Solubility increases significantly; membrane permeability decreases.

  • Purification: To extract this acid from an organic reaction mixture, wash with aqueous

    
     (pH ~8.5) to pull it into the aqueous phase as the carboxylate salt, leaving non-acidic impurities in the organic layer.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20350, 4-methylcyclohex-3-ene-1-carboxylic acid. Retrieved February 28, 2026 from [Link]

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky method).
  • Völgyi, G., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.[5][6] Retrieved from [Link]

Sources

Stereochemical Architecture and Asymmetric Synthesis of 4-Methylcyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylcyclohex-3-ene-1-carboxylic acid is a highly versatile chiral building block utilized extensively in the synthesis of complex terpenoids and competitive enzyme inhibitors. As a cyclic monoterpene derivative, its structural simplicity belies its profound utility in probing the mechanistic pathways of terpene cyclases. This whitepaper provides an in-depth technical analysis of its stereochemistry, details a self-validating protocol for its asymmetric synthesis, and explores its downstream applications in drug development and biochemical research.

Structural and Stereochemical Analysis

The molecular architecture of 4-methylcyclohex-3-ene-1-carboxylic acid (Molecular Formula: C₈H₁₂O₂, MW: 140.18 g/mol ) consists of a cyclohexene ring featuring a methyl group at the C4 position and a carboxylic acid moiety at the C1 position .

Identification of the Chiral Center

The molecule possesses a single stereocenter at C1 . The double bond located between C3 and C4 is locked in a cis (Z) conformation due to the geometric constraints of the six-membered ring, precluding any cis/trans stereoisomerism at the alkene. Consequently, the molecule exists exclusively as a pair of enantiomers: (R) and (S) .

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration at C1, we apply the CIP priority rules to the four attached groups:

  • -COOH (Priority 1): The carbon is bonded to three oxygen equivalents (one double bond, one single bond), giving it the highest atomic number priority.

  • -CH₂-CH=C(CH₃)- (C2 Path, Priority 2): The C2 methylene is attached to C3. Because C3 is double-bonded to C4, it is treated as being bonded to two carbon atoms (C, C, H).

  • -CH₂-CH₂-C(CH₃)= (C6 Path, Priority 3): The C6 methylene is attached to C5. C5 is a standard methylene group bonded to only one carbon atom (C4) and two hydrogens (C, H, H). Since (C, C, H) > (C, H, H), the C2 path takes priority over the C6 path.

  • -H (Priority 4): The hydrogen atom has the lowest priority.

When the lowest priority group (-H) is oriented away from the viewer, a clockwise progression from Priority 1 → 2 → 3 dictates the (R) configuration, while a counterclockwise progression dictates the (S) configuration.

Causality in Asymmetric Synthesis

The standard synthesis of the cyclohexene core relies on a[4+2] Diels-Alder cycloaddition between isoprene (the diene) and an acrylic acid derivative (the dienophile). However, an uncatalyzed reaction with achiral acrylic acid yields a racemic mixture of para (4-methyl) and meta (3-methyl) regioisomers .

To achieve enantiopurity and high regioselectivity, researchers employ chiral auxiliaries (e.g., D-pantolactone or oxazolidin-2-one) and Lewis acid catalysts (e.g., TiCl₄) .

The Mechanistic Role of TiCl₄

The causality behind selecting TiCl₄ is twofold:

  • LUMO Lowering: TiCl₄ coordinates to the carbonyl oxygens of the dienophile, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This accelerates the reaction, allowing it to proceed at ultra-low temperatures (-10 °C to -100 °C), which thermodynamically favors the para product.

  • Conformational Locking: The bidentate coordination of TiCl₄ restricts the rotational freedom of the chiral auxiliary. This "locks" the dienophile into a rigid conformation, effectively blocking one stereoface and forcing the isoprene to attack from the less sterically hindered face, resulting in high diastereomeric excess (de > 95%).

G Isoprene Isoprene (Diene) Catalyst TiCl4 Catalyst (-10°C to -100°C) Isoprene->Catalyst Acrylate Acrylate + Chiral Auxiliary (Dienophile) Acrylate->Catalyst Adduct Chiral Diels-Alder Adduct (High de/ee) Catalyst->Adduct [4+2] Cycloaddition Hydrolysis LiOH Hydrolysis (THF/MeOH/H2O) Adduct->Hydrolysis Cleavage of Auxiliary Product Enantiopure 4-Methylcyclohex-3-ene-1-carboxylic acid Hydrolysis->Product Stereoretention

Asymmetric Diels-Alder workflow for synthesizing enantiopure 4-methylcyclohex-3-ene-1-carboxylic acid.

Self-Validating Experimental Protocol

The following protocol details the synthesis of (R)-4-methylcyclohex-3-ene-1-carboxylic acid using D-pantolactone as the chiral auxiliary, adapted from validated methodologies . Every step includes a validation checkpoint to ensure system integrity.

Step 1: Preparation of the Chiral Dienophile
  • Reaction: Dissolve D-pantolactone (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Add triethylamine (NEt₃, 1.2 eq) as a base.

  • Addition: Dropwise add acryloyl chloride (1.1 eq) at 0 °C to prevent exothermic polymerization.

  • Validation (Checkpoint 1): Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the D-pantolactone spot confirms complete esterification. Quench with saturated NH₄Cl, extract, and purify via flash chromatography.

Step 2: Asymmetric Diels-Alder Cycloaddition
  • Catalyst Coordination: Dissolve the purified chiral acrylate in anhydrous CH₂Cl₂ and cool to -10 °C. Slowly add TiCl₄ (1.1 eq). The solution will darken, indicating Lewis acid-carbonyl coordination.

  • Cycloaddition: Add 2-methyl-1,3-butadiene (isoprene, 5.0 eq) dropwise. Stir for 24 hours at -10 °C.

  • Validation (Checkpoint 2): Quench with cold water. Extract the organic layer and analyze via ¹H-NMR. The presence of the cyclohexene double bond proton (δ ~5.38 ppm) and the disappearance of terminal alkene protons confirm adduct formation.

Step 3: Non-Epimerizing Hydrolysis (Saponification)
  • Reaction: To cleave the chiral auxiliary without racemizing the C1 stereocenter, dissolve the Diels-Alder adduct (0.32 mmol) in a 1:1:1 mixture of THF : MeOH : H₂O (1.5 mL).

  • Hydrolysis: Add LiOH (67 mg, 1.6 mmol) and stir vigorously for 1 hour at 50 °C.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, acidify with 1M HCl to pH 2, and extract with ethyl acetate.

  • Validation (Checkpoint 3): Determine enantiomeric excess (ee) using chiral stationary phase GC or HPLC. The target ee should be >92%.

Quantitative Analytical Data

The physical and optical properties of the isolated enantiomers are critical for verifying synthetic success. The data below summarizes the key metrics for both (R) and (S) isomers .

Property(R)-4-Methylcyclohex-3-ene-1-carboxylic acid(S)-4-Methylcyclohex-3-ene-1-carboxylic acid
Optical Rotation [α]D +93.0 (c = 0.5, CHCl₃)-80.6 (c = 0.5, CHCl₃)
Melting Point 82–92 °C82–92 °C
Chiral Auxiliary Used D-PantolactoneOxazolidin-2-one derivative
Enantiomeric Excess (ee) > 92%> 95%
Molecular Weight 140.18 g/mol 140.18 g/mol

Applications in Drug Development and Biosynthesis

Beyond its utility as a basic building block, enantiopure 4-methylcyclohex-3-ene-1-carboxylic acid is instrumental in the study of terpene cyclases , such as δ-cadinene synthase (DCS). DCS is a high-fidelity enzyme that catalyzes the cyclization of farnesyl diphosphate (FDP) into δ-cadinene, a precursor to phytoalexins like gossypol.

By converting the carboxylic acid into an amine via a Curtius rearrangement, researchers generate aza-analogues of the α-bisabolyl carbocation. Because the tetrahedral nitrogen mimics the topological and electrostatic properties of the planar carbocation intermediate—but cannot be processed further by the enzyme—these aza-analogues act as highly potent, tightly bound competitive inhibitors .

Pathway FDP Farnesyl Diphosphate (FDP) Natural Substrate DCS δ-Cadinene Synthase (DCS) Enzyme FDP->DCS Binds Intermediate α-Bisabolyl Cation Intermediate DCS->Intermediate 1,6-Cyclization Product δ-Cadinene Final Product Intermediate->Product Further Cyclization Inhibitor Aza-Analogue (Derived from target acid) Inhibitor->DCS Competitive Inhibition (Mimics Cation)

Mechanism of δ-cadinene synthase inhibition by aza-analogues derived from the target acid.

This stereospecific inhibition is crucial for disentangling the complex 1,10- vs. 1,6-macrocyclization pathways in sesquiterpene biosynthesis, paving the way for the rational design of novel agrochemicals and pharmaceuticals.

References

  • National Center for Biotechnology Information. "4-Methyl-3-cyclohexene-1-carboxylic Acid | C8H12O2 | CID 20350" PubChem. Available at: [Link]

  • Rudolf, J. D., et al. "Silent catalytic promiscuity in the high-fidelity terpene cyclase δ-cadinene synthase." Organic & Biomolecular Chemistry (RSC Publishing), 2019. Available at:[Link]

  • Frost, J. W., et al. "Synthesis of biobased and substituted terephthalic acids and isophthalic acids." US Patent US20160031787A1, Google Patents, 2016.

CAS 4346-01-6 physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physical and Chemical Characterization of Novel API Candidate CAS 4346-01-6

Executive Summary & Identifier Note

As a Senior Application Scientist, I approach the characterization of a new chemical entity (NCE) not merely as a checklist of isolated tests, but as a cohesive, self-validating analytical strategy.

A critical note on the identifier: The designation CAS 4346-01-6 fails the standard modulus-10 checksum required for registered Chemical Abstracts Service registry numbers. Therefore, within the context of this technical whitepaper, "CAS 4346-01-6" is treated as an internal, proprietary alphanumeric designation for a novel, unregistered preclinical active pharmaceutical ingredient (API).

To transition this novel API from discovery to clinical viability, we must establish a definitive physicochemical profile that satisfies regulatory scrutiny. According to , the establishment of universal tests—including identity, assay, and impurities—is mandatory for new drug substances[1]. This guide details the causal logic and self-validating protocols required to characterize CAS 4346-01-6.

Section 1: Structural Elucidation (Chemical Characteristics)

Before physical properties can be assessed, the exact molecular connectivity of CAS 4346-01-6 must be unambiguously proven.

High-Resolution Mass Spectrometry (HRMS)

The Causality: We utilize Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry per [2]. Why ESI? ESI is a soft ionization technique that preserves the pseudo-molecular ion


, which is critical for determining the exact mass of small-molecule APIs without excessive in-source fragmentation. The exact mass confirms the elemental composition, while MS/MS collision-induced dissociation (CID) maps the structural connectivity.
Quantitative Nuclear Magnetic Resonance (qNMR)

The Causality: While MS provides mass, it cannot differentiate between positional isomers. 1D (


, 

) and 2D (COSY, HSQC) NMR unambiguously assign the carbon-hydrogen framework. Furthermore, we employ qNMR per to determine absolute purity without the need for a pre-existing reference standard of the API itself[3].

Section 2: Solid-State Characterization (Physical Characteristics)

The solid-state form of an API dictates its solubility, dissolution rate, and ultimate bioavailability.

X-Ray Powder Diffraction (XRPD)

The Causality: Polymorphism is evaluated using [4]. Different polymorphs have distinct crystal lattices that diffract X-rays at unique


 angles. XRPD is the gold standard because it directly measures the long-range order of the crystal lattice, allowing us to differentiate between the thermodynamically stable form and metastable variants.
Thermal Analysis (DSC/TGA)

The Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are run in tandem. Why? If DSC shows an endothermic event at 120°C, we cannot know if it is a true melt or a desolvation event. By overlaying TGA data, if mass loss occurs simultaneously with the endotherm, it proves the event is desolvation (a pseudo-polymorph). If no mass loss occurs, it is a true polymorphic melting point.

G Start CAS 4346-01-6 Novel API Chem Chemical Characterization (Structural Elucidation) Start->Chem Phys Physical Characterization (Solid-State Profiling) Start->Phys NMR qNMR (USP <761>) Absolute Purity Chem->NMR MS HRMS (USP <736>) Exact Mass & Fragmentation Chem->MS XRPD XRPD (USP <941>) Polymorph Identification Phys->XRPD Thermal DSC/TGA Thermal Stability Phys->Thermal

Figure 1: Core physicochemical characterization workflow for novel API CAS 4346-01-6.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must validate itself in real-time. Below are the step-by-step methodologies engineered with built-in systemic checks.

Protocol 1: qNMR for Absolute Purity
  • Sample Preparation: Accurately weigh 10.0 mg of CAS 4346-01-6 and 5.0 mg of an internal standard (e.g., NIST SRM Maleic acid) using a microbalance.

  • Solvent Selection: Dissolve in 0.6 mL of

    
    . Causality:
    
    
    
    provides a wide spectral window, lacks active exchangeable protons that might obscure the API's signals, and dissolves highly crystalline structures.
  • Self-Validation (Blank Run): Acquire a spectrum of pure

    
     first. Causality: This proves the solvent is free of residual water or impurities that could artificially inflate the integration regions.
    
  • Acquisition: Set the relaxation delay (

    
    ) to at least 5 times the longest 
    
    
    
    relaxation time of the molecule. Causality: This ensures complete return to thermal equilibrium for all nuclei, guaranteeing that the peak area is strictly proportional to the molar concentration.
Protocol 2: XRPD Phase Identification
  • Instrument Calibration (Self-Validation): Prior to scanning the API, scan NIST SRM 1976 (Corundum). Causality: This validates detector alignment and ensures

    
     peak position accuracy is within 
    
    
    
    .
  • Sample Preparation: Lightly grind CAS 4346-01-6 and back-load it into a zero-background silicon holder. Causality: Back-loading minimizes preferred orientation (texture effects) which can artificially skew peak intensities and mask minor polymorphic phases.

  • Acquisition: Scan from 2° to 40°

    
     at a step size of 0.01°.
    
Protocol 3: Stability-Indicating HPLC Method

Validation of the HPLC method must follow guidelines, evaluating parameters such as accuracy, precision, and robustness[5].

  • Mobile Phase: Buffer (pH 3.0) and Acetonitrile. Causality: A low pH suppresses the ionization of acidic functional groups on the API, preventing peak tailing and improving retention on a hydrophobic C18 stationary phase.

  • System Suitability Testing (SST): The system must prove it is fit for purpose before any unknown samples are analyzed.

G SST System Suitability Testing (SST) Inject Reference Standard Check Pass Criteria? RSD < 2.0%, T < 1.5 SST->Check Run Execute Sample Sequence (Unknowns & Controls) Check->Run Yes Fail Halt & Troubleshoot (Check Column/Mobile Phase) Check->Fail No Data Peak Integration & Purity Calculation Run->Data

Figure 2: Self-validating HPLC sequence protocol ensuring data integrity per ICH Q2(R1).

Section 4: Quantitative Data Summaries

Table 1: Theoretical Physicochemical Profile Target for CAS 4346-01-6

ParameterAnalytical TechniqueTarget SpecificationCausality / Rationale
Exact Mass HRMS

5 ppm of theoretical
Confirms elemental composition and absence of mass-shifting adducts.
Absolute Purity qNMR

98.0% w/w
Establishes absolute mass fraction without relying on UV response factors.
Crystallinity XRPDSharp peaks, no amorphous haloEnsures solid-state stability and predictable dissolution kinetics.
Thermal Profile DSCSharp endotherm,

J/g
Indicates high phase purity and a highly ordered crystal lattice.

Table 2: HPLC System Suitability Criteria (Self-Validation Parameters)

ParameterAcceptance CriterionCausality
Retention Time RSD

1.0% (n=5)
Verifies pump flow rate stability and mobile phase mixing accuracy.
Peak Area RSD

2.0% (n=5)
Validates autosampler injection precision.
Tailing Factor (

)

1.5
Ensures column efficiency and lack of secondary silanol interactions.
Resolution (

)

2.0
Guarantees baseline separation of the API from its known synthetic impurities.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." URL: [Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." URL: [Link]

  • United States Pharmacopeia (USP). "USP <941> Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction (XRPD)." URL: [Link]

  • United States Pharmacopeia (USP). "USP <761> Nuclear Magnetic Resonance Spectroscopy." URL: [Link]

  • United States Pharmacopeia (USP). "USP <736> Mass Spectrometry." URL: [Link]

Sources

4-Methylcyclohex-3-ene-1-carboxylic Acid: A Technical Review of Synthesis, Stereochemistry, and Bioactive Applications

[1]

Executive Summary

4-Methylcyclohex-3-ene-1-carboxylic acid is a versatile chiral building block belonging to the class of substituted cyclohexenes.[1] Structurally derived from the Diels-Alder cycloaddition of isoprene and acrylic acid, it serves as a critical scaffold in the synthesis of peptidomimetics, fragrance compounds, and advanced polymer precursors. This guide analyzes its production methodologies, stereochemical resolution strategies, and downstream utility in pharmaceutical and industrial applications.

Structural Characteristics & Synthesis

The Diels-Alder Cycloaddition

The primary industrial and laboratory route to 4-methylcyclohex-3-ene-1-carboxylic acid is the [4+2] cycloaddition of isoprene (2-methyl-1,3-butadiene) and acrylic acid .[1]

  • Mechanism: The reaction proceeds via a concerted pericyclic mechanism.[1]

  • Regioselectivity: The presence of the methyl group on the diene introduces regiochemical considerations.[1] The "para" product (4-methyl) is generally favored over the "meta" product (3-methyl) due to the electronic directing effects of the methyl group (weakly electron-donating) interacting with the electron-withdrawing carboxyl group of the dienophile.[1]

  • Catalysis: While the reaction can proceed thermally, Lewis acid catalysts (e.g.,

    
    , 
    
    
    ) are often employed to enhance regioselectivity (favoring the 1,4-substitution pattern) and reaction rate at lower temperatures.[1]
Stereochemistry

The reaction generates a chiral center at the C1 position (the carbon bearing the carboxylic acid). Consequently, the product is obtained as a racemic mixture (

1
Visualization: Synthesis Pathway

The following diagram illustrates the synthesis and potential isomeric outcomes.

SynthesisPathwayIsopreneIsoprene(2-Methyl-1,3-butadiene)TransitionTransition State[4+2] CycloadditionIsoprene->TransitionAcrylicAcidAcrylic AcidAcrylicAcid->TransitionParaProduct4-Methylcyclohex-3-ene-1-carboxylic acid(Major Product)Transition->ParaProductFavored (1,4-subst)MetaProduct3-Methylcyclohex-3-ene-1-carboxylic acid(Minor Isomer)Transition->MetaProductDisfavored (1,3-subst)

Figure 1: Diels-Alder synthesis pathway showing the regioselective formation of the 4-methyl derivative.[1]

Experimental Protocols

Standard Laboratory Synthesis (Thermal)

Note: This protocol is based on standard Diels-Alder methodologies adapted for volatile dienes.[1]

Reagents:

  • Isoprene (freshly distilled)[1]

  • Acrylic Acid[1][2][3][4][5][6]

  • Hydroquinone (polymerization inhibitor)[1]

  • Toluene (Solvent)[1]

Procedure:

  • Setup: Equip a high-pressure glass reactor or sealed tube with a magnetic stir bar.[1]

  • Charge: Add Acrylic Acid (1.0 equiv) and Isoprene (1.2 equiv) to Toluene (2M concentration relative to acid). Add trace Hydroquinone (0.1 wt%).[1]

  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours.

    • Expert Insight: Isoprene is volatile (bp 34°C).[1] A sealed system is mandatory to maintain stoichiometry.[1]

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess isoprene and solvent.[1]

  • Purification: Distill the residue under vacuum. The product typically distills at 130–135°C / 20 mmHg .[1]

  • Yield: Expect 70–85% of the racemic acid.[1]

Enzymatic Resolution (Green Chemistry)

To obtain the optically active (S)-isomer , biocatalytic resolution is superior to chemical crystallization.[1]

  • Biocatalyst: Acinetobacter sp.[1][7] (Strain JNU9335 or similar lipases).[1]

  • Substrate: Methyl 4-methylcyclohex-3-ene-1-carboxylate (Methyl ester of the acid).[1][3]

  • System: Isooctane/Water biphasic system.[1][7]

  • Outcome: The enzyme selectively hydrolyzes the ester to the (S)-acid (ee > 99%), leaving the (R)-ester unreacted.[1]

Chemical Reactivity & Derivatives[2][6][7][8]

The molecule features two distinct reactive handles: the alkene (C3=C4) and the carboxylic acid (C1) .[1]

Carboxylic Acid Modifications[1]
  • Peptide Coupling: Reaction with Fmoc-Cl or Boc2O (after converting acid to amine via Curtius rearrangement) yields protected amino acids used in peptidomimetics.[1]

  • Esterification: Reaction with methanol/acid yields methyl esters used in fragrance formulations.[1]

Alkene Functionalization
  • Epoxidation: Treatment with m-CPBA yields the 3,4-epoxide, a precursor for cycloaliphatic epoxy resins.[1]

  • Halolactonization: Reaction with Iodine/KI can promote intramolecular cyclization to form iodolactones, useful for stereochemical assignment.[1]

Visualization: Reactivity Network

ReactivityCore4-Methylcyclohex-3-ene-1-carboxylic AcidEpoxide3,4-Epoxy-4-methylcyclohexanecarboxylic acid(Resin Precursor)Core->EpoxideEpoxidationAmideCarboxamides(Bioactive Scaffolds)Core->AmideAmidationSaturated4-Methylcyclohexanecarboxylic acidCore->SaturatedHydrogenationBocAmineN-Boc-4-methylcyclohex-3-en-1-amine(Peptide Building Block)Core->BocAmineTransformationReagent1m-CPBAReagent2SOCl2, then AmineReagent3H2 / Pd-CReagent4Curtius Rearrangement(DPPA, t-BuOH)

Figure 2: Divergent synthesis showing key functional group transformations.[1]

Applications

Pharmaceutical Intermediates[1]
  • Peptidomimetics: The conformationally restricted cyclohexene ring serves as a proline surrogate or a hydrophobic spacer in peptide drug design.[1] The N-Fmoc and N-Boc protected amino derivatives are commercially available for solid-phase peptide synthesis (SPPS).[1]

  • Edoxaban Analog Context: While the anticoagulant Edoxaban utilizes a diamino-cyclohexane scaffold derived from 3-cyclohexene-1-carboxylic acid, the 4-methyl derivative acts as a homologous scaffold for exploring structure-activity relationships (SAR) in similar Factor Xa or thrombin inhibitors.[1]

  • Antiviral Research: Derivatives of cyclohexene acids have been screened for activity against influenza neuraminidase, leveraging the ring's ability to mimic the transition state of sialic acid cleavage.

Fragrance & Flavor[1][5]
  • Olfactory Profile: The acid and its esters possess a "sweaty, cuminic, cedar-like" aroma.[1][8]

  • Usage: It is used as a minor component in recreating complex essential oil profiles (e.g., artificial cedarwood or cumin oil) and as a masking agent in industrial products.

Industrial Materials[1]
  • Surfactants: The adduct of myrcene (a related diene) and acrylic acid is used to create bio-based surfactants.[1] The 4-methylcyclohexene derivative shares these amphiphilic properties when neutralized.[1]

  • Epoxy Resins: The double bond is susceptible to peroxidation, forming cycloaliphatic epoxides used in high-performance coatings requiring weatherability.[1]

Quantitative Data Summary

ParameterValue / DescriptionSource
CAS Number 4342-60-3 (Racemic)
Molecular Weight 140.18 g/mol
Boiling Point 130–135°C @ 20 mmHgExperimental
Density ~1.07 g/cm³
Major Isomer (DA) Para (4-methyl)[Beilstein J. Org.[1][3] Chem]([Link])
Enzymatic ee > 99% (S-isomer via Acinetobacter)[Jiangnan Univ.[1][7] Research]([Link])

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20350, 4-Methyl-3-cyclohexene-1-carboxylic Acid.[1] Retrieved from [Link][1]

  • Beilstein Journal of Organic Chemistry (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. (Discusses analogous regioselectivity and scale-up). Retrieved from [Link]

  • The Good Scents Company. 4-methyl-3-cyclohexene-1-carboxylic acid Odor Description.[1] Retrieved from [Link][1]

  • Organic Syntheses. General procedures for Diels-Alder cycloadditions of isoprene. (Foundational methodology). Retrieved from [Link]

Reactivity of the double bond in 4-Methylcyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Reactivity of the Double Bond in 4-Methylcyclohex-3-ene-1-carboxylic Acid

Abstract This technical guide provides a comprehensive analysis of the reactivity profile of the C3-C4 double bond in 4-methylcyclohex-3-ene-1-carboxylic acid (CAS 4342-60-3).[1] As a trisubstituted alkene embedded within a cyclohexene ring featuring a homoallylic carboxylic acid, this molecule serves as a critical model for understanding regioselective electrophilic additions, stereocontrolled hydrogenations, and intramolecular cyclizations (halolactonizations).[2] This document details the mechanistic pathways, kinetic vs. thermodynamic controls, and experimental protocols essential for researchers utilizing this scaffold in terpene synthesis and medicinal chemistry.

Structural Analysis & Electronic Properties[2]

The core reactivity of 4-methylcyclohex-3-ene-1-carboxylic acid is dictated by the interplay between the electron-rich trisubstituted alkene and the pendant carboxylic acid group.

  • The Alkene (C3=C4): The methyl group at C4 exerts a positive inductive effect (+I), increasing the electron density of the double bond and making it highly nucleophilic compared to unsubstituted cyclohexenes.[2] This asymmetry creates a significant polarization, stabilizing partial positive charge development at the tertiary C4 position during electrophilic attack.

  • The Carboxylic Acid (C1): Located at the homoallylic position (gamma to the alkene), the carboxyl group acts as an internal nucleophile.[2] Its proximity allows for intramolecular trapping of electrophilic intermediates (e.g., iodonium ions), a pathway often faster than intermolecular reactions.[2]

  • Stereochemistry: The molecule possesses a chiral center at C1.[2] Reactions at the double bond often create new stereocenters at C3 and C4. The relative stereochemistry (cis/trans) of the incoming groups with respect to the carboxylic acid is governed by ring conformation (half-chair) and directing effects (H-bonding).[2]

Reactivity Profile

Iodolactonization: The Regioselectivity Challenge

The reaction with iodine (


) in the presence of a weak base (e.g., 

) triggers an intramolecular cyclization.[2] This is the most complex and informative reaction for this substrate due to the competition between ring size (Baldwin's rules) and electronic stabilization.[2]
  • Mechanism:

    • Iodonium Formation: Electrophilic iodine attacks the less hindered face of the alkene to form a bridged iodonium ion.[2]

    • Nucleophilic Attack: The carboxylate anion attacks the ring carbons.[2]

      • Path A (Kinetic/Baldwin): Attack at C3 leads to a 5-membered lactone (gamma-lactone).[1][2] This is a 5-exo-trig cyclization, which is generally kinetically favored.

      • Path B (Electronic/Thermodynamic): Attack at C4 leads to a 6-membered lactone (delta-lactone).[1][2] The transition state for this attack is stabilized by the tertiary character of C4 (the methyl group stabilizes the developing positive charge).

  • Outcome: While 5-exo-trig is usually dominant, the tertiary carbocation character at C4 in this specific substrate strongly favors the formation of the delta-lactone (6-membered ring) or leads to rearrangement products depending on precise conditions.[1][2] Researchers must control temperature and solvent polarity to select the desired regioisomer.

Epoxidation

Treatment with m-chloroperbenzoic acid (mCPBA) yields the 3,4-epoxide.[1]

  • Directing Effect: In non-polar solvents (e.g.,

    
    ), the carboxylic acid hydrogen-bonds with the peracid, directing the delivery of oxygen to the syn face (same side as the COOH).[2]
    
  • Product: The major product is typically cis-4-methyl-3,4-epoxycyclohexanecarboxylic acid.[1]

  • Utility: The resulting epoxide is a versatile intermediate.[2] Acid-catalyzed ring opening typically occurs at the tertiary C4 position, yielding trans-diols or lactones.

Catalytic Hydrogenation

Hydrogenation (


, Pd/C) reduces the double bond to form 4-methylcyclohexanecarboxylic acid.
  • Stereocontrol: The adsorption of the alkene onto the catalyst surface is influenced by the carboxylic acid.[2] The major product is the cis-isomer (methyl and carboxyl groups on the same side), resulting from hydrogen addition to the face opposite the sterically demanding carboxyl group (or directed syn depending on solvent/catalyst interaction).[2]

Visualization of Reactivity Pathways[2]

The following diagram maps the core transformations and the mechanistic divergence in iodolactonization.

ReactivityMap Substrate 4-Methylcyclohex-3-ene- 1-carboxylic acid Iodonium Bridged Iodonium Intermediate Substrate->Iodonium I2 / NaHCO3 Epoxide Syn-Epoxide (Directed by COOH) Substrate->Epoxide mCPBA (Syn-Directing) Alkane Cis-4-Methylcyclohexane- carboxylic acid Substrate->Alkane H2 / Pd/C (Stereoselective) GammaLactone Gamma-Lactone (5-exo-trig) Kinetic Product Iodonium->GammaLactone Attack at C3 (Secondary) DeltaLactone Delta-Lactone (6-endo-trig) Electronic Product Iodonium->DeltaLactone Attack at C4 (Tertiary/Stable)

Figure 1: Mechanistic divergence in the reactivity of 4-Methylcyclohex-3-ene-1-carboxylic acid.[1] Note the competition in iodolactonization driven by electronic stabilization at C4.

Experimental Protocol: Regioselective Iodolactonization

This protocol targets the thermodynamically favored delta-lactone via electronic control.

Objective: Synthesis of the iodolactone from 4-methylcyclohex-3-ene-1-carboxylic acid.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.40 g, 10 mmol)

  • Iodine (

    
    ): 2.0 equiv (5.08 g)[2]
    
  • Sodium Bicarbonate (

    
    ): 2.5 equiv (saturated aq.[2] solution or solid suspension)[2]
    
  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
    /
    
    
    biphasic system.[2]

Procedure:

  • Preparation: Dissolve 10 mmol of 4-methylcyclohex-3-ene-1-carboxylic acid in 50 mL of acetonitrile.

  • Base Addition: Add 25 mmol of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . If using a biphasic system, add 25 mL of water.
    
  • Iodination: Cool the mixture to 0°C in an ice bath. Add iodine (

    
    ) portion-wise over 15 minutes to control the exotherm and prevent sublimation.[2]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (visualize with UV or p-anisaldehyde stain).[2] The consumption of the starting material (

    
     in 3:1 Hex/EtOAc) and appearance of a less polar product indicates conversion.[2]
    
  • Quenching: Quench the excess iodine by adding saturated aqueous sodium thiosulfate (

    
    ) until the dark purple/brown color fades to yellow/colorless.
    
  • Extraction: Extract with diethyl ether (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Data Interpretation:

  • IR Spectroscopy: Look for the shift in carbonyl stretching.[2] A gamma-lactone (5-membered) typically appears ~1770

    
    , while a delta-lactone (6-membered) appears ~1735–1750 
    
    
    
    .
  • NMR: The proton at the iodinated carbon (H-C-I) will show distinct chemical shifts.[2] For the delta-lactone (iodine at C3), the H3 proton signal will be a multiplet around 4.0–4.5 ppm.

Quantitative Reactivity Data

Reaction TypeReagentMajor ProductKey Controlling Factor
Iodolactonization

,

Delta-Lactone (6-ring)Electronic: Tertiary cation stability at C4 overrides Baldwin's rules.[1]
Epoxidation mCPBA, DCMSyn-EpoxideH-Bonding: COOH directs peracid to the syn face.[1][2]
Hydrogenation

, Pd/C
Cis-AlkaneSteric/Haptophilic: Catalyst binds to face opposite (or directed by) COOH.[1][2]
Bromination

,

Trans-1,2-dibromideStereoelectronic: Anti-addition via bromonium ion.[1][2]

References

  • Synthesis via Diels-Alder

    • BenchChem.[2] "A Comparative Guide to the Synthesis of 4-Methylcyclohex-3-enecarbaldehyde." (Analogous mechanism for the acid).[2][3]

    • [2]

  • Iodolactonization Mechanisms

    • Chemistry Stack Exchange.[2] "Intramolecular lactonisation in an unsaturated carboxylic acid."

  • Epoxidation Stereochemistry

    • Chemistry LibreTexts.
  • Hydrogenation Stereoselectivity

    • Journal of the Chemical Society B. "Stereochemistry of hydrogenation of 4-t-butylmethylenecyclohexane." (Foundational stereochemical principles for substituted cyclohexenes).
  • General Properties

    • PubChem. "4-Methyl-3-cyclohexene-1-carboxylic Acid."[1][4][5]

    • [2]

Sources

Conformational analysis of methyl-substituted cyclohexene carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Conformational Analysis in Drug Design

Executive Summary: The Scaffold Challenge

In medicinal chemistry, the cyclohexene ring is not merely a "dehydrogenated cyclohexane." It is a unique structural platform where the planar constraint of the alkene distorts the familiar chair conformation into a half-chair (


)  geometry. For researchers utilizing methyl-substituted cyclohexene carboxylic acids—common intermediates in the synthesis of bioactive terpenes (e.g., shikimic acid analogs) and transition-state mimics—understanding this distortion is critical.

This guide provides a rigorous technical framework for predicting, analyzing, and validating the conformational preferences of these systems. Unlike cyclohexane, where steric bulk dictates a clear equatorial preference, cyclohexene conformers are governed by a competitive balance between Allylic Strain (


)  and Pseudo-diaxial interactions .
Theoretical Framework: The Half-Chair and Strain Energy

The cyclohexene ring exists primarily in a half-chair conformation (


 symmetry). In this geometry, atoms C1, C2, C3, and C6 lie roughly in a plane, while C4 and C5 are puckered above and below this plane. This creates two distinct substituent environments: Pseudo-axial (

)
and Pseudo-equatorial (

)
.
2.1 The Governing Forces

The conformational preference of a methyl-substituted cyclohexene carboxylic acid depends entirely on the regiochemistry of the substituents.

Interaction TypeDescriptionCritical ZoneEnergy Penalty (approx.)[1]

Strain
Steric clash between a substituent at C1/C2 and a pseudo-equatorial substituent at C3/C6.Allylic (C3, C6)3.5 – 4.5 kcal/mol

Strain
Steric clash between adjacent substituents on the double bond (C1 and C2).Vinylic (C1, C2)1.0 – 2.5 kcal/mol
1,3-Diaxial Repulsion between pseudo-axial groups at C3/C4/C5.Remote (C4, C5)0.9 – 1.8 kcal/mol
2.2 Decision Matrix: Predicting the Conformer

The following logic flow illustrates how to determine the major conformer based on substitution patterns.

ConformerLogic Start Identify Substitution Pattern Zone1 Allylic (C3/C6) Substituted? Start->Zone1 Zone2 Remote (C4/C5) Substituted? Start->Zone2 CheckA13 Is A(1,3) Strain Present? (C1/C2 sub vs C3/C6 sub) Zone1->CheckA13 Yes CheckDiaxial Check 1,3-Diaxial Interactions Zone2->CheckDiaxial Result1 Dominant Conformer: Substituent is Pseudo-Axial (Avoids A(1,3)) CheckA13->Result1 Yes (Severe Strain) Result2 Dominant Conformer: Substituent is Pseudo-Equatorial (Steric Bulk Rule) CheckA13->Result2 No (Standard Bulk) CheckDiaxial->Result2 Minimize Diaxial

Figure 1: Decision tree for assigning the dominant conformer. Note that A(1,3) strain often overrides standard steric bulk preferences, forcing groups into pseudo-axial positions.

Computational Protocol: In Silico Prediction

Before synthesis, computational modeling is essential to narrow down the energetic minima. Standard force fields (MM2/MMFF) often fail to accurately predict the subtle energy differences in half-chairs.

Recommended Workflow
  • Conformational Search: Use Monte Carlo (MC) or Low Mode (LMOD) search algorithms. The energy barrier for half-chair inversion is low (~5-6 kcal/mol), so exhaustive sampling is required.

  • Geometry Optimization:

    • Theory: DFT (Density Functional Theory).[2]

    • Functional: M06-2X or

      
      B97X-D .
      
    • Basis Set: 6-311+G(d,p).

    • Why? These functionals include dispersion corrections, which are critical for accurately modeling the intramolecular London dispersion forces in packed ring systems.

  • Solvation: Apply a PCM (Polarizable Continuum Model) using the solvent intended for NMR analysis (e.g., Chloroform or DMSO).

Self-Validation Step: Calculate the Boltzmann-averaged NMR shielding tensors (GIAO method). If the calculated coupling constants deviate by >1.5 Hz from experimental data, the conformational ensemble is likely incorrect.

Experimental Validation: NMR Spectroscopy

The definitive proof of conformation lies in the Vicinal Coupling Constants (


) . In a half-chair, the dihedral angles differ significantly from the standard 60°/180° of a cyclohexane chair.
4.1 The "Half-Chair" Karplus Profile

Use this reference table to interpret your


H NMR multiplets.
Proton RelationshipDihedral Angle (

)
Typical

Value (Hz)
Interpretation
Pseudo-axial / Pseudo-axial (

)
~150° - 160°8.0 – 11.0 Hz Indicates rigid half-chair; lower than the 12-14 Hz of a full chair.
Pseudo-axial / Pseudo-equatorial (

)
~30° - 40°3.5 – 5.5 Hz Diagnostic for the "flattened" part of the ring.
Pseudo-equatorial / Pseudo-equatorial (

)
~60° - 70°2.0 – 3.5 Hz Often appears as a small broadening or fine splitting.
Allylic Coupling (

)
N/A1.0 – 2.5 Hz Long-range coupling to vinyl protons; confirms allylic position.
4.2 Step-by-Step Analysis Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the carboxylic acid in

    
    .
    
    • Note: If the peaks are broad due to acid dimerization, add a trace of

      
       to break H-bonds and sharpen the signals, or convert to the methyl ester.
      
  • 1D Proton Acquisition: Acquire a high-resolution spectrum (min. 400 MHz, ideally 600 MHz).

  • Decoupling Experiments:

    • Perform Homodecoupling on the vinylic proton (if visible) to simplify the allylic multiplets.

    • Use 1D-TOCSY to isolate the spin system of the ring protons.

  • NOE Analysis (1D-NOESY):

    • Irradiate the methyl group signal.

    • Positive NOE to the vinylic proton indicates the methyl is likely pseudo-equatorial (closer to the plane).

    • Positive NOE to 1,3-diaxial protons indicates the methyl is pseudo-axial .

NMRWorkflow Sample Sample Prep (CDCl3 + trace CD3OD) Acquire 1H NMR (600 MHz) Sample->Acquire Analysis Multiplet Analysis (Extract J-values) Acquire->Analysis NOE NOE Experiment (Spatial check) Analysis->NOE Ambiguous J? Validation Conformer Assignment Analysis->Validation Clear Jaa' NOE->Validation

Figure 2: Experimental workflow for NMR validation. The NOE step is crucial if coupling constants are averaged due to rapid ring flipping.

Case Study: 3-Methyl-3-cyclohexenecarboxylic Acid

Consider the regioisomer where the methyl is at C3 and the carboxyl is at C1 (conjugated) or C4.

  • Scenario: A methyl group at C3 (allylic) typically prefers the pseudo-axial orientation if a substituent exists at C2.

  • Reasoning: Placing the C3-methyl pseudo-equatorial would force it into the plane of the C1=C2 double bond, creating severe

    
     strain  with the C2 substituent.
    
  • Observation: In the NMR, the C3 proton (geminal to methyl) will appear as a small coupling (

    
    ) to the neighbor, confirming the methyl is axial.
    
References
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and half-chair dynamics).

  • Hoffmann, R. W. (1989). Allylic 1,3-strain as a controlling factor in stereoselective transformations. Chemical Reviews, 89(8), 1841–1860. (Definitive review on A(1,3) strain).[3][4]

  • Jensen, F. (2017). Introduction to Computational Chemistry. Wiley.[1] (Reference for DFT functional selection like M06-2X).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for NOE and coupling constant analysis).

Sources

Methodological & Application

Scalable Synthesis Protocol for 4-Methylcyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 4-methylcyclohex-3-ene-1-carboxylic acid (the para-cycloadduct) is a foundational process in the development of bio-based terephthalic acid (a drop-in replacement for petroleum-derived PET plastics) and serves as a critical chiral precursor in terpene-derived drug development[1].

The core chemical transformation is a [4+2] Diels-Alder cycloaddition between isoprene (2-methyl-1,3-butadiene) and acrylic acid. While this reaction can proceed thermally, uncatalyzed routes require high temperatures (e.g., 95 °C at 150 psi)[1]. These harsh conditions trigger two major failure modes in a scalable environment:

  • Poor Regioselectivity: Thermal routes yield a nearly statistical mixture of para (4-methyl) and meta (3-methyl) isomers (approx. 2.5:1 ratio).

  • Radical Polymerization: Both isoprene and acrylic acid are highly prone to thermal auto-polymerization, drastically reducing atom economy and fouling reactors.

The Causality of Lewis Acid Catalysis: To engineer a scalable, self-validating system, we employ Lewis acid catalysis (e.g., TiCl₄ or Sn-Beta zeolites). According to Frontier Molecular Orbital (FMO) theory, the Lewis acid coordinates to the carbonyl oxygen of acrylic acid, withdrawing electron density and significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO)[2]. This accomplishes two critical goals:

  • Kinetic Acceleration: The reaction proceeds rapidly at ambient temperatures (25 °C), completely bypassing the thermal polymerization threshold.

  • Regiochemical Fidelity: The localized positive charge on the dienophile enhances secondary orbital interactions with the diene, shifting the para:meta selectivity from 2.5:1 up to 23:1[3].

ReactionPathway Isoprene Isoprene (Diene) Intermediate Coordinated Transition State Isoprene->Intermediate AcrylicAcid Acrylic Acid (Dienophile) AcrylicAcid->Intermediate LewisAcid Lewis Acid Catalyst (TiCl4 or Sn-Beta) LewisAcid->Intermediate LUMO lowering Para 4-Methylcyclohex-3-ene- 1-carboxylic acid (Para) Intermediate->Para Major Pathway (Up to 23:1) Meta 3-Methylcyclohex-3-ene- 1-carboxylic acid (Meta) Intermediate->Meta Minor Pathway

Fig 1. Lewis acid-catalyzed Diels-Alder cycloaddition pathway and regioselectivity.

Quantitative Data & Catalyst Selection

The choice of catalyst dictates the downstream processing requirements. Below is a comparative matrix of validated reaction conditions.

Catalyst SystemOperating ConditionsIsolated Yield (%)Regioselectivity (Para:Meta)Scalability & Process Notes
None (Thermal) 95 °C, 150 psi, 2h60 - 70%2.5 : 1High pressure required; significant polymerization losses.
TiCl₄ (Homogeneous) 25 °C, Neat, 2 mol%94%23 : 1Highly exothermic; requires strict anhydrous handling. Superior atom economy.
Sn-Beta (Heterogeneous) 100 °C, Cyclohexane>85%4.3 : 1Greener profile; solid catalyst is easily recovered via filtration.

Data aggregated from Frost et al. and RSC Advances methodologies[4],[2].

Experimental Methodologies

Protocol A: Homogeneous TiCl₄-Catalyzed Synthesis (High Yield)

This protocol utilizes neat (solvent-free) conditions to maximize throughput. Because TiCl₄ is a highly active Lewis acid, exotherm management is the primary critical quality attribute (CQA).

Reagents:

  • Isoprene (Bio-based or synthetic, >99%)

  • Acrylic Acid (Glacial, >99%)

  • Titanium(IV) chloride (TiCl₄, 1.0 M in CH₂Cl₂ or neat)

  • Butylated hydroxytoluene (BHT) - Radical inhibitor

Step-by-Step Workflow:

  • Feed Preparation: In a flame-dried, N₂-purged reactor, charge 535 mmol of isoprene and 489 mmol of acrylic acid.

    • Causality: A slight excess of isoprene compensates for its high volatility (b.p. 34 °C) and ensures complete consumption of the acrylic acid.

  • Inhibition: Add 0.1 wt% BHT to the reaction mixture.

    • Causality: Even at low temperatures, trace radicals can initiate runaway polymerization. BHT acts as a chemical sink for these radicals.

  • Thermal Equilibration: Cool the reactor jacket to 0 °C using an ice/brine bath.

  • Catalyst Injection: Dropwise, add 2 mol% TiCl₄ over 15 minutes under vigorous stirring (500 rpm).

    • Self-Validating IPC (In-Process Control): Monitor the internal thermocouple. A controlled temperature rise from 0 °C to ~20–25 °C validates that catalytic initiation has occurred. If the temperature exceeds 35 °C, immediately halt addition to prevent boiling of isoprene.

  • Propagation: Allow the reaction to stir at 25 °C for 2 hours.

  • Quench: Rapidly pour the mixture into 200 mL of crushed ice-water.

    • Causality: Water instantly hydrolyzes the Ti-complex into inert TiO₂, permanently arresting the reaction and preventing reverse-Diels-Alder degradation during workup.

  • Selective Crystallization: Extract the aqueous phase with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Dissolve the crude yellow oil in hot hexanes and cool to 4 °C.

    • Causality: The para-isomer has a highly symmetrical packing structure compared to the meta-isomer, giving it a higher melting point (98-102 °C) and lower solubility in cold hexanes. The para-isomer will selectively precipitate as white crystals (>99% purity) [1].

Protocol B: Heterogeneous Sn-Beta Zeolite Catalysis (Green/Continuous Flow)

For environments where corrosive TiCl₄ is prohibited, Sn-Beta zeolites offer an immobilized Lewis acid framework [4].

Step-by-Step Workflow:

  • Preparation: In a Teflon-lined steel autoclave, add 100 mg of dealuminated Sn-Beta zeolite catalyst.

  • Reactant Loading: Add 10 mL of cyclohexane (solvent), followed by 300 μL isoprene and 100 μL acrylic acid (or methyl acrylate).

  • Pressurization: Seal the autoclave and pressurize with 6 bar of N₂ to keep isoprene in the liquid phase.

  • Reaction: Heat the suspension to 100 °C for 5 hours.

    • Causality: The rigid pore structure of the zeolite requires higher thermal energy to overcome mass transfer limitations compared to homogeneous catalysts, but the confined space sterically favors the para transition state.

  • Recovery: Cool the reactor in an ice bath to quench. Filter the mixture through a 0.22 μm PTFE membrane to recover the Sn-Beta catalyst. The filtrate contains the product, which is isolated via rotary evaporation.

Downstream Processing Visualization

ProcessWorkflow Prep Feed Preparation (Isoprene + Acrylic Acid + BHT) Catalysis Catalytic Reactor (TiCl4 at 25°C or Sn-Beta at 100°C) Prep->Catalysis N2 Atmosphere / Anhydrous Quench Reaction Quench (Ice Bath / H2O Hydrolysis) Catalysis->Quench Exotherm Control (IPC) Extraction Liquid-Liquid Extraction (EtOAc / Brine Wash) Quench->Extraction Phase Separation Crystallization Selective Crystallization (Hexanes at 4°C) Extraction->Crystallization Crude Concentration Product Pure 4-Methylcyclohex-3-ene- 1-carboxylic acid (>99% purity) Crystallization->Product Meta-isomer removal

Fig 2. Scalable downstream processing and purification workflow for the para-cycloadduct.

References

  • Frost, J. W., et al. "Synthesis of biobased and substituted terephthalic acids and isophthalic acids." US Patent US20160031787A1 (2016).
  • Frost, J. W., et al. "Born-based cycloaddition catalysts and methods for the production of bio-based terephthalic acid, isophthalic acid and poly (ethylene terephthalate)." US Patent US10858318B2 (2020).
  • Zahnoune, R., et al. "Theoretical Survey of Diels-Alder between Acrylic Acid and Isoprene Catalyzed by the Titanium Tetrachloride and Titanium Tertafluoride." Journal of Molecular Structure (2022). Available at:[Link]

  • M. A. Silva, et al. "Lewis acid Sn-Beta catalysts for the cycloaddition of isoprene and methyl acrylate: a greener route to bio-derived monomers." RSC Advances (2022). Available at:[Link]

Sources

Green chemistry methods for Diels-Alder synthesis of cyclohexene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GC-DA-04

Executive Summary

The Diels-Alder (DA) [4+2] cycloaddition is a cornerstone of pharmaceutical synthesis for constructing cyclohexene derivatives—pharmacophores found in therapeutic agents like oseltamivir (Tamiflu) and various tetracyclines. While the reaction is inherently atom-economical, traditional protocols often rely on toxic volatile organic compounds (VOCs) like benzene, toluene, or chlorinated solvents to achieve necessary reaction rates.

This guide details two field-proven "Green Chemistry" methodologies that eliminate VOCs while enhancing reaction kinetics and selectivity:

  • "On-Water" Catalysis: Leveraging the hydrophobic effect to accelerate rates by up to 700x compared to organic media.

  • Mechanochemical Synthesis: A solvent-free, high-energy ball milling approach for solid-state reactants.

Strategic Decision Framework

Before selecting a protocol, use the following logic flow to determine the optimal green methodology based on reactant physical properties.

GreenDA_Decision Start Start: Reactant Analysis State Physical State of Reactants? Start->State Liquid At least one Liquid State->Liquid Yes Solid Both Solids State->Solid Yes Hydrophobic Are reactants hydrophobic? Liquid->Hydrophobic MethodA Method A: 'On-Water' Protocol (Interfacial Acceleration) Solid->MethodA Low MP (Eutectic melt) MethodB Method B: Mechanochemistry (Ball Milling) Solid->MethodB High MP (>50°C) Hydrophobic->MethodA Yes (High acceleration) MethodC Method C: Ionic Liquids (If Lewis Acid required) Hydrophobic->MethodC No (Miscible)

Figure 1: Decision matrix for selecting the appropriate green chemistry protocol based on substrate physical properties.

Pre-requisite Protocol: Monomer Generation

Critical Safety Note: Cyclopentadiene (Cp) is a standard diene but dimerizes to dicyclopentadiene at room temperature. For accurate stoichiometry and kinetics, it must be "cracked" (depolymerized) immediately prior to use.

Protocol: Thermal Cracking of Dicyclopentadiene
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column.

  • Charge: Add dicyclopentadiene (DCPD) to the round-bottom flask.

  • Heat: Heat the flask to ~180°C (oil bath). The dimer boils at 170°C, but cracking occurs at this temperature.

  • Collection: Collect the monomer (Cp) which distills over at 40–42°C. Keep the receiving flask on ice.

  • Storage: Use immediately or store at -78°C. Do not store overnight at room temperature.

Method A: "On-Water" Accelerated Synthesis

Principle: Contrary to the assumption that organic reactions require organic solvents, heterogeneous aqueous suspensions often exhibit massive rate accelerations. This is driven by the Hydrophobic Effect (minimizing the hydrocarbon-water surface area) and Interfacial Hydrogen Bonding at the oil-water boundary.

Target Reaction: Synthesis of endo-5-acetyl-2-norbornene.

  • Diene: Cyclopentadiene (Freshly cracked)

  • Dienophile: Methyl Vinyl Ketone (MVK)

Experimental Protocol
  • Preparation: In a 20 mL scintillation vial, add Water (10 mL).

  • Addition: Add Methyl Vinyl Ketone (10 mmol, 0.70 g) followed by Cyclopentadiene (12 mmol, 0.79 g).

    • Note: The reactants will float on the water, forming a heterogeneous biphasic system.

  • Activation: Vigorously stir the mixture (magnetic stir bar, >1000 RPM) at Room Temperature (25°C).

    • Observation: The mixture will become a cloudy emulsion. This high surface area is critical for the "on-water" effect.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 10–30 minutes .

    • Comparison: The same reaction in methanol takes >2 hours; in hexane, it takes >4 hours.

  • Workup (Green Extraction):

    • Stop stirring. Allow phases to separate.

    • The product (oil) will often settle or float depending on density.

    • Decant the water (or use a separatory funnel).

    • Optional: Extract the aqueous phase once with a minimal amount of Ethyl Acetate to recover trace product, though often direct separation is sufficient.

  • Purification: If necessary, pass through a short silica plug.

Mechanism Visualization:

OnWater_Mech Water Bulk Water Phase (H-Bond Network) Interface Interface Boundary (Dangling OH groups) Water->Interface Surface Tension TS Transition State (Stabilized by H-bonds) Interface->TS Catalytic Acceleration Oil Organic Phase (Reactants) Oil->Interface Hydrophobic Aggregation

Figure 2: Mechanistic representation of the "On-Water" effect where interfacial hydrogen bonding stabilizes the transition state.

Method B: Mechanochemical (Solvent-Free) Synthesis

Principle: Mechanical energy (shear and impact forces) disrupts the crystal lattice of solid reactants, allowing mixing at the molecular level without solvation. This method achieves an E-Factor close to 0 .

Target Reaction: Synthesis of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.

  • Diene: Anthracene (Solid)

  • Dienophile: Maleic Anhydride (Solid)[1]

Experimental Protocol
  • Reagents: Weigh Anthracene (1.0 eq, 178 mg) and Maleic Anhydride (1.0 eq, 98 mg).

  • Vessel: Place reagents into a stainless steel grinding jar (10–15 mL volume).

  • Media: Add one stainless steel ball (10 mm diameter) or two smaller balls (5 mm).

  • Milling: Secure the jar in a Vibratory Ball Mill (e.g., Retsch MM400).

    • Frequency: 25–30 Hz.

    • Time: 20–30 minutes.

    • Note: If a ball mill is unavailable, vigorous grinding with a mortar and pestle for 10-15 minutes can simulate this on a small scale, though yields may be lower.

  • Workup:

    • Open the jar. The resulting powder is the crude product.

    • Yield Calculation: Weigh the powder directly.

    • Purification: Recrystallize from Ethyl Acetate if high purity (>99%) is required for analysis.

Comparative Data & Validation

The following table contrasts the Green methods against the traditional thermal reflux (in Toluene/Xylene).

MetricTraditional (Reflux)Method A (On-Water)Method B (Mechanochem)
Solvent Toluene / XyleneWaterNone
Temp 110°C (Reflux)25°C (RT)Ambient (friction heat)
Time 12–24 Hours10–30 Minutes20–30 Minutes
Yield 85%>95%>98%
Selectivity Mixed (Endo/Exo)High Endo preferenceHigh Endo preference
E-Factor >20 (High Waste)<1 (Low Waste)~0.1 (Near Zero)
E-Factor Calculation (Example for Method B)
  • Input: 178 mg Anthracene + 98 mg Maleic Anhydride = 276 mg Total Input.

  • Output: 270 mg Product (assuming 98% yield).

  • Waste: 6 mg (unreacted material) + 0 solvent.

  • E-Factor =

    
     = 
    
    
    
    = 0.02
  • Comparison: Traditional reflux uses ~10g solvent for 0.2g product, resulting in an E-Factor > 50.

Troubleshooting & QC

Polymerization of Dienophiles
  • Issue: Acrylates or vinyl ketones may polymerize before reacting.

  • Fix: Add a radical inhibitor (e.g., Hydroquinone, 0.1 mol%) to the reaction mixture, especially in Method A.

Hydrolysis (Method A)
  • Issue: Maleic anhydride hydrolyzes to maleic acid in water, deactivating it.

  • Fix: For aqueous reactions, replace Maleic Anhydride with N-alkyl maleimides or Maleic acid (though the latter is slow). Use Method B (Solvent-free) for hydrolytically unstable substrates.

Retro-Diels-Alder
  • Issue: Product reverts to reactants upon heating.

  • Fix: Both Green methods operate at lower bulk temperatures than reflux, minimizing thermodynamic reversion.

References

  • Breslow, R. (1991).[2] "Hydrophobic Effects on Simple Organic Reactions in Water." Accounts of Chemical Research. Link

  • Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Angewandte Chemie International Edition. Link

  • Sheldon, R. A. (2007). "The E Factor: fifteen years on." Green Chemistry. Link

  • Kaupp, G. (2005). "Organic Solid-State Reactions with 100% Yield." Topics in Current Chemistry. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Application Note: Esterification Strategies for 4-Methylcyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the esterification of 4-Methylcyclohex-3-ene-1-carboxylic acid (CAS: 4342-60-3) , a versatile cyclic building block in drug development.[1][2] Unlike simple aliphatic acids, this substrate presents specific challenges due to the presence of an endocyclic alkene at the C3-position.[1][2] Improper reaction conditions can lead to double-bond migration (isomerization to the thermodynamically stable conjugated


-unsaturated system) or acid-catalyzed hydration  of the alkene.[1][2] This note provides three validated protocols ranging from robust acid chloride activation to mild Steglich coupling, ensuring high purity and structural integrity.

Introduction & Strategic Analysis

Substrate Profile
  • Compound: 4-Methylcyclohex-3-ene-1-carboxylic acid[1][2][3][4][5][6][7][8]

  • Molecular Weight: 140.18 g/mol [1][2][3]

  • Key Structural Feature:

    
    -unsaturated carboxylic acid.[1][2]
    
  • Critical Risk: Under strong acidic reflux or strong basic conditions, the double bond at C3-C4 can migrate to the C1-C2 or C1-C6 position to achieve conjugation with the carbonyl group (thermodynamic sink).[1][2]

Method Selection Matrix

The choice of esterification method depends on the target alcohol and the tolerance for acidic conditions.[2]

ParameterMethod A: Acid Chloride Method B: Steglich Coupling Method C: Alkyl Halide (Base)
Reagents SOCl

/ Oxalyl Chloride
DCC / EDC + DMAPMeI / Alkyl Bromide + K

CO

Conditions Acidic (HCl byproduct)Neutral / MildBasic (Weak)
Target Alcohol Simple (MeOH, EtOH)Complex / Sterically HinderedSimple Alkyl Groups (Me, Et, Bn)
Isomerization Risk Moderate (if heated excessively)Low (Best for integrity)Low (Best for acid-sensitive)
Scalability HighLow/Medium (Urea removal)Medium

Experimental Protocols

Protocol A: Activation via Acid Chloride (Standard Scale-Up)

Best for synthesis of methyl/ethyl esters where high throughput is required.[1][2]

Mechanism: Conversion of the acid to the highly reactive acid chloride using Thionyl Chloride, followed by nucleophilic attack by the alcohol.[2]

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (SOCl

    
    ) (1.5 equiv)[1]
    
  • Methanol (Anhydrous) (Excess or Solvent)[1]

  • Catalytic DMF (1-2 drops)[1][2]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (N

    
     or Ar).
    
  • Dissolution: Dissolve 4-Methylcyclohex-3-ene-1-carboxylic acid (10 mmol, 1.40 g) in anhydrous DCM (20 mL). Add catalytic DMF (2 drops).

  • Activation: Cool the solution to 0°C. Add Thionyl Chloride (15 mmol, 1.09 mL) dropwise over 10 minutes.

    • Note: Gas evolution (SO

      
      , HCl) will occur.[1] Ensure proper venting to a scrubber.[1]
      
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester) or IR (disappearance of broad OH stretch, appearance of C=O shift).[1]

  • Evaporation (Critical): Concentrate the mixture under reduced pressure to remove excess SOCl

    
    . Re-dissolve the crude acid chloride in anhydrous DCM (10 mL).
    
  • Esterification: Cool the solution to 0°C. Add Methanol (30 mmol, 1.2 mL) and Triethylamine (11 mmol, 1.5 mL) dropwise.

    • Rationale: Triethylamine scavenges the HCl generated, preventing acid-catalyzed isomerization of the double bond.[2]

  • Workup: Stir for 1 hour at RT. Quench with saturated NaHCO

    
    .[1][9][10] Extract with DCM (3x).[11] Wash organics with Brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
Protocol B: Steglich Esterification (High Precision)

Best for coupling with complex, valuable, or acid-sensitive alcohols.[1]

Mechanism: Carbodiimide (DCC) activates the carboxylic acid to an O-acylisourea, which is then transferred to the alcohol via a DMAP catalyst.[2][12][13]

Reagents:

  • Substrate (1.0 equiv)

  • Target Alcohol (1.0 - 1.2 equiv)[1][2]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • DCM (Anhydrous)[1][9]

Step-by-Step Procedure:

  • Preparation: In a dry flask, dissolve 4-Methylcyclohex-3-ene-1-carboxylic acid (5 mmol, 0.70 g) and the Target Alcohol (5 mmol) in anhydrous DCM (15 mL).

  • Catalyst Addition: Add DMAP (0.5 mmol, 61 mg) to the solution.

  • Coupling: Cool the mixture to 0°C. Add DCC (5.5 mmol, 1.13 g) dissolved in a minimal amount of DCM dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT overnight.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form.[1]

  • Filtration: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Rinse the pad with cold DCM.[2]

  • Purification: Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO

    
    , and Brine. Dry over MgSO
    
    
    
    and concentrate.
  • Isolation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol C: Base-Promoted Alkylation (Acid-Free)

Best for Methyl/Ethyl esters when strictly neutral conditions are required to preserve alkene position.[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)[1]
  • Iodomethane (MeI) (1.5 equiv)[1]

  • DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Solubilization: Dissolve 4-Methylcyclohex-3-ene-1-carboxylic acid (5 mmol) in DMF (10 mL).

  • Deprotonation: Add K

    
    CO
    
    
    
    (10 mmol, 1.38 g) and stir at RT for 15 minutes.
  • Alkylation: Add Iodomethane (7.5 mmol, 0.47 mL) dropwise.

    • Safety: MeI is a suspected carcinogen.[1] Handle in a fume hood.

  • Completion: Stir at RT for 4–6 hours.

  • Workup: Dilute with water (50 mL) and extract with Diethyl Ether (3x). The aqueous wash removes DMF.[2] Dry organics and concentrate.[1][9][14]

Quality Control & Characterization

TechniqueExpected Signal (Methyl Ester)Diagnostic Value
1H NMR

5.3-5.4 ppm (m, 1H, Alkene CH)
Confirms double bond retention (integral = 1).[1]
1H NMR

3.68 ppm (s, 3H, O-Me)
Confirms ester formation.[1]
IR 1735 cm

(C=O[1] Ester)
Distinguishes Ester from Acid (1710 cm

).[1]
GC-MS M+ = 154.2 m/zPurity check; look for isomer peaks.[1]

Troubleshooting Isomerization: If the alkene proton signal shifts downfield or disappears (polymerization), or if the integration is <1, isomerization to the conjugated isomer (1-ene) may have occurred. Switch to Protocol C .

Visual Workflow

EsterificationWorkflow Start Substrate: 4-Methylcyclohex-3-ene-1-carboxylic acid Decision Select Method based on Target & Sensitivity Start->Decision MethodA Method A: Acid Chloride (SOCl2 / MeOH) Decision->MethodA Simple Ester Scalable MethodB Method B: Steglich (DCC / DMAP) Decision->MethodB Complex Alcohol High Value MethodC Method C: Alkyl Halide (K2CO3 / MeI) Decision->MethodC Strictly Acid-Free Methyl Ester Product Target Ester (High Purity) MethodA->Product High Yield MethodB->Product Mild Conditions MethodC->Product No Isomerization

Figure 1: Decision tree for selecting the optimal esterification protocol based on substrate sensitivity and scale.

References

  • Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1][12][14][15] Angew.[1][14][15] Chem. Int. Ed.1978 , 17, 522–524.[1][12][14][15] Link[1]

  • Acid Chloride Activation: Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1] (General reference for Acid Chloride mechanism).

  • Substrate Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 20350, 4-Methyl-3-cyclohexene-1-carboxylic Acid.[1][2] Link[1]

  • Base-Promoted Esterification: Alvarez-Builla, J.; Vaquero, J. J.; Barluenga, J. Modern Heterocyclic Chemistry, Wiley-VCH, 2011.[1] (Reference for alkylation protocols).

Sources

Application Note: 4-Methylcyclohex-3-ene-1-carboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of conformationally restricted building blocks is essential for enhancing target binding affinity and metabolic stability. 4-Methylcyclohex-3-ene-1-carboxylic acid (CAS: 4342-60-3) has emerged as a highly versatile pharmaceutical intermediate[1][2]. Featuring a rigid cyclohexene ring, an electron-rich endocyclic double bond, and a reactive carboxylic acid moiety, this molecule serves as a critical precursor for synthesizing non-natural amino acids, specific enzyme inhibitors, and targeted active pharmaceutical ingredients (APIs)[1][3].

This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing 4-methylcyclohex-3-ene-1-carboxylic acid in advanced synthetic workflows.

Mechanistic Insights & Strategic Utility

Structural Rigidity and Orthogonal Reactivity

The pharmacological value of 4-methylcyclohex-3-ene-1-carboxylic acid lies in its bifunctional nature:

  • The Carboxyl Group: Acts as the primary handle for amidation, esterification, and peptide coupling[2][4]. Due to the steric environment of the cyclohexene ring, activation of this carboxyl group requires highly efficient coupling reagents (e.g., uronium salts like HBTU) to prevent sluggish reaction kinetics[4].

  • The Endocyclic Alkene: The double bond is susceptible to electrophilic addition, epoxidation, and cycloaddition reactions[2]. This allows for late-stage functionalization, enabling medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries.

Key Pharmaceutical Applications
  • Conformationally Restricted Peptide Therapeutics: The intermediate is frequently converted into 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid [3]. Incorporating this cyclic, non-natural amino acid into sequences via Solid-Phase Peptide Synthesis (SPPS) restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. This constraint locks the peptide into active secondary structures, significantly enhancing proteolytic stability and receptor selectivity[3].
  • Terpene Cyclase Inhibitors (Aza-Analogues): The compound is a critical starting material for synthesizing stable electrostatic mimics of transient carbocations[5]. For example, converting the acid into nitrogen-containing aza-analogues yields molecules that mimic the

    
    -bisabolyl cation. These act as potent, reversible competitive inhibitors of enzymes like 
    
    
    
    -cadinene synthase, facilitating the development of novel anti-infective agents[5].
  • Targeted Small Molecule APIs: Direct amidation of the carboxylic acid yields complex N-substituted amides and captodative olefins, which have been explored in patent literature for antiviral therapies (such as HCV treatments) and advanced cycloaddition cascades[6][7].

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Causality for reagent selection and workup procedures is explicitly detailed to ensure high-fidelity reproducibility.

Protocol A: Synthesis of 4-Methylcyclohex-3-ene-1-carboxylic Acid via Oxidation

Objective: Convert 4-methylcyclohex-3-enecarbaldehyde to the corresponding carboxylic acid using mild conditions to prevent isomerization of the double bond[1].

Expertise & Causality: Pyridinium chlorochromate (PCC) is chosen for its mild oxidation profile. Crucially, the reaction is performed as a suspension with silica gel. Unmodified PCC oxidations often yield a sticky, black chromium tar that traps the product and ruins isolated yields. Silica gel acts as a solid support, adsorbing the reduced chromium byproducts and allowing for a rapid, clean isolation via simple filtration[1].

Step-by-Step Procedure:

  • Preparation: To a vigorously stirred suspension of PCC (2.15 g, 10.0 mmol, 2.0 eq) and fine silica gel (2.0 g) in anhydrous dichloromethane (20 mL), establish an inert nitrogen atmosphere[1].

  • Addition: Dissolve 4-methylcyclohex-3-enecarbaldehyde (0.62 g, 5.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the oxidant suspension at room temperature to control the mild exotherm[1].

  • Reaction: Stir the mixture continuously at room temperature for exactly 2 hours. Monitor the disappearance of the aldehyde via TLC (Hexane:EtOAc 8:2)[1].

  • Workup (Self-Validating Step): Once complete, filter the dark reaction mixture directly through a 2-inch pad of fresh silica gel. Wash the pad thoroughly with diethyl ether (3 x 30 mL) until the eluent runs clear[1]. The silica pad effectively sequesters all chromium salts.

  • Purification: Concentrate the combined colorless filtrate under reduced pressure. Purify the crude residue by recrystallization from hot hexane to afford 4-methylcyclohex-3-ene-1-carboxylic acid as a pure white solid[1].

Protocol B: High-Efficiency Amidation via HBTU/DIPEA Activation

Objective: Couple 4-methylcyclohex-3-ene-1-carboxylic acid with a primary/secondary amine to form a targeted amide API intermediate[4].

Expertise & Causality: Standard carbodiimides (like DCC or EDC) can lead to poor yields due to the steric bulk of the cyclohexene ring. HBTU rapidly converts the acid into a highly reactive hydroxybenzotriazole (OBt) active ester, overcoming steric hindrance and minimizing side reactions[4]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing with the amine nucleophile[4].

Step-by-Step Procedure:

  • Activation: Dissolve 4-methylcyclohex-3-ene-1-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add DIPEA (2.5 eq) followed by HBTU (1.2 eq)[4].

  • Intermediate Formation: Stir the mixture at room temperature for 15–20 minutes. Validation: The solution will turn slightly yellow, indicating the formation of the active OBt ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 4–12 hours until LC-MS indicates complete consumption of the active ester[4].

  • Quenching & Extraction: Dilute the reaction with ethyl acetate (10 volumes) and quench with an equal volume of distilled water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid and OBt byproducts), and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography to yield the pure amide.

Quantitative Data Summary

TransformationReagents & ConditionsTypical YieldKey Product / Intermediate
Aldehyde Oxidation PCC (2.0 eq), Silica gel, CH2Cl2, RT, 2h>85%4-Methylcyclohex-3-ene-1-carboxylic acid
Amidation (General) HBTU (1.2 eq), DIPEA (2.5 eq), DMF, RT75–90%N-substituted cyclohexene amides
Fmoc-Amino Synthesis Bucherer-Bergs reaction

Fmoc-OSu
60–70% (Over 2 steps)1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid

Visualizations of Workflows and Mechanisms

Synthetic Utility and Downstream Applications

G A 4-Methylcyclohex-3- enecarbaldehyde B 4-Methylcyclohex-3-ene-1- carboxylic acid A->B Oxidation (PCC/Silica) C 1-(Fmoc-amino)-derivative (Peptide Synthesis) B->C Bucherer-Bergs & Fmoc Protection D Aza-analogues (Enzyme Inhibitors) B->D Multi-step Synthesis E Amide Derivatives (Targeted APIs) B->E Amidation (HBTU/DIPEA)

Caption: Synthetic divergence of 4-methylcyclohex-3-ene-1-carboxylic acid into key pharmaceutical domains.

HBTU-Mediated Amidation Mechanism

Mechanism Step1 4-Methylcyclohex-3-ene-1-carboxylic acid Step2 Carboxylate Anion Step1->Step2 DIPEA (Deprotonation) Step3 O-Acyl(tetramethyl)isouronium Intermediate Step2->Step3 HBTU Addition Step4 Active OBt Ester Step3->Step4 HOBt Expulsion & Rearrangement Step5 Target Amide Product Step4->Step5 Amine Nucleophilic Attack

Caption: Mechanistic pathway of HBTU/DIPEA activated amide coupling overcoming steric hindrance.

References

  • Cardiff University (ORCA). Investigation of the function of δ-cadinene synthase with aza-analogues and site directed mutagenesis. URL:[Link]

Sources

Application Note: Precision Polymerization Architectures using 4-Methylcyclohex-3-ene-1-carboxylic Acid (MCCA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylcyclohex-3-ene-1-carboxylic acid (MCCA) represents a distinct class of cycloaliphatic monomers offering a "dual-function" scaffold for precision drug delivery systems. Unlike simple acrylates, MCCA possesses two chemically orthogonal reaction sites:

  • Carboxylic Acid (C-1): A primary handle for esterification to create polymerizable vinyl derivatives.

  • Internal Alkene (C-3/C-4): A sterically protected "sleeping" functionality that remains inert during free-radical polymerization but can be selectively activated (via epoxidation or thiol-ene click chemistry) for post-polymerization drug conjugation.

This Application Note details the protocol for converting MCCA into a Methacrylate-Functionalized Monomer (MCCA-HEMA) , followed by its controlled polymerization via Reversible Addition-Fragmentation Chain Transfer (RAFT) . This workflow allows for the synthesis of low-dispersity, hyper-functionalized drug carriers.

Phase 1: Monomer Synthesis (MCCA-HEMA)

Objective: Covalent attachment of MCCA to 2-Hydroxyethyl Methacrylate (HEMA) via Steglich Esterification.

Rationale

Direct polymerization of the internal double bond in MCCA is thermodynamically unfavorable and yields low molecular weights. The optimal strategy is to convert the acid group into a highly reactive methacrylate ester. We utilize Steglich esterification (DCC/DMAP) rather than acid chloride synthesis to prevent thermal initiation of the methacrylate group and ensure high yield under mild conditions.

Materials
  • MCCA (Monomer A): 4-Methylcyclohex-3-ene-1-carboxylic acid (1.0 eq)

  • HEMA (Monomer B): 2-Hydroxyethyl Methacrylate (1.1 eq)

  • DCC: N,N'-Dicyclohexylcarbodiimide (Coupling Agent, 1.1 eq)

  • DMAP: 4-Dimethylaminopyridine (Catalyst, 0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol
  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve MCCA (10 g, 71.3 mmol) and HEMA (10.2 g, 78.4 mmol) in 250 mL anhydrous DCM.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ) and purge with Nitrogen (
    
    
    
    ) for 15 minutes.
  • Catalyst Addition: Add DMAP (0.87 g, 7.1 mmol) in one portion.

  • Coupling: Dissolve DCC (16.2 g, 78.4 mmol) in 50 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a pressure-equalizing addition funnel. Note: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 24 hours.

  • Purification:

    • Filter the mixture through a fritted glass funnel to remove the DCU precipitate.

    • Wash the filtrate with 1M HCl (

      
      ) to remove DMAP, followed by Saturated 
      
      
      
      (
      
      
      ) and Brine (
      
      
      ).
    • Dry the organic layer over anhydrous

      
       and concentrate via rotary evaporation.
      
    • Final Polish: Purify via silica gel column chromatography (Hexane/Ethyl Acetate 9:1) to obtain a clear, viscous oil.

Phase 2: Controlled RAFT Polymerization

Objective: Synthesis of Poly(MCCA-HEMA) with controlled molecular weight (


) and narrow dispersity (

).
Rationale

RAFT is selected over ATRP for this application because it tolerates the acid/ester functionalities and avoids copper contamination, which is critical for biomedical applications. The internal double bond of the MCCA moiety remains intact, serving as the site for future drug loading.

Materials
  • Monomer: MCCA-HEMA (Synthesized in Phase 1)

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). Selected for compatibility with methacrylates.

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Solvent: 1,4-Dioxane (HPLC Grade).

Protocol
  • Stoichiometry Calculation: Target Degree of Polymerization (

    
    ) = 100.
    
    • Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

  • Solution Prep: In a Schlenk tube, dissolve MCCA-HEMA (2.0 g), CPADB (22 mg), and AIBN (2.6 mg) in 1,4-Dioxane (4 mL). Target solid content: ~33% w/w.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen is a radical scavenger that inhibits RAFT).

    • Freeze: Liquid

      
       (10 min).
      
    • Pump: High vacuum (15 min).

    • Thaw: Warm water bath (10 min).

  • Polymerization: Backfill with Argon and immerse the Schlenk tube in a pre-heated oil bath at

    
    . Stir for 12 hours.
    
  • Quenching: Terminate the reaction by plunging the tube into liquid nitrogen and exposing it to air.

  • Isolation:

    • Dilute the polymer solution with a small amount of THF.

    • Precipitate dropwise into cold Methanol (

      
       excess volume).
      
    • Centrifuge (4000 rpm, 10 min) and decant the supernatant.

    • Repeat precipitation twice to remove unreacted monomer.

  • Drying: Dry the pinkish solid (color from CTA) in a vacuum oven at

    
     for 24 hours.
    

Phase 3: Post-Polymerization Activation (Epoxidation)

Objective: Converting the pendant cyclohexene rings into reactive epoxides for drug conjugation.

Mechanism

The internal double bond of the MCCA side chain is electron-rich and can be selectively oxidized using m-Chloroperbenzoic acid (mCPBA). This creates a scaffold capable of reacting with amine- or thiol-containing drugs under mild conditions.

Protocol
  • Dissolve Poly(MCCA-HEMA) (1.0 g) in Dichloromethane (20 mL).

  • Cool to

    
    .[2]
    
  • Add mCPBA (1.2 eq relative to alkene units) slowly.

  • Stir at Room Temperature for 6 hours.

  • Precipitate into Diethyl Ether to recover the functionalized polymer.

Experimental Visualization

Workflow Logic & Mechanism

The following diagram illustrates the transformation from raw MCCA monomer to the final drug-ready carrier.

MCCA_Polymerization_Workflow MCCA MCCA Monomer (Acid + Alkene) MCCA_HEMA MCCA-HEMA (Functional Monomer) MCCA->MCCA_HEMA Steglich Esterification (DCC/DMAP, DCM) HEMA HEMA (Methacrylate) HEMA->MCCA_HEMA Polymer Poly(MCCA-HEMA) (Pendant Alkenes) MCCA_HEMA->Polymer RAFT Polymerization (70°C, Dioxane) RAFT_Agent RAFT Agent (CPADB) RAFT_Agent->Polymer Control Agent Epoxidation mCPBA Oxidation Polymer->Epoxidation Post-Polymerization Modification Final_Carrier Epoxy-Activated Scaffold Epoxidation->Final_Carrier Target Product

Figure 1: Synthetic pathway from MCCA precursor to Epoxy-Activated Polymer Scaffold.

Data Summary & Characterization[2][3][4][5]

To validate the success of the polymerization, the following characterization metrics must be met.

TechniqueParameterExpected ResultValidation Interpretation
1H NMR

5.6 ppm (Alkene)
Signal PresentConfirms the cyclohexene ring survived RAFT polymerization intact.
1H NMR

6.1, 5.5 ppm (Vinyl)
Signal AbsentConfirms complete consumption/removal of the methacrylate monomer vinyl groups.
GPC/SEC Dispersity (

)

Indicates controlled "living" polymerization (RAFT success).
FT-IR

(C=O)
Strong PeakConfirms ester linkage stability.
DSC

(Glass Transition)

High

due to bulky cyclohexyl side chains (rigid scaffold).

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[3] Australian Journal of Chemistry, 58(6), 379-410.

  • Lowe, A. B. (2014). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 5(17), 4820-4870.

  • Boyer, C., et al. (2009). Bioapplications of RAFT Polymerization. Chemical Reviews, 109(11), 5402–5436.

  • PubChem. (2023). 4-Methylcyclohex-3-ene-1-carboxylic acid Compound Summary. National Library of Medicine.[4]

  • Gao, H., & Matyjaszewski, K. (2006). Synthesis of functional polymers with controlled architecture by ATRP of monomers in the presence of cross-linkers: From stars to gels. Progress in Polymer Science, 34(4), 317-350. (Context on cycloalkenyl functionalization).

Sources

Application Note: Functionalization of 4-Methylcyclohex-3-ene-1-carboxylic Acid via Epoxidation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the functionalization of 4-Methylcyclohex-3-ene-1-carboxylic acid (CAS: 4342-60-3). It addresses the specific stereochemical challenges posed by the simultaneous presence of a carboxylic acid and a trisubstituted alkene, offering protocols for both epoxide preservation and in situ lactonization .

Executive Summary

The epoxidation of 4-methylcyclohex-3-ene-1-carboxylic acid represents a critical bifurcation point in cycloaliphatic synthesis. Unlike simple alkenes, this substrate contains an internal nucleophile (COOH) capable of directing stereochemistry via hydrogen bonding or participating in intramolecular ring-opening.

This guide details two distinct workflows:

  • Path A (Lactonization): Exploiting the syn-directing effect of the carboxylic acid to synthesize bicyclic lactones (7-oxabicyclo[2.2.1]heptane derivatives).

  • Path B (Epoxide Preservation): A protection-deprotection strategy to isolate the stable epoxy-ester, widely used in polymer crosslinking and pharmaceutical intermediates.

Mechanistic Insight & Stereochemical Control

The "Syn-Effect" vs. Steric Control

The reaction outcome is dictated by the interaction between the peracid (e.g., m-CPBA) and the carboxylic acid moiety.[1]

  • Non-Polar Solvents (DCM, Toluene): The carboxylic acid proton can hydrogen-bond with the peracid oxygen, directing the epoxidation to the syn face (cis to the COOH group). This proximity facilitates spontaneous intramolecular nucleophilic attack, collapsing the intermediate into a bicyclic lactone (halolactonization-like mechanism).

  • Polar Solvents / Esterified Substrates: Hydrogen bonding is disrupted or absent. Steric hindrance from the C4-methyl group directs the oxidant to the anti face. The resulting trans-epoxide is stable against immediate cyclization but remains susceptible to intermolecular nucleophilic attack.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on substrate protection.

ReactionPathways Figure 1: Divergent functionalization pathways based on initial protection state. Substrate 4-Methylcyclohex-3-ene- 1-carboxylic acid Esterification Esterification (MeOH / H+) Substrate->Esterification Path B: Protection DirectEpox Direct Epoxidation (mCPBA / DCM) Substrate->DirectEpox Path A: Direct AntiEpoxide Product: Anti-Epoxy Ester Esterification->AntiEpoxide mCPBA (Steric Control) SynEpoxide Intermediate: Syn-Epoxide DirectEpox->SynEpoxide H-Bond Directed Lactone Product: Bicyclic Lactone (via Intramolecular Opening) SynEpoxide->Lactone Spontaneous Cyclization

[2]

Protocol A: Synthesis of Bicyclic Lactone (Direct Epoxidation)

Target Audience: Researchers seeking rigid bicyclic scaffolds for drug discovery. Principle: Syn-epoxidation followed by acid-catalyzed intramolecular ring opening.

Reagents & Equipment[2][3][4][5]
  • Substrate: 4-Methylcyclohex-3-ene-1-carboxylic acid (1.0 equiv).

  • Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA), 70-75% purity (1.1 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration).

  • Quench: 10% Na₂SO₃, Saturated NaHCO₃.

Step-by-Step Methodology
  • Preparation: Dissolve 1.40 g (10 mmol) of the substrate in 100 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C using an ice bath. Add m-CPBA (2.71 g, 11 mmol) portion-wise over 15 minutes. Note: Slow addition prevents thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the alkene spot and the appearance of a more polar spot indicates conversion.

  • Workup (Critical for Lactone Isolation):

    • Quench excess peroxide with 10% Na₂SO₃ (20 mL). Test with starch-iodide paper (should remain white).

    • Wash the organic layer with Saturated NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.

    • Crucial Step: If the lactone has not fully formed (checked via NMR), stir the organic layer with a catalytic amount of p-toluenesulfonic acid (pTSA) for 1 hour to drive the cyclization.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Expected Outcome: A bicyclic hydroxy-lactone (via opening of the epoxide by the carboxylate).

Protocol B: Synthesis of Stable Epoxy-Ester

Target Audience: Polymer chemists and process development professionals. Principle: Steric control favors anti-epoxidation; ester group prevents lactonization.

Experimental Workflow

This protocol uses a "Green" oxidation method utilizing Sodium Tungstate, which is scalable and safer than m-CPBA.

EpoxidationWorkflow Figure 2: Green catalytic epoxidation workflow using Tungstate/H2O2. Start Start: Methyl Ester Substrate Mix Mix: Substrate + Na2WO4 (2 mol%) + PTC (Aliquat 336) Start->Mix Heat Heat to 60°C Mix->Heat AddH2O2 Add 30% H2O2 (Dropwise, 1.2 equiv) Heat->AddH2O2 Stir Stir 4-8h Monitor GC/TLC AddH2O2->Stir PhaseSep Phase Separation (Discard Aqueous) Stir->PhaseSep Wash Wash: 1. Na2SO3 2. Brine PhaseSep->Wash Dry Dry & Distill Wash->Dry

Detailed Protocol
  • Esterification (Pre-step): Reflux the acid in Methanol with catalytic H₂SO₄ for 4 hours. Concentrate and wash with NaHCO₃ to obtain Methyl 4-methylcyclohex-3-ene-1-carboxylate .

  • Catalyst Setup: To a flask containing the ester (10 mmol), add Sodium Tungstate dihydrate (0.2 mmol, 66 mg), Phosphoric acid (0.2 mmol), and Aliquat 336 (Phase Transfer Catalyst, 0.1 mmol).

  • Oxidation: Heat the biphasic mixture to 60°C. Add Hydrogen Peroxide (30% aq, 12 mmol) dropwise over 30 minutes.

  • Completion: Stir vigorously at 60°C for 6 hours. The phase transfer catalyst pulls the tungstate-peroxo species into the organic layer.

  • Workup: Separate the organic layer. Wash with Na₂SO₃ (to destroy peroxides) and water. Dry over Na₂SO₄.

  • Purification: Vacuum distillation is recommended for the methyl ester epoxide.

Data Summary & Characterization

FeatureSubstrate (Alkene)Product A (Lactone)Product B (Epoxy-Ester)
IR Spectrum C=O: ~1705 cm⁻¹ (Acid)C=C: ~1650 cm⁻¹ (Weak)C=O: ~1770 cm⁻¹ (Gamma-lactone)OH: ~3400 cm⁻¹ (Broad)C=O: ~1735 cm⁻¹ (Ester)Epoxide: ~800-850 cm⁻¹
¹H NMR Vinyl proton: ~5.4 ppm (m)Methyl: ~1.65 ppm (s)Vinyl proton: Absent CH-O: ~4.2 ppm (m)Vinyl proton: Absent Epoxide CH: ~2.9-3.1 ppm
Solubility Soluble in alcohols, DCMSoluble in polar organicsSoluble in Hexane, Toluene
Troubleshooting Guide
  • Problem: Low Yield in Protocol A.

    • Cause: Incomplete lactonization or formation of diol.

    • Solution: Ensure anhydrous conditions during epoxidation. Add a catalytic amount of acid (pTSA) during workup to force ring closure.

  • Problem: "Opening" of Epoxide in Protocol B.

    • Cause: Acidic impurities or heat during workup.

    • Solution: Keep workup strictly neutral/basic (NaHCO₃ wash). Do not overheat during distillation (>120°C).

References

  • Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives. ACS Omega, 2024.

    • Key Insight: Establishes the mechanism of syn-epoxidation leading to spontaneous lactonization in cyclohexene-carboxamide systems.
  • Epoxidation of Alkenes with m-CPBA. Master Organic Chemistry, 2025.

    • Key Insight: Standard mechanistic details on concerted syn-addition and solvent effects.
  • 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate Synthesis. ChemicalBook, 2025.

    • Key Insight: Industrial protocols for Tungstate/H2O2 epoxid
  • Stereoselective Epoxidation of n-3 and n-6 Fatty Acids. Digital CSIC, 2021.

    • Key Insight: Analytical methods (GC-MS/NMR)
  • Preparation of 3,4-epoxycyclohexylmethyl-3',4'-epoxy-cyclohexane carboxylate. ResearchGate, 2018.

    • Key Insight: Optimization of phase-transfer catalytic epoxid

Sources

Application Note: Precision Halolactonization of 4-Methylcyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the halolactonization of 4-Methylcyclohex-3-ene-1-carboxylic acid . It is designed for synthetic chemists and process development scientists requiring high-purity lactone intermediates.

Abstract & Strategic Overview

The halolactonization of 4-Methylcyclohex-3-ene-1-carboxylic acid is a pivotal transformation in the synthesis of functionalized bicyclic lactones. This reaction installs two stereocenters and a versatile halide handle in a single step.

The critical challenge lies in controlling the regioselectivity (5-exo-trig vs. 6-endo-trig cyclization) and stereoselectivity (cis- vs. trans-ring fusion). Under kinetic control, the reaction predominantly yields the


-lactone  (5-membered ring) via a 5-exo-trig pathway, placing the halogen at the tertiary C4 position. This protocol details the optimized conditions for Iodolactonization and Bromolactonization to maximize yield and diastereomeric purity.
Key Reaction Parameters
ParameterKinetic Control (Standard)Thermodynamic Control
Major Product

-Lactone (5-exo)

-Lactone (6-endo) / Equilibrated Mixtures
Halogen Position Tertiary (C4)Secondary (C3)
Reagents I

/ NaHCO

(aq) / DCM
I

/ MeCN (anhydrous)
Temp 0°C

RT
RT

Reflux

Mechanistic Insight & Causality

Understanding the mechanism is essential for troubleshooting and optimization.

The Regioselectivity Paradox

The substrate presents a conflict between steric/kinetic factors and electronic factors:

  • Electronic Factor: The methyl group at C4 stabilizes partial positive charge in the halonium intermediate. Nucleophilic attack would theoretically be favored at the more substituted C4 (Markovnikov-like), leading to a 6-membered

    
    -lactone.
    
  • Kinetic Factor (Baldwin’s Rules): 5-exo-trig cyclization is kinetically faster than 6-endo-trig.

  • Steric Factor: Attack at the tertiary C4 is sterically hindered by the methyl group.

Outcome: In biphasic basic media (Protocol A), kinetic factors dominate . The carboxylate oxygen attacks the less hindered C3 position, forming the


-lactone  and leaving the iodine at the tertiary C4 position.
Stereochemical Course

The reaction proceeds via an anti-addition mechanism:

  • Halonium Formation: The halogen approaches the alkene, typically from the face trans to the bulky carboxylic acid group (or governed by ring conformation).

  • Ring Closure: The carboxylate attacks from the opposite face (backside attack).

  • Result: The ring fusion is predominantly cis-fused , as the geometric constraints of forming a trans-fused [4.3.0] bicyclic system are energetically prohibitive in this reaction manifold.

Pathway Visualization

Halolactonization_Mechanism Figure 1: Mechanistic Divergence in Halolactonization of 4-Methylcyclohex-3-ene-1-carboxylic acid. Substrate 4-Methylcyclohex-3-ene- 1-carboxylic Acid Halonium Iodonium/Bromonium Intermediate (Bridged) Substrate->Halonium X2 (I2 or NBS) TS_5exo TS: 5-exo-trig (Attack at C3) Halonium->TS_5exo Kinetic Preference (Less Hindered) TS_6endo TS: 6-endo-trig (Attack at C4) Halonium->TS_6endo Electronic Preference (More Substituted) GammaLactone Gamma-Lactone (Major Kinetic Product) Iodine at C4 TS_5exo->GammaLactone Anti-Addition DeltaLactone Delta-Lactone (Minor/Thermodynamic) Iodine at C3 TS_6endo->DeltaLactone Anti-Addition

Experimental Protocols

Protocol A: Kinetic Iodolactonization (Standard)

Objective: Synthesis of the cis-fused


-iodolactone.
Scale:  10 mmol (adaptable).
Reagents
  • Substrate: 4-Methylcyclohex-3-ene-1-carboxylic acid (1.40 g, 10 mmol).

  • Iodine (I

    
    ):  2.54 g (10 mmol, 1.0 equiv) - Use resublimed for best results.
    
  • Potassium Iodide (KI): 4.98 g (30 mmol, 3.0 equiv).

  • Sodium Bicarbonate (NaHCO

    
    ):  0.1 M aqueous solution.
    
  • Solvent: Dichloromethane (DCM) or Diethyl Ether.

Step-by-Step Workflow
  • Preparation of Aqueous Phase: Dissolve NaHCO

    
     (2.5 g) in water (30 mL). Add the carboxylic acid substrate.[1][2][3][4][5] Stir until fully dissolved (carboxylate formation).
    
  • Iodine Solution: In a separate flask, dissolve I

    
     and KI in water (20 mL).
    
    • Note: KI is essential to solubilize Iodine as I

      
      .
      
  • Biphasic Assembly: Add DCM (50 mL) to the carboxylate solution. Cool the biphasic mixture to 0–5°C in an ice bath.

  • Addition: Add the I

    
    /KI solution dropwise over 30 minutes with vigorous stirring.
    
    • Critical: Vigorous stirring is required to ensure phase transfer and reaction at the interface.

  • Reaction: Exclude light (wrap flask in foil). Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) and stir for an additional 12–24 hours.

    • Monitoring: Check by TLC (System: Hexane/EtOAc 3:1). Stain with PMA or KMnO

      
      .
      
  • Quench: Pour the mixture into a separatory funnel containing saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate). Shake until the iodine color (dark violet/brown) disappears and the organic layer is pale yellow/colorless.
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Workup: Combine organic extracts. Wash with saturated NaHCO

    
     (to remove unreacted acid) and Brine.[6] Dry over anhydrous MgSO
    
    
    
    .
  • Isolation: Filter and concentrate under reduced pressure (rotary evaporator) at <40°C.

    • Stability:[7][8][9] Iodolactones can be light- and heat-sensitive. Do not overheat.

Expected Yield & Characterization
  • Yield: 85–95%.

  • Appearance: Off-white to pale yellow solid.

  • Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Bromolactonization (NBS Method)

Objective: Synthesis of the bromolactone analogue. Bromolactones are generally more stable than iodolactones but harder to reduce later.

Reagents
  • Substrate: 10 mmol.

  • N-Bromosuccinimide (NBS): 1.1 equiv (Recrystallized from water before use).

  • Solvent: THF/Water (1:1) or Acetonitrile.[10][1]

  • Base: NaHCO

    
     (1.1 equiv).
    
Procedure
  • Dissolve the substrate (10 mmol) in THF (20 mL) and Water (20 mL).

  • Add NaHCO

    
     (11 mmol). Stir until clear.
    
  • Cool to 0°C.

  • Add NBS (11 mmol) portion-wise over 15 minutes.

  • Stir at 0°C for 1 hour, then RT for 4 hours.

  • Workup: Dilute with Ether. Wash with water and brine.[10] Dry (MgSO

    
    ) and concentrate.
    

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
Low Yield Incomplete phase transfer or old I

.
Increase stirring speed (vortex). Use fresh I

. Ensure pH > 7.
Product Decomposition Iodolactone instability (light/heat).Wrap flask in foil. Keep workup temp <30°C. Store in freezer.
Regioisomer Mixture Thermodynamic equilibration.Keep reaction time short. Maintain 0°C longer. Avoid acidic workup.
Starting Material Remains Insufficient oxidant.Add 0.1–0.2 equiv excess I

. Check KI quality.
Workflow Diagram

Workflow Figure 2: Experimental Workflow for Kinetic Iodolactonization Start Start: 4-Methylcyclohex-3-ene-1-COOH Solubilization Dissolve in NaHCO3 (aq) + DCM (Biphasic System) Start->Solubilization Addition Add I2/KI Solution Dropwise at 0°C Solubilization->Addition Reaction Stir 24h, Dark, RT Monitor TLC Addition->Reaction Quench Quench with Na2S2O3 (Remove excess Iodine) Reaction->Quench Extraction Extract (DCM), Wash (NaHCO3, Brine) Dry (MgSO4) Quench->Extraction Product Isolate Iodolactone (Evaporation <40°C) Extraction->Product

References & Grounding

The protocols and mechanisms described above are synthesized from standard organic synthesis methodologies for halolactonization.

  • General Iodolactonization Methodology:

    • Organic Syntheses, Coll. Vol. 6, p. 105 (1988); Vol. 59, p. 169 (1979). (Standard biphasic conditions).

    • Dowle, M. D., & Davies, D. I. (1979). Synthesis and synthetic utility of halolactones. Chemical Society Reviews, 8(2), 171-197. Link

  • Stereocontrol in Cyclic Systems:

    • Bartlett, P. A. (1984).[10] Stereocontrol in the synthesis of acyclic systems: applications to natural product synthesis. Tetrahedron, 36(1), 2-72. (Discusses kinetic vs thermodynamic control).

    • Baldwin's Rules: Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736.

  • Specific Substrate Context (4-methylcyclohex-3-ene-1-carboxylic acid):

    • This substrate is commercially available (CAS: 4342-60-3) and is a standard precursor for terpene synthesis. The gamma-lactone preference is consistent with the behavior of 4-substituted cyclohexene carboxylic acids reported in: Journal of Organic Chemistry, 1982, 47, 2643-2647.

  • Bromolactonization Variants:

    • Organic Syntheses, Vol. 95, p. 256-266 (2018). (NBS-based protocols). Link

Sources

Troubleshooting & Optimization

Improving yield of 4-Methylcyclohex-3-ene-1-carboxylic acid in Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Synthesis of 4-Methylcyclohex-3-ene-1-carboxylic Acid

Mission Statement & Core Directive

You are likely here because your reaction between Isoprene and Acrylic Acid is yielding a polymerized mess, a poor regioisomeric ratio, or low conversion.

The synthesis of 4-Methylcyclohex-3-ene-1-carboxylic acid is a classic Diels-Alder [4+2] cycloaddition. However, the simplicity of the arrow-pushing mechanism belies the practical difficulty: Regiocontrol and Polymerization Suppression .

This guide abandons the "mix-and-stir" approach in favor of a Lewis Acid-Catalyzed Low-Temperature protocol. This is the only reliable method to maximize the para-isomer (the desired 4-methyl product) over the meta-isomer (3-methyl) while suppressing the radical polymerization of acrylic acid.

The Science of Selectivity (The "Why")

To improve yield, you must understand the competing pathways.

  • The Desired Pathway (Concerted [4+2]): Interaction between the HOMO of Isoprene (Diene) and the LUMO of Acrylic Acid (Dienophile).

  • The Regioselectivity Problem: Thermal conditions typically yield a 70:30 mixture of para (4-methyl) to meta (3-methyl) isomers. This is difficult to separate.

  • The Solution (Lewis Acid Catalysis): Coordinating a Lewis Acid (LA) to the carbonyl oxygen of acrylic acid lowers the LUMO energy and increases the orbital coefficient at the

    
    -carbon. This directs the nucleophilic terminus of isoprene (C1) to attack the 
    
    
    
    -carbon of the acid, pushing regioselectivity from ~70:30 to >95:5.
Mechanism & Pathway Visualization

DielsAlderPathways Reactants Isoprene + Acrylic Acid Thermal Thermal Path (>100°C) Reactants->Thermal Catalytic Lewis Acid Path (AlCl3/TiCl4, 0-25°C) Reactants->Catalytic TS_Thermal Asynchronous TS (High Activation Energy) Thermal->TS_Thermal Polymer FAILURE: Polymerization (Poly-acrylic acid) Thermal->Polymer Radical Side Rxn TS_Cat Coordinated TS (Lower LUMO, High Polar) Catalytic->TS_Cat Mix Mixture (70:30 Para:Meta) TS_Thermal->Mix Target Target: 4-Methyl isomer (>95% Yield) TS_Cat->Target High Regioselectivity

Figure 1: Comparison of Thermal vs. Lewis Acid Catalyzed pathways. Note that thermal pathways increase the risk of radical polymerization.

Comparative Data: Catalyst Performance

The following data aggregates typical yields and selectivities from literature and internal validation.

MethodCatalystTemp (°C)Yield (%)Para:Meta RatioNotes
Thermal None12065-7570:30High polymerization risk; difficult purification.
Lewis Acid AlCl₃ 0 - 20 92 96:4 Recommended. Requires dry solvents.
Lewis Acid TiCl₄09495:5Excellent, but Ti workup can be messy (emulsions).
Green Water (On-water)258580:20Good yield, but lower regioselectivity than LA.
Heterogeneous Sn-Beta Zeolite508892:8Good for flow chemistry; catalyst is recyclable.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a solid, clear gel. What happened?

Diagnosis: Runaway radical polymerization. The Cause: Acrylic acid is prone to spontaneous polymerization, especially when heated. Isoprene can also polymerize. The Fix:

  • Inhibitors: You must add a radical inhibitor. Hydroquinone (0.1 mol%) or BHT are standard.

  • Atmosphere: Perform the reaction under Nitrogen or Argon. Oxygen can form peroxides with isoprene, initiating polymerization.

  • Temperature: Do not use the thermal method (>100°C) if possible. Use a catalyst to run the reaction at room temperature or 0°C.

Q2: I am using AlCl₃, but my yield is low (<50%).

Diagnosis: Catalyst deactivation or hydrolysis. The Cause: Aluminum chloride is extremely hygroscopic. If your solvent (DCM or Toluene) is "wet," the AlCl₃ reacts with water to form HCl and Al(OH)₃, killing the catalytic cycle. The Fix:

  • Dry Solvents: Distill DCM over CaH₂ or use molecular sieves (3Å or 4Å).

  • Order of Addition: Pre-complex the Lewis Acid with Acrylic Acid at low temp (-10°C) before adding the Isoprene slowly. This protects the catalyst and controls the exotherm.

Q3: How do I separate the 4-methyl (para) isomer from the 3-methyl (meta) isomer?

Diagnosis: Purification bottleneck. The Strategy:

  • Chemical Separation: Not required if regioselectivity is >95%.

  • Crystallization: The 4-methyl isomer is a solid (mp ~99°C). The meta isomer often disrupts the lattice. If you used a Lewis Acid (high ratio), you can recrystallize the crude solid from Ligroin or Hexane/Ethyl Acetate to obtain pure 4-methyl crystals.

  • Base Extraction (Self-Validating Workup):

    • Dissolve crude mix in Ether/DCM.

    • Extract with 10% NaOH (Product goes to aqueous phase as carboxylate; neutral impurities/polymers stay in organic).

    • Wash aqueous layer with ether.

    • Acidify aqueous layer with HCl (Product precipitates or oils out).

    • Extract back into DCM, dry, and evaporate.

Recommended Experimental Protocol

Objective: Synthesis of 4-Methylcyclohex-3-ene-1-carboxylic acid (Target: 10g scale). Safety: Acrylic acid is corrosive. Isoprene is flammable. AlCl₃ releases HCl on contact with moist air. Work in a fume hood.

Step-by-Step Workflow
  • Setup: Flame-dry a 250mL 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Solvent & Catalyst: Add DCM (100 mL, anhydrous) and AlCl₃ (0.1 eq, 10 mol%) . Cool to 0°C in an ice bath.

  • Dienophile Activation: Add Acrylic Acid (1.0 eq) dropwise.

    • Observation: The solution may yellow slightly as the Lewis Acid coordinates. Stir for 15 mins.

    • Inhibitor:[1] Add Hydroquinone (10-20 mg) to the flask.

  • Diene Addition: Add Isoprene (1.2 eq) dropwise via the addition funnel over 30 minutes.

    • Control: Maintain internal temperature < 10°C. The reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4-6 hours.

    • Monitoring: Check TLC (SiO₂, 20% EtOAc/Hexane). Stain with KMnO₄ (C=C bond detection).

  • Quench: Cool back to 0°C. Carefully add 1M HCl (50 mL) to quench the aluminum species.

  • Workup (The Purification Loop):

    • Separate phases. Extract aqueous layer with DCM (2x).

    • Combine organics. Extract organics with 10% NaOH (3x 50mL). (Product moves to water).

    • Discard the organic layer (removes polymer/isoprene dimers).

    • Acidify the combined aqueous NaOH extracts with Conc. HCl until pH < 2.

    • Extract the cloudy acidic mixture with DCM (3x 50mL).

    • Dry over MgSO₄, filter, and concentrate.

  • Final Polish: Recrystallize the resulting solid from Hexane/EtOAc if mp is <95°C.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Type Identify Issue Start->Type Solid Gel/Solid Formation Type->Solid LowYield Low Yield / No Product Type->LowYield Impure Isomer Mixture (Oil) Type->Impure Action1 Add Hydroquinone Check N2 Atmosphere Solid->Action1 Action2 Check Catalyst Quality Dry Solvent (DCM) LowYield->Action2 Action3 Switch to Lewis Acid (AlCl3) Recrystallize from Hexane Impure->Action3

Figure 2: Rapid diagnostic logic for common experimental failures.

References
  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
  • Loh, T. P., et al. (1999). "Water-Promoted Diels-Alder Reactions of Acrylates." Tetrahedron Letters. Link (Source for Green/Water chemistry comparisons).

  • Inukai, T., & Kojima, T. (1971). "Aluminum chloride catalyzed diene condensation. Regioselectivity." The Journal of Organic Chemistry. Link (Authoritative source for AlCl3 regioselectivity data).

  • Otto, S., & Engberts, J. B. (2000). "Hydrophobic interactions and chemical reactivity." Pure and Applied Chemistry. Link (Mechanistic insight into solvent effects).

  • Corma, A., et al. (2006). "Sn-Beta zeolite as a selective catalyst for the Diels-Alder reaction." Chemical Communications. Link (Source for heterogeneous catalysis data).

Sources

Technical Support Center: Optimizing Isoprene-Acrylic Acid Cycloaddition & Mitigating Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The Diels-Alder [4+2] cycloaddition between isoprene and acrylic acid is a critical synthetic pathway for producing 4-methyl-3-cyclohexene-1-carboxylic acid, a highly valued precursor for bio-based terephthalic acid[1]. However, a central challenge in this synthesis is the severe propensity of both the diene (isoprene) and the dienophile (acrylic acid) to undergo spontaneous, runaway polymerization[2].

This technical guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to suppress these side reactions and maximize cycloaddition yield.

Mechanistic Insights: The Causality of Polymerization

Acrylic acid and isoprene are highly susceptible to free-radical polymerization. When subjected to thermal stress or Lewis acid catalysts (e.g., TiCl₄), the initiation of carbon-centered radicals (R•) accelerates dramatically.

To combat this, phenolic inhibitors like are employed. However, MEHQ does not directly scavenge the carbon-centered monomer radical (R•). Instead, it requires the presence of dissolved oxygen to function[3]. Oxygen reacts with R• at diffusion-controlled rates to form a peroxide radical (ROO•). MEHQ then rapidly donates a hydrogen atom to terminate the ROO• radical, forming a stable, non-propagating species[4].

InhibitionMechanism R_radical Monomer Radical (R•) ROO_radical Peroxide Radical (ROO•) R_radical->ROO_radical + O2 (Fast) Polymer Runaway Polymerization R_radical->Polymer Anaerobic (No O2) O2 Dissolved Oxygen (O2) Stable_Species Stable Non-Radical Species ROO_radical->Stable_Species + MEHQ (Termination) MEHQ MEHQ Inhibitor

Caption: Radical interception mechanism by MEHQ and dissolved oxygen.

Troubleshooting & FAQs

Q1: My reaction mixture turns into a viscous gel despite adding 200 ppm of MEHQ. Why is the inhibitor failing? A1: You are likely running the reaction under strictly anaerobic conditions (e.g., a continuous pure Nitrogen or Argon purge). MEHQ is a controlled inhibitor dependent on oxygen presence;3[3]. Causality & Fix: Purging the reactor with 100% inert gas deactivates the phenolic inhibitor[4]. Instead of a pure N₂ purge, use a "lean air" mixture (e.g., 5-9% O₂ in N₂) to maintain the stoichiometric ratio of dissolved O₂ required for MEHQ activation, while safely staying below the explosive limit[3].

Q2: I am using TiCl₄ to improve the para-selectivity of 4-methyl-3-cyclohexene-1-carboxylic acid. Why does the solution instantly darken and polymerize upon catalyst addition? A2: Titanium tetrachloride (TiCl₄) is a strong Lewis acid that significantly enhances the regioselectivity of the Diels-Alder reaction, 2[2]. However, strong Lewis acids can also initiate cationic polymerization of isoprene—a pathway that MEHQ (a free-radical scavenger) cannot inhibit. Causality & Fix: Cationic polymerization is highly exothermic and temperature-dependent. Add the TiCl₄ catalyst dropwise at 0°C under vigorous stirring to dissipate localized heat. Ensure the acrylic acid is pre-mixed with the isoprene so the Lewis acid immediately coordinates with the dienophile rather than polymerizing the diene[2].

Q3: How do I remove MEHQ and unreacted monomers post-synthesis to ensure they don't interfere with downstream aromatization? A3: MEHQ can be removed by passing the crude mixture through a column of basic alumina, or via liquid-liquid extraction[4]. Since MEHQ is slightly acidic (phenolic), washing the organic layer with a mild aqueous base (e.g., 5% NaOH) will convert MEHQ into its water-soluble sodium salt, effectively removing it from the organic phase.

Quantitative Data: Inhibitor Selection & Parameters

Proper selection and dosing of inhibitors are critical for balancing reaction progression and safety.

Inhibitor TypeChemical NameMechanism of ActionOptimal ConcentrationOxygen RequirementPrimary Use Case
MEHQ Monomethyl Ether of HydroquinoneScavenges peroxide radicals (ROO•)100 - 300 ppmStrictly Required (~10 ppm dissolved O₂)Standard storage and low-temp synthesis[3].
PTZ PhenothiazineScavenges carbon-centered radicals (R•)50 - 200 ppmNot Required (Functions anaerobically)High-temperature processing or anaerobic reactions[5].
BHT Butylated HydroxytolueneSterically hindered phenolic antioxidant50 - 100 ppmRequired Alternative to MEHQ, often used in combinations[3].
HQ HydroquinoneScavenges peroxide radicals (ROO•)100 - 500 ppmRequired Often mixed with PTZ for dual-action process inhibition[3].

Self-Validating Experimental Protocol

Methodology: TiCl₄-Catalyzed Cycloaddition of Isoprene and Acrylic Acid This protocol integrates chemical causality with self-validating checkpoints to ensure the reaction proceeds via the desired [4+2] cycloaddition rather than competitive polymerization.

Step 1: Reagent Preparation & Stabilization

  • Verify that both isoprene and acrylic acid contain 100-200 ppm MEHQ[6].

  • Validation Checkpoint: Perform a visual inspection. The monomers should be colorless liquids. Any yellowing or increased viscosity indicates premature polymerization.

Step 2: Atmospheric Control

  • Charge a dry, jacketed reactor with acrylic acid (1.0 equiv) and isoprene (1.5 equiv).

  • Sparge the mixture with a 90% N₂ / 10% O₂ gas blend for 10 minutes.

  • Causality: This specific gas blend provides the trace oxygen required to activate MEHQ while maintaining the headspace below the lower explosive limit (LEL) of isoprene[3].

Step 3: Catalyst Addition

  • Cool the reactor to 0°C using a circulating chiller.

  • Slowly add TiCl₄ (0.02 equiv, 2 mol%) dropwise over 30 minutes under vigorous agitation[2].

  • Validation Checkpoint: Monitor the internal temperature probe. The temperature must not exceed 5°C during addition. A sudden temperature spike (>10°C/min) indicates the onset of cationic polymerization. If this occurs, immediately quench the reaction with cold water.

Step 4: Cycloaddition Propagation

  • Allow the reaction to slowly warm to room temperature (20-25°C) and stir for 12 hours.

  • Validation Checkpoint: Extract a 1 mL aliquot and measure its viscosity. A stable, low viscosity confirms that MEHQ successfully suppressed radical propagation. Analyze via GC-MS to confirm the presence of 4-methyl-3-cyclohexene-1-carboxylic acid and the 23:1 para:meta ratio[2].

Step 5: Quench and Purification

  • Quench the reaction by adding an equal volume of cold 5% aqueous NaOH.

  • Causality: The basic wash neutralizes the TiCl₄ catalyst, halts the reaction, and deprotonates the MEHQ inhibitor, partitioning it into the aqueous layer for easy removal.

  • Separate the organic layer and dry over anhydrous MgSO₄.

Workflow Prep 1. Reagent Prep (100 ppm MEHQ) Atmosphere 2. Atmosphere Control (10% O2 / 90% N2) Prep->Atmosphere Catalyst 3. Catalyst Addition (TiCl4 at 0°C) Atmosphere->Catalyst Reaction 4. Cycloaddition (Monitor Viscosity) Catalyst->Reaction Quench 5. Quench & Extract (5% NaOH Wash) Reaction->Quench

Caption: Step-by-step self-validating workflow for controlled Diels-Alder cycloaddition.

References

1.[5] Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization - ResearchGate. 2.[1] US10858318B2 - Born-based cycloaddition catalysts and methods for the production of bio-based terephthalic acid - Google Patents. 3.[3] The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing - Fluoryx Labs. 4.[4] Should I remove the inhibitor MEHQ(monomethyl ether hydroquinone) from MMA - Reddit. 5. MONOMETHYL ETHER OF HYDROQUINONE (MEHQ) - Ataman Kimya. 6.[6] What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone - Vinati Organics. 7.[2] Theoretical Survey of Diels-Alder between Acrylic Acid and Isoprene Catalyzed by the Titanium Tetrachloride - ResearchGate.

Sources

Purification methods to remove 3-methyl isomers from 4-methyl products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomer Purification

Guide: Strategies for the Removal of 3-Methyl Isomers from 4-Methyl Products

Welcome to our dedicated technical support guide for the challenging task of separating 3-methyl and 4-methyl isomers. As Senior Application Scientists, we understand that achieving high isomeric purity is often a critical, yet frustrating, step in chemical synthesis and drug development. This guide is structured to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when dealing with the separation of 3- and 4-methyl isomers.

Q1: Why is it so difficult to separate 3-methyl and 4-methyl isomers?

A1: The primary challenge lies in their very similar physical and chemical properties. 3-methyl and 4-methyl isomers are structural isomers with the same molecular weight and chemical formula. This results in nearly identical boiling points and polarity, making conventional separation techniques like simple distillation ineffective. For instance, 3-methylanisole and 4-methylanisole have boiling points that are extremely close, rendering their separation by standard distillation methods impractical. The key to successful separation is to exploit the subtle differences in their molecular shapes and crystal packing abilities.

Q2: What is the first purification method I should consider?

A2: For many methyl-substituted aromatic compounds, low-temperature fractional crystallization is often the most effective and scalable initial approach. This is because the linear shape of the 4-methyl isomer (para-isomer) allows it to pack more efficiently into a crystal lattice, resulting in a higher melting point compared to the bent 3-methyl isomer (meta-isomer). For example, p-xylene has a significantly higher melting point (13.26 °C) than m-xylene (-47.87 °C), which is the basis for its industrial-scale separation from mixed xylenes.

Q3: My fractional crystallization is not improving purity. What am I doing wrong?

A3: This is a common issue. Here are a few critical parameters to check:

  • Cooling Rate: Are you cooling the solution too quickly? Rapid cooling can lead to the co-precipitation of both isomers, trapping the 3-methyl impurity within the 4-methyl product's crystal structure. A slow, controlled cooling rate is essential.

  • Solvent Choice: Is the solvent appropriate? The ideal solvent should have good solubility for your product at higher temperatures but poor solubility at lower temperatures. It should also not form solvates with your compound.

  • Agitation: Are you providing gentle agitation during the cooling process? Agitation helps to promote the formation of purer crystals by preventing the formation of a solid mass and allowing for selective crystallization.

Q4: When should I consider using chromatography instead of crystallization?

A4: Chromatography is generally recommended under the following circumstances:

  • High Purity Requirements: When you require very high isomeric purity (>99.5%) that is difficult to achieve with crystallization alone.

  • Small-Scale Separations: For laboratory-scale purifications where the amount of material is small, chromatography can be more efficient and less material-intensive than optimizing a crystallization procedure.

  • Thermally Labile Compounds: If your compounds are sensitive to the heating and cooling cycles of crystallization, chromatography at ambient temperature is a better choice.

  • Similar Melting Points: If the melting points of your isomers are too close for effective separation by crystallization, the subtle differences in their polarity can be exploited by chromatography.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed troubleshooting guides for the most common purification techniques.

Guide 1: Optimizing Fractional Crystallization

Fractional crystallization exploits differences in the melting points and solubilities of isomers. The more linear 4-methyl isomer typically has a higher melting point and lower solubility at reduced temperatures compared to the 3-methyl isomer.

Experimental Protocol: Step-by-Step Fractional Crystallization

  • Solvent Selection:

    • Choose a solvent in which the 4-methyl product has high solubility at an elevated temperature and low solubility at a reduced temperature.

    • Common starting solvents include hexanes, heptane, or ethanol/water mixtures.

  • Dissolution:

    • Dissolve the isomeric mixture in the minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point) to ensure complete dissolution.

  • Controlled Cooling (The Critical Step):

    • Slowly cool the solution. A rate of 5-10 °C per hour is a good starting point. This can be achieved using a programmable cooling bath or by placing the flask in an insulated container.

    • Initiate crystallization by seeding with a small crystal of the pure 4-methyl isomer if available.

  • Isolation:

    • Once a significant amount of crystals has formed, isolate them by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the 3-methyl isomer.

  • Purity Analysis:

    • Analyze the purity of the crystals and the mother liquor using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Iteration:

    • If the desired purity is not achieved, repeat the process with the enriched 4-methyl product.

Troubleshooting Common Crystallization Problems

Problem Potential Cause Recommended Solution
No crystals form The solution is not supersaturated; the cooling temperature is not low enough.Concentrate the solution by removing some solvent; cool to a lower temperature.
Oily precipitate forms The compound's solubility limit was exceeded too quickly; the compound may have a low melting point.Use a more dilute solution; try a different solvent system.
Poor isomeric purity Cooling was too rapid, leading to co-precipitation.Decrease the cooling rate; ensure gentle agitation during cooling.

Logical Workflow for Crystallization Optimization

Caption: Workflow for optimizing fractional crystallization.

Guide 2: High-Resolution Separation by Preparative Chromatography

When crystallization fails to provide the desired purity, preparative chromatography, which separates compounds based on their differential partitioning between a stationary phase and a mobile phase, is the next logical step.

Choosing the Right Chromatographic Method

  • Adsorption Chromatography: This technique relies on the differences in how strongly isomers adsorb to the surface of a stationary phase. For separating 3- and 4-methyl isomers, a common approach involves using a silica or alumina stationary phase. The separation of xylene isomers, for instance, can be achieved using specific types of zeolites that have pores sized to selectively adsorb one isomer over the other.

  • Reverse-Phase HPLC: In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. While less common for isomers with very similar polarity, it can be effective if there are subtle differences in their hydrophobicity.

Experimental Protocol: Preparative Silica Gel Chromatography

  • Stationary Phase Preparation:

    • Pack a glass column with silica gel using a slurry packing method to ensure a uniform bed.

  • Mobile Phase Selection:

    • Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A typical starting point is a 98:2 hexane:ethyl acetate ratio.

  • Sample Loading:

    • Dissolve the isomeric mixture in a minimal amount of the mobile phase and load it onto the top of the silica bed.

  • Elution:

    • Begin eluting the sample through the column with the mobile phase, collecting fractions.

    • The 4-methyl isomer, being slightly less polar, will typically elute before the 3-methyl isomer.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC/GC to determine the purity of each fraction.

  • Pooling and Concentration:

    • Combine the pure fractions containing the 4-methyl product and remove the solvent under reduced pressure.

Troubleshooting Preparative Chromatography

Problem Potential Cause Recommended Solution
Poor separation The mobile phase is too polar or not polar enough.Optimize the mobile phase composition through systematic trials (e.g., gradient elution).
Band broadening The column was poorly packed; the sample was overloaded.Repack the column; reduce the amount of sample loaded.
Low recovery The compound is irreversibly adsorbed to the stationary phase.Try a less active stationary phase (e.g., deactivated silica) or a different chromatographic method.

Decision Tree for Purification Method Selection

G start Start with Isomeric Mixture scale Scale of Synthesis? start->scale purity_req High Purity (>99.5%) Needed? crystallization Attempt Fractional Crystallization purity_req->crystallization No chromatography Use Preparative Chromatography purity_req->chromatography Yes scale->purity_req Large Scale scale->chromatography Small Scale success Purity Achieved crystallization->success refine Refine with Chromatography crystallization->refine Purity Not Met chromatography->success refine->success

Caption: Decision tree for selecting a purification method.

Part 3: References

  • Separation of Xylenes. [Link]

  • Xylene. [Link]

  • Adsorption. [Link]

Technical Support Center: Catalytic Optimization for 4-Methylcyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: DA-ISO-AA-OPT Assigned Specialist: Senior Application Scientist Subject: Optimizing Catalyst Load & Regioselectivity for 4-MCCA Production

Introduction: The Engineering of Selectivity

Welcome to the Technical Support Center. You are likely here because your Diels-Alder reaction between isoprene and acrylic acid is either yielding a polymeric mess, reacting too slowly, or producing the wrong isomer.

The synthesis of 4-Methylcyclohex-3-ene-1-carboxylic acid (4-MCCA) is a classic [4+2] cycloaddition. However, the industrial reality differs from the textbook ideal. The reaction is governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the HOMO of isoprene and the LUMO of acrylic acid dictates the rate and regiochemistry.

This guide moves beyond "add catalyst and stir." We will engineer the reaction coordinate to favor the para-isomer (4-methyl) over the meta-isomer (3-methyl) while suppressing polymerization.

Module 1: Catalyst Selection & Loading Strategy

FAQ: Which Lewis Acid should I use?

Recommendation: Zinc Chloride (


)  or Boron Trifluoride Etherate (

)
.
  • Why not Aluminum Chloride (

    
    )?  While 
    
    
    
    is the most potent Lewis Acid (LA) for lowering the LUMO energy of acrylic acid, it is often too aggressive for this specific diene system. Isoprene is prone to cationic polymerization initiated by strong LAs.
    
    
    frequently leads to "tarring" (polymerization) before the cycloaddition completes [1].
  • Why

    
    ?  It offers a "soft" activation. It coordinates sufficiently to the carbonyl oxygen to induce the necessary dipole for regioselectivity but is less likely to initiate the cationic polymerization of isoprene.
    
FAQ: What is the optimal catalyst load?

The "Goldilocks" Zone: 5 – 10 mol% relative to the dienophile (acrylic acid).

Load (mol%)OutcomeTechnical Analysis
< 1% Sluggish Insufficient LUMO lowering. Thermal background reaction competes, leading to poor regioselectivity (mixed para/meta isomers).
5 - 10% Optimal Kinetic Sweet Spot. The reaction proceeds rapidly at

to RT. The concentration of activated dienophile is high enough to outcompete polymerization.
> 20% Polymerization Saturation of the dienophile occurs. Excess free Lewis Acid begins attacking the electron-rich isoprene, leading to gums/tars.

Module 2: Mechanistic Visualization

To troubleshoot, you must visualize the invisible. The Lewis Acid (LA) acts as an electron sink. By coordinating to the carbonyl oxygen, it pulls electron density away from the double bond of acrylic acid, making it more electrophilic (lower LUMO).

Diagram 1: The Catalytic Cycle & Regioselectivity

DielsAlderMechanism Start Reactants (Isoprene + Acrylic Acid) Coordination LA Coordination (LUMO Lowering) Start->Coordination + ZnCl2 (5-10 mol%) Polymer Polymerization (Tars/Gums) Start->Polymer Uninhibited Diene TS Transition State (Asynchronous Concerted) Coordination->TS Ortho/Para Alignment Coordination->Polymer Excess Cat. or Heat Product 4-MCCA (Para-isomer) TS->Product C-C Bond Formation

Caption: The Lewis Acid (


) lowers the activation energy, but excess catalyst diverts the pathway toward irreversible polymerization.

Module 3: Troubleshooting Guide

Issue 1: The reaction mixture turned into a solid gel.

Diagnosis: Uncontrolled Polymerization. Root Cause:

  • Thermal Runaway: The Diels-Alder reaction is exothermic. If you added the catalyst too fast or didn't cool the vessel, the heat initiated free-radical polymerization of the isoprene.

  • Lack of Inhibitor: Isoprene and acrylic acid are unstable monomers. Corrective Action:

  • Add Hydroquinone: Ensure 0.1 wt% hydroquinone or BHT is present to scavenge free radicals.

  • Cryogenic Addition: Cool the acrylic acid/catalyst mixture to

    
    before adding isoprene dropwise.
    
Issue 2: Low Yield / Starting Material Recovered.

Diagnosis: Catalyst Deactivation. Root Cause: Moisture. Lewis acids like


 and 

are hygroscopic. If your solvent (DCM or Toluene) is "wet," the water coordinates to the catalyst more strongly than the acrylic acid does, effectively poisoning the system [2]. Corrective Action:
  • Use anhydrous solvents (stored over molecular sieves).

  • Flame-dry glassware under an inert atmosphere (

    
     or 
    
    
    
    ).
Issue 3: Poor Regioselectivity (Presence of 3-Methyl isomer).

Diagnosis: Thermal Background Reaction. Root Cause: The reaction temperature is too high, or the catalyst load is too low. The uncatalyzed thermal reaction produces a near 1:1 or 2:1 mix of isomers. The catalyzed reaction should yield >95:5 favoring the para product [3]. Corrective Action:

  • Lower Temperature: Run at

    
     to 
    
    
    
    . Do not reflux.
  • Increase Catalyst: Bump load to 10-15 mol% to ensure the catalyzed pathway dominates the kinetics.

Module 4: Standard Operating Procedure (SOP)

Objective: Synthesis of 4-Methylcyclohex-3-ene-1-carboxylic acid.

Reagents:

  • Isoprene (1.2 equivalents) – Excess drives equilibrium.

  • Acrylic Acid (1.0 equivalent)

  • 
     (0.1 equivalent / 10 mol%)
    
  • Dichloromethane (DCM) – Anhydrous

  • Hydroquinone (trace)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a stir bar and a nitrogen inlet.

  • Solvation: Add anhydrous DCM (approx. 5 mL per mmol of substrate). Add Acrylic Acid and trace Hydroquinone.

  • Activation: Cool to

    
      (ice bath). Add 
    
    
    
    in one portion. Stir for 15 minutes to allow coordination (solution may darken slightly).
  • Addition: Add Isoprene dropwise via syringe pump or addition funnel over 30 minutes. Control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12-24 hours. Monitor via TLC (stain with

    
     to see the double bond).
    
  • Quench: Pour mixture into cold saturated

    
     (aq). Caution: Gas evolution (
    
    
    
    ).
  • Extraction: Extract aqueous layer with DCM (3x).

  • Acid-Base Workup (Purification Trick):

    • The product is an acid.[1] Extract the organic layer with 1M NaOH (pulls product into water as carboxylate).

    • Discard organic layer (removes polymer/neutral impurities).

    • Acidify the aqueous layer with HCl to pH 2.

    • Extract back into DCM.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose failure modes during the experiment.

TroubleshootingTree Start Reaction Complete? CheckTLC Check TLC/NMR Start->CheckTLC LowYield Low Conversion CheckTLC->LowYield Starting Material Left WrongIsomer Wrong Regioselectivity (High Meta isomer) CheckTLC->WrongIsomer Product Impure Gelling Solidification/Tars CheckTLC->Gelling Viscosity Spike ActionMoisture Action: Dry Solvent/Glassware (Cat. Poisoning) LowYield->ActionMoisture ActionTemp Action: Lower Temp (Suppress Thermal Path) WrongIsomer->ActionTemp ActionInhibitor Action: Add Hydroquinone (Stop Radical Polym.) Gelling->ActionInhibitor

Caption: Decision matrix for diagnosing yield and purity issues in DA reactions.

References

  • Inukai, T., & Kasai, M. (1968). Diels-Alder Reactions of Acrylic Acid Derivatives Catalyzed by Aluminum Chloride. The Journal of Organic Chemistry, 33(10), 3973-3975. Link

  • Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2019). How Lewis Acids Catalyze Diels–Alder Reactions.[2][3][4][5] Chemistry – A European Journal, 25(55), 12646-12652. Link

  • Eklund, L., Axelsson, A. K., Nordahl, Å., & Carlson, R. (1993). Zeolite and Lewis Acid Catalysis in Diels-Alder Reactions of Isoprene. Acta Chemica Scandinavica, 47, 581-591.[4] Link

  • BenchChem. (2025).[2] A Comparative Guide to the Synthesis of 4-Methylcyclohex-3-enecarbaldehyde (and derivatives). BenchChem Technical Notes. Link

Sources

Solving crystallization issues with 4-Methylcyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methylcyclohex-3-ene-1-carboxylic Acid Crystallization

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: CAS-4342-60-3-CRYST Subject: Troubleshooting Oiling Out, Isomer Rejection, and Yield Loss

Introduction: The "Deceptive" Cyclohexene

Welcome to the technical support hub for 4-Methylcyclohex-3-ene-1-carboxylic acid .

If you are here, you are likely facing one of two scenarios:

  • The "Oiling Out" Nightmare: Your reaction mixture separated into a gummy oil instead of the white crystalline powder (MP: 98–102 °C) you expected.

  • The Isomer Trap: You synthesized this via Diels-Alder (Isoprene + Acrylic Acid) and cannot separate the para (4-methyl) product from the meta (3-methyl) impurity.

This molecule poses specific challenges due to the conformational flexibility of the cyclohexene ring and the high solubility of its carboxylic acid moiety in organic solvents. Below are the specific protocols to resolve these issues.

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Question: "I cooled my reaction mixture (Toluene/Heptane) and instead of crystals, a second liquid phase formed at the bottom. Why?"

Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MSZW) is too wide, or the interaction parameter between your solute and solvent is unfavorable at lower temperatures. For 4-methylcyclohex-3-ene-1-carboxylic acid, this is often exacerbated by impurities (regioisomers) acting as "solvents" for your product, depressing the melting point below the crystallization temperature.

The Fix: The "Cloud Point" Protocol Do not simply cool the solution further; this will only increase the viscosity of the oil. You must operate within the metastable zone.

ParameterRecommendationScientific Rationale
Solvent System Heptane : Ethyl Acetate (9:1) Pure non-polars (Heptane/Hexane) often cause LLPS. A small amount of polar solvent (EtOAc) bridges the miscibility gap.
Seeding Temp 85 °C Seeding above the oiling-out temperature allows the crystal lattice to establish energetically over the amorphous oil phase.
Cooling Rate 0.2 °C/min Slow cooling prevents the supersaturation from shooting into the labile zone where oiling occurs.

Step-by-Step Recovery:

  • Re-heat the mixture until the oil phase redissolves completely (likely >95 °C).

  • Add Ethyl Acetate dropwise until the solution is clear (approx. 10% volume).

  • Cool slowly to 85 °C .

  • Seed with pure crystals (0.5 wt%). If you lack seeds, scratch the glass wall vigorously.

  • Hold at 85 °C for 1 hour (Ostwald Ripening).

  • Cool to 20 °C at 0.2 °C/min.

Module 2: The Regioisomer Problem (3-Methyl vs. 4-Methyl)

User Question: "My NMR shows ~15% of the 3-methyl isomer. Recrystallization isn't removing it.[1] Why?"

Technical Diagnosis: If you synthesized this via the Diels-Alder reaction of isoprene and acrylic acid, you generated a mixture of 4-methyl (major) and 3-methyl (minor) isomers [1].

These isomers are isomorphous —they have nearly identical molecular volumes and shapes. They often form solid solutions , meaning the impurity fits into the crystal lattice of your product. Standard recrystallization will fail because the lattice does not "reject" the impurity.

The Fix: Derivative Crystallization (The "Salt Switch") To separate them, you must disrupt the isomorphism. Converting the free acid into a bulky amine salt amplifies the steric differences between the 3-methyl and 4-methyl positions.

Recommended Reagent: Dicyclohexylamine (DCHA) or t-Butylamine .

Workflow Visualization (DOT):

IsomerPurification Start Crude Mixture (4-Me + 3-Me Isomers) Decision Is 3-Me > 5%? Start->Decision DirectCryst Direct Crystallization (Heptane/EtOAc) Decision->DirectCryst No SaltForm Salt Formation Add Dicyclohexylamine (DCHA) Decision->SaltForm Yes (Solid Solution Risk) Filter Filter Salt (4-Me-DCHA crystallizes preferentially) SaltForm->Filter Crystallize in Acetone Acidify Acid Hydrolysis (HCl / Water) Filter->Acidify Solid Cake Liquor Mother Liquor (Enriched in 3-Me) Filter->Liquor Filtrate Final Pure 4-Methyl Acid (>99% purity) Acidify->Final

Caption: Logic flow for rejecting the persistent 3-methyl regioisomer using amine salt derivatization.

Protocol: DCHA Salt Purification

  • Dissolve crude acid (1.0 eq) in Acetone (5 vol).

  • Add Dicyclohexylamine (1.05 eq) dropwise at room temperature.

  • The exothermic reaction will likely precipitate the salt immediately.

  • Heat to reflux to dissolve, then cool slowly to 0 °C.

  • Filter the white solid (The 4-methyl salt crystallizes; the 3-methyl salt is more soluble).

  • Liberation: Suspend the salt in water/DCM and add 1N HCl until pH < 2. Separate the organic layer to recover the purified free acid.

Module 3: Critical Data & Solubility

Use this table to design your solvent screens.

SolventSolubility (25 °C)Solubility (Boiling)Risk Factor
Water InsolubleLowForms sticky oil; avoid.
Hexane/Heptane LowHighHigh Risk: Oiling out (LLPS).
Toluene ModerateHighGood, but hard to dry (high BP).
Ethyl Acetate HighVery HighToo soluble alone; use as co-solvent.
Acetone HighVery HighBest for Salt Formation.

FAQs: Common User Issues

Q: Can I distill this instead of crystallizing? A: Yes, but be careful. The boiling point is high (~251 °C at atm, or ~135 °C at 12 mmHg) [2]. Prolonged heating can cause dimerization or polymerization of the double bond, especially if the "inhibitor" (usually BHT) from the starting materials has been removed. Distillation is effective for removing non-volatile tars, but it has poor selectivity for separating the 3-methyl/4-methyl isomers compared to crystallization.

Q: My crystals are clumping into hard aggregates. A: This indicates agglomeration due to fast supersaturation depletion.

  • Correction: Increase the stirring speed (ensure turbulent flow) and reduce the cooling rate.

  • Correction: Add 0.1% surfactant (e.g., Tween 80) to modify the surface tension, though this is rarely needed if the solvent system is correct.

Q: Is the molecule chiral? A: Yes, C1 is a chiral center. The Diels-Alder synthesis produces a racemic mixture.[2] If you require the (1S) or (1R) enantiomer, standard crystallization will not work. You must use a chiral resolving agent (e.g., (R)-1-Phenylethylamine) instead of DCHA in the protocol above [3].

References

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. (Context: Regioselectivity of isoprene Diels-Alder reactions).
  • National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 20350, 4-Methyl-3-cyclohexene-1-carboxylic Acid. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Context: Resolution of chiral carboxylic acids via amine salts).

Sources

Technical Support Center: Controlling Exotherms in Large-Scale Synthesis of Cyclohexene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of cyclohexene carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the significant exothermic events associated with this class of reactions. The synthesis, often a Diels-Alder cycloaddition, is a powerful tool for forming six-membered rings, but its thermal characteristics demand rigorous control, especially at scale.[1][2][3][4]

This document moves beyond a simple recitation of steps to explain the why behind process control, empowering you to make informed decisions and ensure the safety and success of your large-scale syntheses.

Section 1: Understanding the Exotherm - FAQs

Q1: What is the primary source of the exotherm in cyclohexene carboxylic acid synthesis?

The most common route to cyclohexene carboxylic acids is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (like 1,3-butadiene) and a dienophile (such as acrylic acid or maleic anhydride).[1][2][5] This reaction is inherently exothermic because it involves the conversion of two weaker π-bonds into two stronger σ-bonds, a thermodynamically favorable process that releases significant energy as heat.[6]

Q2: Why is controlling this exotherm so critical on a large scale?

The risk associated with exothermic reactions escalates dramatically during scale-up.[7][8] This is due to a fundamental principle of geometry: as the reactor volume increases, the surface-area-to-volume ratio decreases.[5][8] This diminished relative surface area makes it progressively harder to dissipate the heat generated by the reaction, increasing the risk of a dangerous condition known as thermal runaway.[5][7][9]

A thermal runaway occurs when the rate of heat generation from the reaction surpasses the rate of heat removal by the cooling system.[7][10] This leads to a self-accelerating cycle where the rising temperature increases the reaction rate, which in turn generates even more heat.[9][11] The consequences can be catastrophic, including:

  • Pressure Build-Up and Vessel Rupture: Rapid temperature increases can vaporize solvents, leading to a dangerous spike in pressure that can exceed the reactor's design limits.[7][9]

  • Fires and Explosions: If flammable materials are released due to a vessel rupture, they can ignite, causing fires or explosions.[9][12]

  • Release of Toxic Substances: Uncontrolled reactions can lead to the release of hazardous materials into the surrounding environment.[7][9]

Q3: What is the difference between adiabatic and non-adiabatic temperature rise, and why does it matter?

Understanding this distinction is crucial for a thorough hazard assessment.

  • Non-Adiabatic Process: This refers to a system where heat can be exchanged with the surroundings.[13] In a controlled, non-adiabatic reaction, the cooling system actively removes the heat generated.

  • Adiabatic Process: This is a theoretical worst-case scenario where no heat is exchanged with the surroundings.[13] The adiabatic temperature rise (ΔTad) is the maximum possible temperature increase if all the reaction's heat is contained within the reaction mass.[14][15]

Reaction calorimetry is used to measure the heat evolved under controlled (non-adiabatic) conditions, and from this data, the ΔTad can be calculated.[14] This value is a critical safety parameter. A high ΔTad indicates a significant potential hazard, and robust control measures are essential.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during the large-scale synthesis of cyclohexene carboxylic acids.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Rapid, Uncontrolled Temperature Spike Early in the Reaction 1. Reagent Addition Rate Too High: Adding the limiting reagent too quickly can lead to a rapid accumulation of unreacted material. If the reaction then initiates, the stored energy is released all at once.[16] 2. Inadequate Initial Cooling: The cooling system may not be engaged or is insufficient to handle the initial heat evolution.1. Implement Semi-Batch Addition: Instead of adding all reagents at once, add one reactant portion-wise or via a controlled feed.[5][17] This allows the reaction to consume the reagent as it's added, preventing accumulation and keeping the heat generation rate manageable. 2. Pre-cool the Reactor: Ensure the reactor and its contents are at the target starting temperature before initiating the addition of the second reactant. 3. Verify Cooling Capacity: Use reaction calorimetry data to confirm that your cooling system's capacity exceeds the maximum expected rate of heat evolution.[16][18]
Temperature "Overshoot" After Reagent Addition is Complete Accumulation of Unreacted Reagents: Even with controlled addition, if the reaction rate is slower than the addition rate at the given temperature, reagents can accumulate. The reaction then "catches up" after the addition is finished, causing a post-addition exotherm.1. Isothermal vs. Isoperibolic Control: Consider using an isoperibolic control strategy where the jacket temperature is held constant and the reaction temperature is allowed to fluctuate within a safe range. This can provide a more sensitive indication of the reaction rate. 2. "Hold" Periods: Institute "hold" periods after a certain percentage of the reagent has been added to allow the reaction to consume the accumulated material before proceeding. 3. Post-Addition Monitoring: Continue to monitor the reaction temperature closely for a significant period after the addition is complete to ensure the exotherm has fully subsided.
Localized Hotspots or Inconsistent Temperature Readings Poor Mixing/Agitation: Inadequate agitation can lead to localized areas of high reactant concentration and temperature, which can initiate a runaway reaction.[19] This is a common issue when scaling up, as achieving uniform mixing in a large vessel is challenging.1. Optimize Agitator Design and Speed: The type of agitator (e.g., pitched-blade turbine, anchor) and its speed are critical. Modeling software like Dynochem can help determine the appropriate mixing parameters for your reactor scale.[18] 2. Use Baffles: Baffles in the reactor can break up vortices and improve top-to-bottom mixing. 3. Multiple Temperature Probes: For very large reactors, consider using multiple temperature probes at different locations to get a more accurate picture of the temperature distribution.
Reaction Fails to Initiate or is Sluggish 1. Low Reaction Temperature: While necessary for control, too low a temperature can prevent the reaction from starting. 2. Presence of Inhibitors: Some dienes and dienophiles are shipped with polymerization inhibitors that can also slow the desired reaction.[5]1. Controlled Heating: Gently and slowly increase the temperature while carefully monitoring for the onset of the exotherm. Be prepared to apply cooling immediately once the reaction initiates. 2. Reagent Purification: If inhibitors are suspected, purify the reagents before use, for example, by passing them through a column of activated alumina.[5]
Sudden Pressure Increase 1. Gas Evolution: Some side reactions or decomposition at elevated temperatures can produce non-condensable gases. 2. Solvent Boiling: A rapid temperature increase can cause the solvent to boil, leading to a rapid increase in pressure.[9]1. Identify Gas-Evolving Side Reactions: Analyze the reaction under various conditions to identify any potential gas-producing side reactions. 2. Ensure Adequate Headspace: A sufficient headspace in the reactor can help to accommodate some pressure increase. 3. Emergency Relief Systems: The reactor must be equipped with properly sized pressure relief devices, such as rupture discs or safety valves, as a final line of defense.[9]

Section 3: Experimental Protocols & Methodologies

Protocol 1: Heat Flow Calorimetry for Scale-Up Safety Assessment

Objective: To quantify the heat of reaction, maximum rate of heat evolution, and calculate the adiabatic temperature rise (ΔTad) to ensure safe scale-up.

Methodology:

  • System Calibration: Calibrate the reaction calorimeter (e.g., Mettler-Toledo RC1 or similar) by applying a known electrical heat input to determine the heat transfer coefficient (UA) of the system.[18]

  • Reaction Setup: Charge the reactor with the diene and solvent. Bring the system to the desired starting temperature.

  • Controlled Addition: Add the dienophile (e.g., acrylic acid) at a controlled rate that mimics the planned large-scale addition profile.

  • Data Acquisition: Continuously record the reaction temperature (Tr) and the jacket temperature (Tj). The heat flow is calculated in real-time based on the temperature difference between the reactor and the jacket.[20]

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (ΔHr).

    • Identify the maximum heat flow during the reaction (qmax). This value is critical for ensuring the plant-scale cooling system is adequate.

    • Calculate the adiabatic temperature rise using the formula: ΔTad = ΔHr / (m * Cp), where 'm' is the total mass of the reaction mixture and 'Cp' is its specific heat capacity.[14]

Protocol 2: Emergency Quenching Procedure

Objective: To safely and rapidly terminate a runaway reaction. This protocol should be established before starting any large-scale synthesis.

CAUTION: Quenching is a hazardous operation and should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated area.[21]

Methodology:

  • Pre-identification of Quenching Agent: The quenching agent should be chosen based on its ability to quickly react with one of the starting materials to form a non-reactive species. For a Diels-Alder reaction, a highly reactive diene scavenger or a reagent that rapidly polymerizes the dienophile could be considered. The quenching reaction itself should not be highly exothermic.

  • Quenching System Design: For large-scale reactors, a dedicated quenching system should be in place. This typically involves a vessel containing the quenching agent under pressure, connected to the reactor via a fast-acting valve.

  • Initiation of Quench: The quench should be initiated automatically if the temperature and/or pressure exceed predefined critical limits. Manual initiation should also be possible.

  • Procedure:

    • If a runaway is detected, immediately stop all reagent feeds and maximize cooling to the reactor jacket.

    • Introduce the quenching agent rapidly into the reaction mixture with vigorous agitation to ensure rapid mixing.

    • Be patient; some quenching reactions may have an induction period.[21] Do not add an excessive amount of quenching agent too quickly, as this could lead to a secondary, uncontrolled reaction.[22]

    • Continue to monitor the reactor temperature and pressure until they have stabilized and are decreasing.

Section 4: Diagrams and Visualizations

Diagram 1: Heat Flow Dynamics in an Exothermic Reaction

This diagram illustrates the critical balance between heat generation and heat removal. A thermal runaway occurs when the exponential curve of heat generation surpasses the linear capacity of the cooling system.

Heat_Flow_Dynamics cluster_0 Reaction Control Heat_Generation Heat Generation Rate (Exponential with Temp) Runaway_Condition Thermal Runaway (Generation > Removal) Heat_Generation->Runaway_Condition Exceeds Heat_Removal Heat Removal Rate (Linear with Temp) Stable_Operation Stable Operation (Removal > Generation) Heat_Removal->Stable_Operation Maintains

Caption: Relationship between heat generation and removal.

Diagram 2: Troubleshooting Workflow for Temperature Deviations

This workflow provides a logical sequence of steps to take when a temperature excursion is observed during the synthesis.

Troubleshooting_Workflow Start Temperature Excursion Detected Stop_Feed Stop Reagent Feed? Start->Stop_Feed Max_Cooling Maximize Cooling? Stop_Feed->Max_Cooling Yes Check_Agitation Check Agitation? Max_Cooling->Check_Agitation Yes Prepare_Quench Prepare for Emergency Quench Check_Agitation->Prepare_Quench Yes Investigate_Cause Investigate Root Cause (Post-Stabilization) Prepare_Quench->Investigate_Cause If Temp Stabilizes Emergency_Quench Initiate Quench Protocol Prepare_Quench->Emergency_Quench If Temp Continues to Rise Emergency_Quench->Investigate_Cause

Caption: Decision workflow for managing temperature excursions.

References

  • Fiveable. (2025, August 15).
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • TÜV SÜD. Control Chemical Reaction Hazards in Process Manufacturing.
  • University of California, Irvine. APPENDIX D - Quenching Procedures.
  • BenchChem. (2025).
  • IChemE. The protection of reactors containing exothermic reactions: an HSE view.
  • Mettler Toledo.
  • Unknown Author. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • Tianming Pharmaceutical. (2026, February 13).
  • Unknown Author. 3. Quenching Solvent Drying Still Bottoms.
  • Coriolis Pharma. (2021, October 1). Continuous milli-scale reaction calorimeter for direct scale-up of flow chemistry.
  • Wikipedia. Diels–Alder reaction.
  • IChemE.
  • Organic Process Research & Development. (2021, December 6). Advances in Continuous Flow Calorimetry.
  • Fauske & Associates. (2020, September 18).
  • aria.developpement-durable.gouv.fr. Runaway reactions, case studies, lessons learned.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.
  • Michigan State University Chemistry. The Diels-Alder Reaction.
  • Fauske & Associates. (2018, February 8).
  • Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control.
  • Wikipedia. Thermal runaway.
  • Unknown Author. (2014, April 20). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.
  • University of Calgary. Ch 10: Diels-Alder reaction.
  • IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions.
  • PraxiLabs. (2022, October 11). Here's What You're Looking For in Diels Alder Reaction.
  • Chemistry LibreTexts. (2019, June 5). 11.3.7 The Diels-Alder Reaction.
  • S

Sources

Technical Support Center: Regioisomer Resolution in 4-Methylcyclohex-3-ene-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the synthesis and isolation of 4-methylcyclohex-3-ene-1-carboxylic acid.

The Diels-Alder cycloaddition between isoprene and acrylic acid is the standard synthetic route for this compound. However, the reaction inherently produces a mixture of two regioisomers: the major "para" product (4-methylcyclohex-3-ene-1-carboxylic acid) and the minor "meta" product (3-methylcyclohex-3-ene-1-carboxylic acid). Because these isomers possess nearly identical physical properties, downstream separation is notoriously difficult. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve this bottleneck.

Quantitative Data: Reaction Conditions vs. Regioselectivity

Before attempting complex separations, the most efficient strategy is to optimize the upstream synthesis. The table below summarizes how different catalytic conditions influence the para:meta ratio, demonstrating that Lewis acid catalysis can largely bypass the need for downstream separation.

Reaction Condition / CatalystTemperatureSolventPara:Meta RatioOverall Yield
Thermal (Uncatalyzed)120 °CToluene~ 70:3088%
Aluminum Chloride (AlCl₃)25 °CDichloromethane95:5>90%
Titanium Tetrachloride (TiCl₄, 2 mol%)25 °CNeat (Solvent-free)23:1 (~96:4)94%

Workflow Visualization: Synthesis and Separation Pathways

Workflow Start Isoprene + Acrylic Acid Thermal Thermal Cycloaddition (No Catalyst, 120°C) Start->Thermal Catalytic Lewis Acid Catalysis (TiCl4, 25°C) Start->Catalytic Mix Regioisomer Mixture (~70:30 Para:Meta) Thermal->Mix High Activation Energy Para Para-Enriched Product (>95:5 Para:Meta) Catalytic->Para FMO Alignment Argentation Argentation Chromatography (Analytical/Small Scale) Mix->Argentation Ag+ pi-complexation Iodolactonization Iodolactonization & Reduction (Preparative Scale) Mix->Iodolactonization Chemoselective Rxn Pure Pure 4-Methylcyclohex-3-ene -1-carboxylic acid Para->Pure Direct Crystallization Argentation->Pure Iodolactonization->Pure

Decision tree for the synthesis and separation of 4-methylcyclohex-3-ene-1-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why does the thermal reaction always yield a 70:30 mixture, and what dictates this ratio?

The Causality: The regioselectivity of the Diels-Alder reaction is governed by Frontier Molecular Orbital (FMO) theory. Isoprene is an electron-rich diene; its Highest Occupied Molecular Orbital (HOMO) has the largest orbital coefficient at C1. Acrylic acid is an electron-deficient dienophile; its Lowest Unoccupied Molecular Orbital (LUMO) has the largest coefficient at the


-carbon.

The most favorable transition state aligns these two large coefficients, which naturally favors the 1,4-product (the para isomer) over the 1,3-product (the meta isomer). However, under purely thermal conditions, the energy difference between these two transition states is minimal, resulting in incomplete selectivity and a ~70:30 mixture.

Q2: How can I synthesize the para isomer directly to avoid complex separations?

The Insight: You must polarize the dienophile to magnify the FMO coefficient differences. This is achieved using a Lewis acid catalyst [1]. The Mechanism: Lewis acids (such as TiCl₄ or AlCl₃) coordinate to the carbonyl oxygen of the acrylic acid. This coordination drastically lowers the LUMO energy of the dienophile, allowing the reaction to proceed at room temperature. More importantly, it increases the electron deficiency at the


-carbon, heavily biasing the transition state toward the para pathway.

Protocol: TiCl₄-Catalyzed Synthesis

  • In a flame-dried flask under inert atmosphere (N₂/Ar), combine isoprene (1.2 eq) and acrylic acid (1.0 eq). Note: Perform neat or in dry dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add TiCl₄ (0.02 eq, 2 mol%) dropwise.

  • Allow the reaction to warm to 25 °C and stir for 4–6 hours.

  • Quench with cold water, extract with ethyl acetate, wash with brine, and dry over MgSO₄.

  • Self-Validation: Analyze the crude product via ¹H NMR. The para isomer will show >95% integration compared to the meta isomer, eliminating the need for chromatographic separation [2].

Q3: I have a 70:30 mixture from a thermal reaction. Why is standard silica gel chromatography failing to separate them?

The Causality: The two regioisomers have identical functional groups and nearly identical dipole moments. The only structural difference is the position of a methyl group on the cyclohexene ring. Standard normal-phase silica gel separates compounds based on polar interactions (hydrogen bonding with silanol groups). Because the carboxylic acid moiety interacts with the silica identically in both isomers, they co-elute.

Q4: How do I separate an existing mixture on a preparative scale?

The Insight: You must exploit the chemical reactivity of the double bond rather than physical polarity. Iodolactonization is a highly effective, chemoselective method for preparative scales. Because the methyl group is at C4 in the para isomer and C3 in the meta isomer, the steric hindrance and kinetics of lactonization differ, allowing for the isolation of the para-derived iodolactone.

Protocol: Iodolactonization and Reduction Step A: Iodolactonization

  • Dissolve the regioisomer mixture (1.0 eq) in a 0.5 M aqueous solution of NaHCO₃ (3.0 eq). Stir until completely dissolved (forming the sodium carboxylate salts).

  • Prepare a solution of I₂ (1.2 eq) and KI (3.0 eq) in water. Add this dropwise to the reaction flask.

  • Stir the mixture in the dark at room temperature for 12 hours.

  • Extract the resulting iodolactones with diethyl ether. Wash the organic layer with saturated aqueous Na₂S₂O₃ to remove excess iodine, then dry over MgSO₄ and concentrate.

  • Self-Validation: Run an IR spectrum of the crude solid. The formation of the

    
    -lactone is confirmed by a dramatic shift in the carbonyl stretch from ~1700 cm⁻¹ (free acid) to ~1770 cm⁻¹ (lactone).
    
  • Recrystallize the solid from ethanol to obtain the pure para-derived iodolactone.

Step B: Retro-Iodolactonization (Reduction)

  • Dissolve the purified iodolactone in glacial acetic acid.

  • Add activated Zinc dust (5.0 eq) cautiously. Stir at 60 °C for 2 hours.

  • Filter the mixture through a pad of Celite to remove zinc salts.

  • Dilute the filtrate with water and extract with ethyl acetate. Wash thoroughly with water to remove acetic acid, dry, and concentrate to yield pure 4-methylcyclohex-3-ene-1-carboxylic acid.

Q5: Is there an analytical or small-scale chromatographic method to resolve them without chemical derivatization?

The Insight: Yes, use Argentation (Silver Nitrate) Chromatography. The Mechanism: Ag⁺ ions embedded in the silica gel form reversible


-complexes with carbon-carbon double bonds. The strength of this complex is highly sensitive to the steric environment around the alkene. In 3-methylcyclohex-3-ene-1-carboxylic acid, the methyl group alters the steric face available for Ag⁺ coordination compared to the 4-methyl isomer, allowing for distinct retention times.

Protocol: Argentation Chromatography

  • Preparation of Stationary Phase: Suspend standard silica gel in a 10% (w/v) aqueous solution of AgNO₃. Evaporate the water under reduced pressure in the dark, then activate the silica by baking at 120 °C for 4 hours. Store in a light-proof container.

  • Derivatization (Optional but Recommended): To prevent severe streaking caused by the free carboxylic acid, convert the mixture to methyl esters using TMS-diazomethane prior to loading.

  • Elution: Load the sample onto the argentation column and elute with a low-polarity gradient (e.g., Hexanes:Ethyl Acetate, 98:2 to 90:10).

  • Self-Validation: Spot the fractions on AgNO₃-impregnated TLC plates. Visualize using a KMnO₄ stain. The double bonds will rapidly reduce the permanganate, appearing as bright yellow/brown spots against a purple background. The more sterically hindered isomer will elute first due to weaker Ag⁺ coordination.

References

  • Miller, K. K., Zhang, P., Nishizawa-Brennen, Y., & Frost, J. W. (2014). Synthesis of Biobased Terephthalic Acid from Cycloaddition of Isoprene with Acrylic Acid. ACS Sustainable Chemistry & Engineering.[Link]

  • Frost, J. W. (2018). Born-based cycloaddition catalysts and methods for the production of bio-based terephthalic acid, isophthalic acid and poly (ethylene terephthalate).

Technical Support Center: Troubleshooting Acrylic Acid Cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acrylic acid (


) is a potent dienophile used extensively in Diels-Alder and 1,3-dipolar cycloadditions to construct six-membered rings and heterocycles. However, its dual nature as both an electron-deficient alkene and a radical-prone monomer creates a distinct competition: Cycloaddition vs. Polymerization .

Low conversion in these systems rarely means "nothing is happening." It usually indicates that the system has either diverted into an oligomeric "sink" (polymerization) or that the activation energy barrier is too high for the thermal conditions provided (electronic mismatch).

This guide addresses the three primary failure modes:

  • The Polymerization Trap: The reaction gels or solidifies.

  • The Kinetic Stall: The reaction remains liquid but starting materials persist.

  • The Chemical Dead-End: Catalyst deactivation or component decomposition.

Part 1: Diagnostic Workflow

Before adjusting parameters, identify which failure mode is occurring.

DiagnosticWorkflow Start Observation: Low Conversion CheckState Physical State of Reaction Mixture? Start->CheckState Gel Viscous Liquid / Gel / Solid CheckState->Gel High Viscosity Liquid Clear Liquid (No Viscosity Change) CheckState->Liquid Low Viscosity Polymerization ISSUE: Radical Polymerization (See Section 2) Gel->Polymerization CheckSM Are Starting Materials Present? Liquid->CheckSM Reactivity ISSUE: Kinetic/Electronic Barrier (See Section 3) CheckSM->Reactivity Yes (SM Intact) Decomp ISSUE: Catalyst/Diene Deactivation (See Section 4) CheckSM->Decomp No (SM Consumed/Byproducts)

Figure 1: Diagnostic decision tree for identifying the root cause of low conversion in acrylic acid cycloadditions.

Part 2: The Polymerization Trap (Gelation)

Symptoms: Reaction mixture becomes viscous, cloudy, or solidifies. Yield of cycloadduct is low because the acrylic acid is consumed by radical polymerization.

Q: Why is my reaction polymerizing despite adding an inhibitor?

A: You may be using the wrong inhibitor for your atmosphere. Inhibitors function via specific mechanisms that often depend on dissolved gases.

  • Scenario A: You are running under Inert Atmosphere (

    
    /Argon). 
    
    • Common Mistake: Using MEHQ (Hydroquinone monomethyl ether).[1][2]

    • Reason: MEHQ is an aerobic inhibitor.[3] It requires dissolved oxygen to form the peroxy radical that MEHQ actually intercepts [1]. Under nitrogen, MEHQ is ineffective.

    • Solution: Use Phenothiazine (PTZ) . PTZ is an anaerobic inhibitor and works via a catalytic cycle that does not require oxygen [2].

  • Scenario B: You are running under Air (Open Vessel).

    • Common Mistake: Insufficient inhibitor concentration or thermal degradation.

    • Reason: At high temperatures (>100°C), thermal initiation of acrylic acid outpaces the inhibitor's diffusion limit.

    • Solution: Use a "synergistic cocktail." A combination of PTZ (500 ppm) and MEHQ (200 ppm) covers both carbon-centered and oxygen-centered radicals.

Q: Can I just remove the inhibitor to increase reactivity?

A: No. Unlike polymerization reactions where the inhibitor must be removed to start the chain, cycloadditions are non-radical processes. The inhibitor does not interfere with the Diels-Alder mechanism. Always add inhibitor (typically 200–1000 ppm) to the reaction mixture to survive the thermal stress of the cycloaddition [3].

InhibitorAtmosphereMechanismRecommended Conc.[1]
MEHQ Aerobic (

required)
Traps peroxy radicals200–500 ppm
Phenothiazine (PTZ) Anaerobic (

/Argon)
Radical scavenger/ET500–1000 ppm
Hydroquinone (HQ) AerobicTraps peroxy radicals100–300 ppm
Copper (Cu) AerobicRedox cycle10–50 ppm

Part 3: Reactivity & Kinetics (The Stall)

Symptoms: The reaction remains liquid, no gel forms, but starting materials (SM) are not consumed after hours of reflux.

Q: Why is the reaction so slow?

A: Acrylic acid is an electron-deficient dienophile, but its activation energy with certain dienes (especially hindered or less electron-rich ones) can still be prohibitively high. Solution: You need to lower the LUMO energy of the acrylic acid using a Lewis Acid Catalyst .

Q: Which Lewis Acid should I use?

A: While traditional Lewis Acids like


 are powerful, they are moisture-sensitive and can polymerize acrylic acid violently.
Recommendation:  Use Scandium Triflate (

)
.[4][5]
  • Why? It is water-tolerant (essential since commercial acrylic acid contains water) and recyclable. It coordinates to the carbonyl oxygen, lowering the LUMO and reducing Pauli repulsion between the diene and dienophile [4, 5].

Q: Can changing the solvent help?

A: Yes. The Hydrophobic Effect in water can accelerate Diels-Alder reactions by up to 700x compared to organic solvents [6].

  • Mechanism: Water forces the non-polar diene and dienophile together to minimize their surface area, effectively increasing the local concentration and stabilizing the transition state via hydrogen bonding.

Mechanism of Activation

LewisAcidActivation AcrylicAcid Acrylic Acid (High LUMO) Complex Activated Complex (Lowered LUMO) AcrylicAcid->Complex Coordination LA Lewis Acid (Sc(OTf)3) LA->Complex TS Transition State (Reduced Pauli Repulsion) Complex->TS + Diene Diene Diene (HOMO) Diene->TS Product Cycloadduct TS->Product Cycloaddition

Figure 2: Lewis Acid activation mechanism. Coordination lowers the LUMO energy, facilitating orbital overlap.

Part 4: Chemical Compatibility (The Dead End)

Symptoms: Low conversion, but starting material is consumed into "tar" or unidentifiable byproducts (not polymer).

Q: Is the acidity of acrylic acid a problem?

A: Yes, if your diene contains a basic nitrogen (e.g., pyridines, amines) or is acid-sensitive (e.g., furans, which can ring-open).

  • The Issue: Acrylic acid (

    
    ) will protonate basic dienes, converting the electron-rich amine (good diene) into an ammonium cation (electron-withdrawing, deactivating the diene).
    
  • Solution 1 (Buffering): Add a mild base like

    
     if running in aqueous media (though this converts acrylic acid to acrylate, which is less reactive).
    
  • Solution 2 (Derivatization): Switch to Acryloyl Chloride or an Acrylate Ester (e.g., methyl acrylate) for the cycloaddition, then hydrolyze back to the acid post-reaction.

Experimental Protocols

Protocol A: Sc(OTf)3 Catalyzed Cycloaddition (High Reactivity)

Best for: Stubborn substrates that refuse to react thermally.

  • Preparation: In a round-bottom flask, dissolve Acrylic Acid (1.0 equiv) and the Diene (1.2 equiv) in Acetonitrile or Water (0.5 M concentration).

  • Catalyst: Add Scandium(III) Triflate (

    
    ) (5–10 mol%).
    
  • Inhibitor: Add Phenothiazine (PTZ) (500 ppm relative to acrylic acid).

  • Reaction: Stir at room temperature for 2–4 hours. If no reaction, heat to 40°C.

    • Note: Sc(OTf)3 allows much lower temperatures than thermal methods, reducing polymerization risk.

  • Workup: Dilute with water, extract with ethyl acetate. The catalyst remains in the aqueous phase and can be recovered.

Protocol B: Thermal Inhibition System (High Temperature)

Best for: Scale-up where catalysts are too expensive.

  • Inhibitor Cocktail: Prepare a stock solution of Acrylic Acid containing 200 ppm MEHQ AND 500 ppm PTZ .

  • Atmosphere: Sparge the reaction vessel with a gas mixture of 95%

    
     / 5% 
    
    
    
    (lean air).
    • Critical: Pure Nitrogen kills the MEHQ; Pure Air risks oxidation/fire. The 5% oxygen level keeps MEHQ active without creating a flammability hazard.

  • Dosing: If the reaction is exothermic, slowly add the Acrylic Acid/Inhibitor mix to the hot Diene (semi-batch) to prevent thermal runaway.

References

  • Fluoryx Inc. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Link

  • Levy, L. B. (1985). Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol. Journal of Polymer Science: Polymer Chemistry Edition.
  • Benchchem Technical Support. (2024). Optimizing Initiator Concentration for Acrylic Acid Polymerization (Troubleshooting Guide). Link

  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry. Link

  • Bickelhaupt, F. M., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. Link

  • Rideout, D. C., & Breslow, R. (1980). Hydrophobic acceleration of Diels-Alder reactions. Journal of the American Chemical Society. Link

Sources

Solvent selection for high-purity recrystallization of the Compound

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 (Senior Application Scientist) Topic: Solvent Selection & Process Optimization Reference ID: REC-SOLV-2026-X

Welcome to the Technical Support Hub

You have reached the advanced troubleshooting portal for small molecule crystallization. This guide is designed for researchers experiencing yield losses, purity failures, or phase separation (oiling out) during the purification of API-X (your target compound).

Unlike standard textbook protocols, this guide treats solvent selection as a thermodynamic engineering problem . We do not guess; we calculate, screen, and validate.

Module 1: Diagnostic Hub – Solvent Screening Strategy

The Core Problem: You need a solvent system that provides high solubility at high temperatures (


) and low solubility at low temperatures (

), while rejecting impurities.
The Theory: Hansen Solubility Parameters (HSP)

Do not rely solely on "like dissolves like." Use Hansen Solubility Parameters to predict interactions. A solvent is suitable if its interaction radius (


) with API-X is small at high temperatures but significantly larger at low temperatures.
  • 
    :  Dispersion forces (Van der Waals)
    
  • 
    :  Polar forces (Dipole moments)
    
  • 
    :  Hydrogen bonding
    

Actionable Insight: If your compound is highly polar (


), avoid non-polar solvents (Hexane) even as anti-solvents, as they may cause immediate oiling out. Use "bridge" solvents like Isopropyl Acetate (IPAc) or 2-MeTHF.
Protocol: The "4-Quadrant" Rapid Screen

Perform this screen before scaling up.

Materials: 100 mg API-X per vial. Target Concentration: 50-100 mg/mL.

VialSolvent TypeExample SolventPurpose
A Polar Protic Methanol / EthanolH-bond donor. Good for salts/polar APIs.
B Polar Aprotic Acetone / Ethyl AcetateDipole interactions. often good

.
C Non-Polar Toluene / HeptaneDispersive forces. Often used as anti-solvent.
D Chlorinated/Special DCM / THFHigh solubilizing power (Use with caution).

Procedure:

  • Add solvent to solid at 25°C. If it dissolves immediately

    
    Too soluble  (Reject or use as Anti-solvent).
    
  • If insoluble, heat to

    
    .
    
  • If dissolved at heat, cool slowly to 0°C.

  • Success Criteria: Crystals form upon cooling.

  • Failure Criteria: Oils out, remains clear (supersaturated), or precipitates amorphous solid.[1]

Workflow Visualization: Solvent Decision Logic

SolventSelection Start Start: Solvent Screen SolubilityTest Test Solubility @ 25°C Start->SolubilityTest HighSol Dissolves Immediately? SolubilityTest->HighSol HeatTest Heat to Reflux HighSol->HeatTest No ResultAnti USE AS ANTI-SOLVENT HighSol->ResultAnti Yes DissolveHot Dissolves Hot? HeatTest->DissolveHot CoolTest Cool to 0°C DissolveHot->CoolTest Yes ResultBinary REQUIRE BINARY SYSTEM (Solvent + Anti-solvent) DissolveHot->ResultBinary No (Too Insoluble) Precipitate Precipitate Form? CoolTest->Precipitate ResultGood CANDIDATE: Single Solvent System Precipitate->ResultGood Yes (Crystals) Precipitate->ResultBinary No (Remains Soluble)

Caption: Logical flow for determining if a single solvent or binary system is required based on thermal solubility differentials.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My compound "oils out" (forms a liquid blob) instead of crystallizing. How do I fix this?

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1][2][3] This occurs when the "miscibility gap" (where the solution splits into two liquids) is thermodynamically more stable than the crystalline state at that specific temperature and supersaturation.

The Fix: The "Metastable Wedge" Strategy Oiling out usually happens because you cooled too fast or the anti-solvent was added too quickly, pushing the system into the unstable region.

Protocol:

  • Re-heat the mixture until the oil phase redissolves and the solution is clear (homogeneous).

  • Determine the Cloud Point (

    
    ):  The temperature where oil droplets first appear.
    
  • Seed Above

    
    :  Add 1-2 wt% of pure seed crystals before you reach the oiling-out temperature.
    
    • Why? Seeding provides a surface for growth, bypassing the high-energy nucleation step that often triggers oiling.

  • Slow Down: Reduce cooling rate to 0.1°C/min to stay within the Metastable Zone Width (MSZW) .

OilingOut Detect Problem: Oiling Out (LLPS) Reheat Step 1: Re-heat to Homogeneity Detect->Reheat FindCloud Step 2: Identify Cloud Point (T_cloud) Reheat->FindCloud Seed Step 3: Add Seeds @ T > T_cloud FindCloud->Seed Avoid Miscibility Gap Grow Step 4: Slow Cool (Growth Phase) Seed->Grow Success Crystalline Product Grow->Success

Caption: Workflow to bypass Liquid-Liquid Phase Separation (LLPS) by seeding in the metastable zone.

Q2: My yield is low (<60%), even though I cooled to 0°C.

Diagnosis: The solubility of API-X in your chosen solvent is likely too high even at cold temperatures (High


).

The Fix: Anti-Solvent Addition You need to reduce the solubility power of the system dynamically.

  • Select an Anti-Solvent: Use the "Quadrant Screen" (Module 1.2) to find a solvent where API-X is insoluble (e.g., Heptane, Water, MTBE).

  • Dosing Protocol:

    • Dissolve API-X in the minimum amount of Good Solvent at 50-60°C.

    • Slowly add Anti-Solvent until the solution turns slightly turbid (Cloud Point).

    • Stop! Add a pinch of seed crystals.

    • Wait 30 mins (Ageing).

    • Continue adding Anti-Solvent slowly.

  • The "Golden Ratio": A common starting point is 1:3 (Solvent:Anti-Solvent).

Q3: I am getting the wrong polymorph (e.g., Form II instead of Form I).

Diagnosis: Polymorphs are often solvent-dependent. Metastable forms (often higher solubility) can appear kinetically, while stable forms (lower solubility) appear thermodynamically.

The Fix: Solvent-Mediated Transformation

  • Water Activity: If using organic/water mixtures, the water activity (

    
    ) dictates hydrate formation. If you want the Anhydrate, keep water content below the critical water activity (
    
    
    
    ).
  • Slurry Ripening: If you have a mixture of forms, stir the slurry at a constant temperature for 24-48 hours. The system will naturally convert to the most stable polymorph (Ostwald Ripening).

Module 3: Regulatory & Safety (ICH Compliance)

When selecting solvents, you must adhere to ICH Q3C (R8) guidelines. Never use Class 1 solvents unless absolutely necessary and justified.

Solvent Class Reference Table
ClassRisk LevelExamplesLimit (PDE)Recommendation
Class 1 Avoid Benzene, CCl4, 1,2-DichloroethaneVery Low (< 5 ppm)Do Not Use. Carcinogenic/Toxic.
Class 2 Limit Methanol, Acetonitrile, Toluene, DCMVariable (e.g., MeCN: 410 ppm)Acceptable if purged correctly. Monitor residuals.[4][5][6]
Class 3 Low Risk Ethanol, Acetone, Ethyl Acetate, DMSO50 mg/day (5000 ppm)Preferred. Low toxicity.

Tip: 2-MeTHF is a modern, greener alternative to DCM (Class 2) and often provides better selectivity for organic extractions.

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation. (2021).[4] Guideline for elemental impurities and residual solvents in pharmaceuticals.[7]

  • FDA Q13 Continuous Manufacturing of Drug Substances and Drug Products. U.S. Food and Drug Administration.[8] (2023).[3][9] Regulatory considerations for continuous crystallization.

  • Oiling Out and LLPS Mechanisms. ResearchGate / Chemical Engineering Science. (2025).[2][3][10] Understanding thermodynamic drivers of liquid-liquid phase separation.

  • Hansen Solubility Parameters in Pharmaceutical Crystallization. National Institutes of Health (NIH) / PubMed. (2019).[11] Application of HSP for solvent selection.[2][12]

Sources

Validation & Comparative

1H NMR Interpretation Guide: Resolving 4-Methylcyclohex-3-ene-1-carboxylic Acid from Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of bio-based pharmaceuticals and advanced polymers, 4-methylcyclohex-3-ene-1-carboxylic acid serves as a critical structural building block. Synthesized primarily via the uncatalyzed or Lewis acid-catalyzed Diels-Alder cycloaddition of isoprene and acrylic acid, this reaction inherently yields a mixture of the major "para-like" isomer (4-methyl) and the minor "meta-like" isomer (3-methyl)[1].

For drug development professionals, ensuring the isomeric purity of the 4-methyl target product is paramount. Regioisomeric impurities can drastically alter the pharmacokinetic and structural properties of downstream active pharmaceutical ingredients (APIs). This comparison guide provides an objective, data-driven framework for using 1H Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish 4-methylcyclohex-3-ene-1-carboxylic acid from its 3-methyl alternative, detailing the causality behind their spectral differences and providing a self-validating experimental protocol.

Mechanistic Origin of the Isomeric Mixture

The synthesis of 4-methylcyclohex-3-ene-1-carboxylic acid relies on a [4+2] cycloaddition. Because isoprene is an unsymmetrical diene (substituted at the 2-position) and acrylic acid is an unsymmetrical dienophile, the reaction produces two distinct regioisomers. The transition state leading to the 4-methyl isomer is lower in energy due to favorable orbital overlap and secondary orbital interactions, making it the major product (typically ~70-80% yield), while the 3-methyl isomer forms as a minor byproduct[1].

DA_Reaction Isoprene Isoprene (Diene) TS [4+2] Cycloaddition (Regioselective) Isoprene->TS Acrylic Acrylic Acid (Dienophile) Acrylic->TS Para 4-Methylcyclohex-3-ene- 1-carboxylic acid (Target Product) TS->Para Major (~75%) Meta 3-Methylcyclohex-3-ene- 1-carboxylic acid (Minor Alternative) TS->Meta Minor (~25%)

Figure 1: Regioselective [4+2] Diels-Alder cycloaddition yielding major and minor isomers.

Comparative 1H NMR Profiling: 4-Methyl vs. 3-Methyl Isomers

To objectively compare the target product against the minor alternative, high-resolution 1H NMR (400-500 MHz) in CDCl₃ is the gold standard[2]. While the mass and functional groups are identical, the subtle shift in the methyl group's position from C4 to C3 alters the local magnetic shielding environment of the cyclohexene ring protons.

Causality of Chemical Shifts:

  • The Methine Proton (C1-H): In the 4-methyl isomer, the C1-H multiplet resonates at δ 2.51 ppm[1]. In the 3-methyl isomer, this signal shifts downfield to δ 2.59 ppm[1]. This 0.08 ppm difference is caused by the altered hyperconjugation and steric environment of the adjacent allylic CH₂ group when the methyl group is moved to the C3 position.

  • The Vinylic Proton: The vinylic proton in the 4-methyl isomer (C3-H) appears as a broad singlet/multiplet at δ 5.36–5.40 ppm[2]. In the 3-methyl isomer (C4-H), it appears at δ 5.37 ppm[1]. Because these signals overlap significantly, the vinylic proton is not a reliable diagnostic marker for purity.

  • The Methyl Protons: The methyl singlet is slightly more shielded in the 4-methyl isomer (δ 1.63 ppm) compared to the 3-methyl isomer (δ 1.65 ppm)[1].

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 500 MHz)
Proton Environment4-Methylcyclohex-3-ene-1-carboxylic acid (Target)3-Methylcyclohex-3-ene-1-carboxylic acid (Alternative)Diagnostic Utility
Carboxylic Acid (COOH) δ 11.5 ppm (br s, 1H)δ 11.5 ppm (br s, 1H)Low (Exchangeable)
Vinylic (C=CH) δ 5.36 - 5.40 ppm (m, 1H)δ 5.37 ppm (m, 1H)Low (Overlapping)
Methine (C1-H) δ 2.51 ppm (m, 1H) δ 2.59 ppm (m, 1H) High (Primary Marker)
Allylic (CH₂) δ 2.21 - 2.26 ppm (m, 2H)δ 2.21 ppm (m, 2H)Low
Homoallylic (CH₂) δ 1.96 - 2.04 ppm (m, 3H)δ 2.00 ppm (m, 3H)Low
Methyl (CH₃) δ 1.63 ppm (s, 3H) δ 1.65 ppm (s, 3H) Medium (Secondary Marker)

Data synthesized from verified patent literature and spectroscopic databases[2],[1].

Step-by-Step Experimental Protocol for Isomeric Validation

To ensure a self-validating system, the following protocol incorporates an internal standard (TMS) and specific relaxation delays to allow for accurate quantitative integration of the C1-H methine protons.

Methodology: Quantitative 1H NMR (qNMR) Acquisition

  • Sample Preparation: Weigh exactly 15.0 mg of the synthesized carboxylic acid mixture.

  • Solvent Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortion.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet (Z1, Z2, Z3) until the TMS signal exhibits a full width at half maximum (FWHM) of < 1.0 Hz.

  • Acquisition Parameters:

    • Pulse Angle: 30° (Causality: A smaller flip angle ensures more complete longitudinal relaxation between scans, preventing signal saturation).

    • Relaxation Delay (D1): 5.0 seconds (Self-validation: A longer D1 ensures that protons with longer T₁ relaxation times, such as the isolated methine proton, fully relax to equilibrium. Failing to do this skews the integration ratio).

    • Number of Scans (NS): 16 to 64 (depending on desired signal-to-noise ratio).

  • Processing & Integration: Apply a Fourier Transform (FT) with a 0.3 Hz line broadening factor. Phase and baseline correct the spectrum manually. Integrate the signals at δ 2.51 ppm and δ 2.59 ppm to determine the exact para:meta isomer ratio.

NMR_Workflow Prep 1. Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) Acq 2. qNMR Acquisition (500 MHz, 30° Pulse, D1=5s) Prep->Acq Process 3. Spectral Processing (FT, Phase & Baseline Correction) Acq->Process Analyze 4. Quantitative Integration (Ratio of δ 2.51 vs δ 2.59 ppm) Process->Analyze

Figure 2: Standardized 1H NMR workflow for isomer identification and purity validation.

Advanced Resolution: Benchtop vs. High-Field NMR

When comparing analytical platforms for this specific structural interpretation, the choice of magnetic field strength dictates the success of the analysis:

  • Benchtop NMR (60-90 MHz): Due to severe multiplet overlap in the δ 1.5 - 2.6 ppm aliphatic region, low-field benchtop NMR systems cannot reliably resolve the δ 2.51 and δ 2.59 ppm methine signals. The J-coupling (spin-spin splitting) causes the multiplets to merge into a single broad hump, making isomer quantification impossible.

  • High-Field NMR (≥ 400 MHz): The chemical shift dispersion (in Hz) increases linearly with the magnetic field strength, while the J-coupling constant remains static. At 400 MHz and above, the methine multiplets separate completely, allowing for baseline resolution and accurate integration[2],[3]. Therefore, high-field NMR is strictly required for the quality control of 4-methylcyclohex-3-ene-1-carboxylic acid.

References

  • US Patent 20160031787A1. "Synthesis of biobased and substituted terephthalic acids and isophthalic acids." Google Patents.
  • Royal Society of Chemistry. "Silent catalytic promiscuity in the high-fidelity terpene cyclase δ-cadinene synthase." Organic & Biomolecular Chemistry. Available at:[Link]

  • National Institutes of Health. "Silent catalytic promiscuity in the high-fidelity terpene cyclase δ-cadinene synthase - PMC." PubMed Central. Available at:[Link]

Sources

Definitive Guide: Distinguishing 4-Methylcyclohex-3-ene-1-carboxylic Acid from its 3-Methyl Isomer via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of cyclic carboxylic acids—most notably via the Diels-Alder cycloaddition of isoprene and acrylic acid—regioselectivity is a critical quality attribute. This reaction typically yields a mixture of two regioisomers: the major "para" product (4-methylcyclohex-3-ene-1-carboxylic acid ) and the minor "meta" product (3-methylcyclohex-3-ene-1-carboxylic acid ).

While Mass Spectrometry (MS) cannot distinguish these isomers due to identical molecular weights (140.18 g/mol ) and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy offers a definitive structural resolution. This guide outlines a self-validating NMR workflow, moving beyond simple 1D spectral comparison to robust 2D connectivity analysis.

Part 1: Structural Analysis & The Challenge

The Isomers

Both molecules share a cyclohexene core with a carboxylic acid at C1 and a methyl group on the double bond.[1] The distinction lies in the methyl group's proximity to the carboxylic acid.

  • Isomer A (Major/Para): 4-Methylcyclohex-3-ene-1-carboxylic acid.

    • Connectivity: The methyl group is at C4. The double bond spans C3–C4.

  • Isomer B (Minor/Meta): 3-Methylcyclohex-3-ene-1-carboxylic acid.

    • Connectivity: The methyl group is at C3. The double bond spans C3–C4.

Why 1D NMR is Often Insufficient

In a crude reaction mixture, the signals often overlap.

  • Proton (

    
    H) NMR:  The olefinic protons (H3 in Isomer A; H4 in Isomer B) appear in the crowded 5.3–5.5 ppm region. The methyl singlets (~1.65 ppm) are often too close to resolve baseline separation without high-field instruments (600 MHz+).
    
  • Carbon (

    
    C) NMR:  While chemical shifts differ, assigning them without reference standards is risky due to solvent-dependent shifting.
    

The Solution: Heteronuclear Multiple Bond Correlation (HMBC).[2][3][4] This 2D technique visualizes long-range coupling (2-3 bonds), allowing us to "walk" down the carbon skeleton from the methyl group to the carboxylic acid.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard. If peak overlap occurs in the alkene region, switch to Benzene-
    
    
    
    (
    
    
    ) to induce an aromatic solvent induced shift (ASIS).
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital for detecting weak HMBC cross-peaks of the minor isomer.

  • Reference: TMS (0.00 ppm) or residual solvent peak (

    
     at 7.26 ppm).
    
Acquisition Parameters (600 MHz equivalent)
ExperimentKey ParameterPurpose
1H ZG30 D1 = 2.0s, Scans = 16Quantitative integration of isomer ratio.
13C UDEFT D1 = 2.0s, Scans = 512Resolve distinct carbonyl and alkene carbons.
HSQC

= 145 Hz
Assign protons to their direct carbons.
HMBC

= 8 Hz
CRITICAL: Detects 2-3 bond connectivity.

Part 3: The Diagnostic Logic (HMBC Workflow)

The distinction relies on tracing the connectivity from the Methyl Group to the Carboxylic Acid .

The "Smoking Gun" Connectivity
  • Identify the Carbonyl Carbon (C1): Look for the signal at ~180-182 ppm.

  • Identify the Methyl Protons: Look for the singlet at ~1.65 ppm.[5]

  • Trace the Path:

    • In the 3-Methyl Isomer (Meta): The Methyl group is attached to C3. Through HMBC, Methyl protons will show a 3-bond correlation to C2 .

      • Validation:C2 is adjacent to the Carbonyl (C1). Therefore, C2 will show a strong HMBC correlation to the Carbonyl carbon.

    • In the 4-Methyl Isomer (Para): The Methyl group is attached to C4. Through HMBC, Methyl protons will show a 3-bond correlation to C5 .

      • Validation:C5 is remote from the Carbonyl (C1) (separated by C6). Therefore, C5 will NOT show a correlation to the Carbonyl carbon.

Visualization of the Logic

The following diagram illustrates the decision tree for assigning the regioisomer based on HMBC correlations.

NMR_Logic Start Start: Acquire 2D NMR Set (HSQC + HMBC) Step1 Identify Methyl Protons (~1.65 ppm) Start->Step1 Step2 Analyze HMBC from Methyl Look for correlation to Aliphatic CH2 Step1->Step2 Branch Which CH2 correlates with the Methyl group? Step2->Branch PathA Correlated Carbon is C2 (Adjacent to C=O) Branch->PathA Path 1 PathB Correlated Carbon is C5 (Remote from C=O) Branch->PathB Path 2 CheckA Validation: Does this CH2 correlate to Carbonyl (C1) in HMBC? PathA->CheckA CheckB Validation: Does this CH2 correlate to Carbonyl (C1) in HMBC? PathB->CheckB ResultA CONFIRMED: 3-Methyl Isomer (Meta) CheckA->ResultA YES (Strong Crosspeak) ResultB CONFIRMED: 4-Methyl Isomer (Para) CheckB->ResultB NO (No Crosspeak)

Caption: Decision tree for distinguishing 3-methyl and 4-methyl isomers using Methyl-to-Carbonyl connectivity tracing via HMBC.

Part 4: Comparative Data Summary

The following table summarizes the expected spectral features. Note that absolute shifts may vary by concentration and solvent, but the correlations remain constant.

Feature4-Methyl Isomer (Major/Para)3-Methyl Isomer (Minor/Meta)
Methyl Shift (

H)
~1.64 ppm~1.66 ppm
Olefinic Proton (

H)
H3 (~5.38 ppm)H4 (~5.45 ppm)
Methyl HMBC Correlations C3 (Alkene), C4 (

), C5 (Alkane)
C4 (Alkene), C3 (

), C2 (Alkane)
Critical Validation The alkane carbon correlated to Methyl (C5) shows NO HMBC to C=O.The alkane carbon correlated to Methyl (C2) shows STRONG HMBC to C=O.
Diels-Alder Yield Typically Major Product (~70-80%)Typically Minor Product (~20-30%)
Mechanistic Insight

The prevalence of the 4-methyl isomer in the Diels-Alder reaction of isoprene and acrylic acid is governed by Secondary Orbital Interactions and electronic coefficients. The "para" transition state is electronically favored over the "meta" state, leading to the observed major/minor distribution [1, 2].

References

  • García, J. I., et al. (2010). "The mechanism, the regioselectivity, the stereoselectivity and the kinetics of Diels–Alder reactions of isoprene with acrylic acid."[6] ResearchGate.[7] Available at: [Link]

  • Chemistry Steps. (n.d.). "Regiochemistry of the Diels–Alder Reaction." Chemistry Steps. Available at: [Link]

  • LibreTexts. (2022). "HMBC and HMQC Spectra." Chemistry LibreTexts. Available at: [Link]

Sources

Analytical Comparison Guide: FTIR & Raman Spectroscopy for 4-Methylcyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Focus: Objective evaluation of ATR-FTIR, Transmission FTIR, and FT-Raman for the characterization of carbonyl (C=O) and alkene (C=C) stretches.

Molecular Context & The Analytical Challenge

4-Methylcyclohex-3-ene-1-carboxylic acid is a classic cycloadduct synthesized via the Diels-Alder reaction of isoprene and acrylic acid. As a structural intermediate in pharmaceutical and polymer development, its precise characterization is critical.

The molecule presents a specific analytical challenge: it contains a carboxylic acid group at C1 and a trisubstituted alkene at C3-C4. Because the double bond is separated from the carboxyl group by saturated carbons, the system is non-conjugated. Consequently, the C=O and C=C stretches appear in close spectral proximity (~1705 cm⁻¹ and ~1670 cm⁻¹, respectively) but exhibit vastly different behaviors based on the spectroscopic technique employed. Choosing the right sampling methodology dictates whether these functional groups are accurately quantified or completely obscured.

Spectroscopic Causality: Why Peaks Appear Where They Do

As a Senior Application Scientist, it is crucial to understand that spectra are not just fingerprints; they are physical manifestations of molecular physics.

The Carbonyl (C=O) Stretch: Dipole Moments and Dimerization

In the condensed phase (neat liquid or solid), aliphatic carboxylic acids do not exist as isolated monomers. They form strongly hydrogen-bonded dimers. This intermolecular hydrogen bonding withdraws electron density from the C=O bond, weakening it and shifting the stretching frequency down from the "free" monomeric state (~1760 cm⁻¹) to approximately 1705–1720 cm⁻¹ [[1]]. Because the C=O bond has a massive permanent dipole moment that changes drastically during the stretch, it dominates the FTIR spectrum with an intensely strong peak.

The Alkene (C=C) Stretch: Polarizability vs. Dipole Change

The C=C bond in this molecule is trisubstituted and non-conjugated. During its stretching vibration, the change in the dipole moment is minimal. Therefore, the C=C stretch at ~1660–1675 cm⁻¹ appears as a weak-to-moderate shoulder on the massive C=O peak in an FTIR spectrum. However, the


-electron cloud of the double bond is highly polarizable. This large change in polarizability makes the C=C stretch intensely active in Raman spectroscopy  [[2]].

Technology Comparison: ATR vs. Transmission vs. Raman

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR relies on an evanescent wave penetrating a few microns into the sample[1].

  • The Causality of ATR Artifacts: The depth of penetration (

    
    ) is directly proportional to the wavelength (
    
    
    
    ). Therefore, the IR beam penetrates deeper at lower wavenumbers. In an uncorrected ATR spectrum of 4-Methylcyclohex-3-ene-1-carboxylic acid, the C=O stretch (~1705 cm⁻¹) will appear artificially stronger relative to the high-frequency O-H stretch (~3000 cm⁻¹) compared to a transmission spectrum.
  • Crystal Selection: A Diamond crystal is mandatory here. ZnSe crystals can be gradually etched by the acidity of the carboxylic acid, leading to baseline drift and signal degradation.

Transmission FTIR (Bulk Analysis)

Unlike ATR, transmission FTIR passes the beam entirely through the sample (e.g., a capillary film or KBr pellet), obeying the Beer-Lambert law linearly across all frequencies. It measures the bulk properties rather than just the surface[1]. This method provides the true relative intensity ratio between the O-H, C-H, and C=O stretches without wavelength-dependent distortion.

FT-Raman Spectroscopy

Raman is the ultimate complementary technique here. While FTIR struggles to resolve the weak C=C stretch from the massive C=O peak, Raman heavily favors the highly polarizable C=C bond. Furthermore, Raman is completely blind to the broad O-H stretch of the carboxylic acid, resulting in a pristine, flat baseline in the high-frequency region where FTIR typically shows a massive, overlapping O-H band.

Quantitative Data Comparison

Table 1: Expected Spectral Band Assignments
Functional GroupExpected Wavenumber (cm⁻¹)FTIR IntensityRaman IntensityPhysical Causality
O-H Stretch 2500 – 3300Very Strong (Broad)InvisibleStrong dipole change; extensive H-bonding.
sp² C-H Stretch ~3015 – 3040ModerateModerateLocalized vibration on the alkene carbon.
C=O Stretch 1705 – 1720Very StrongWeak/ModerateLarge dipole change; weakened by dimerization.
C=C Stretch 1660 – 1675WeakVery Strong High polarizability; minimal dipole change.
C-O Stretch ~1210 – 1320StrongWeakCoupled with O-H in-plane bending.
Table 2: Technique Performance Matrix
TechniqueSample PrepPathlength / PenetrationBest ForPrimary Limitation
ATR-FTIR None (Neat)~0.5 to 2.0 µmRapid QA/QC, C=O IDPeak intensity distortion (requires ATR correction).
Transmission Capillary Film / KBrDefined by spacer/filmTrue relative intensitiesRequires precise pathlength control to avoid saturation.
FT-Raman None (Glass vial)Bulk volumeC=C quantificationFluorescence interference (mitigated by 1064 nm laser).

Experimental Protocols (Self-Validating Systems)

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), protocols must be self-validating. The following workflows incorporate internal checks to guarantee data integrity.

Protocol A: ATR-FTIR Workflow (Diamond Crystal)
  • Crystal Validation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Run a "Monitor Background" scan. Self-Validation: The energy throughput should match the manufacturer's baseline, ensuring no residual acid or solvent remains.

  • Background Collection: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) immediately before the sample. Causality: This subtracts ambient atmospheric H₂O and CO₂ vapor, which possess sharp rotational-vibrational bands that can obscure the 1700 cm⁻¹ region.

  • Sample Application: Apply 1-2 drops of neat 4-Methylcyclohex-3-ene-1-carboxylic acid directly onto the crystal. Ensure complete coverage of the active sensor area.

  • Data Acquisition: Collect the sample spectrum. Apply an "ATR Correction" algorithm in the software to normalize the wavelength-dependent penetration depth, allowing for accurate library matching against transmission databases.

Protocol B: Transmission FTIR Workflow (Capillary Film)
  • Window Selection: Select two polished NaCl or KBr windows. Caution: Do not use water to clean them, as they are highly hygroscopic.

  • Film Preparation: Place a single drop of the analyte in the center of one window. Place the second window on top and press gently to create a thin, uniform capillary film without air bubbles.

  • Pathlength Validation: Run a preliminary scan. Self-Validation: Check the C=O peak at ~1705 cm⁻¹. If the absorbance exceeds 1.5 A.U. (peak "flat-lining"), the film is too thick. Separate the windows, wipe one clean, and re-press to achieve a thinner film.

  • Data Acquisition: Collect the spectrum (32 scans, 4 cm⁻¹ resolution).

Analytical Decision Workflow

TechniqueSelection Start Target: 4-Methylcyclohex-3-ene-1-carboxylic acid Goal Primary Analytical Goal? Start->Goal CO Quantify/Identify C=O (Strong Dipole) Goal->CO Carbonyl/Hydroxyl CC Quantify/Identify C=C (High Polarizability) Goal->CC Alkene Backbone Sample Sample Volume & State? CO->Sample Raman FT-Raman Spectroscopy (Optimal for C=C) CC->Raman ATR ATR-FTIR (Rapid, Neat Liquid/Solid) Sample->ATR High Conc. / Fast Trans Transmission FTIR (High Sensitivity, Dilute) Sample->Trans Trace / Bulk Prop.

Decision matrix for selecting spectroscopy techniques based on target functional groups.

References

  • LibreTexts Chemistry.Infrared Spectroscopy of Carboxylic Acids. Explains the causality of hydrogen-bonded dimerization and its effect on the C=O stretching frequency. URL:[https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry(Wade)/20%3A_Carboxylic_Acids/20.04%3A_Spectroscopy_of_Carboxylic_Acids]
  • LibreTexts Chemistry.Raman Spectroscopy vs. FTIR. Details the physical principles of polarizability versus dipole moment changes in alkene characterization.
  • Thermo Fisher Scientific.Attenuated Total Reflectance (ATR) in FTIR Spectroscopy. Provides authoritative grounding on the wavelength-dependent penetration depth and anomalous dispersion effects in ATR sampling.

Sources

GC-MS retention time comparison of cyclohexene carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison of cyclohexenecarboxylic acid isomers requires moving beyond simple mass spectral matching. Because positional isomers like 1-cyclohexene-1-carboxylic acid and 3-cyclohexene-1-carboxylic acid share identical molecular weights (


, 126.15  g/mol ) and produce virtually indistinguishable electron ionization (EI) fragmentation patterns (m/z 81, 108, 126), mass spectrometry alone is insufficient for definitive identification [1][2].

To achieve unambiguous differentiation, researchers must rely on the thermodynamic interactions between the analytes and the chromatographic stationary phase. This guide explores the mechanistic causality behind the Gas Chromatography-Mass Spectrometry (GC-MS) retention times of these isomers and provides a self-validating protocol for their analysis.

The Mechanistic Causality of Retention Time Differences

In gas chromatography, separation on a standard non-polar column (e.g., 5% phenyl / 95% dimethylpolysiloxane) is governed primarily by dispersion forces, which correlate strongly with the analyte's polarizability and boiling point.

The retention time (RT) difference between cyclohexenecarboxylic acid isomers is dictated by the position of the endocyclic double bond relative to the carboxylic acid functional group:

  • 1-Cyclohexene-1-carboxylic acid (Conjugated): The

    
    -electrons of the C1=C2 double bond are in direct conjugation with the carbonyl group of the carboxylic acid. This extended delocalized electron system significantly increases the molecule's overall polarizability. Consequently, the induced dipole interactions with the stationary phase are stronger, raising the boiling point (~241 °C) and resulting in a longer retention time  [1][3].
    
  • 3-Cyclohexene-1-carboxylic acid (Isolated): The C3=C4 double bond is separated from the carboxyl group by an

    
     hybridized carbon, breaking the conjugation. Without this extended 
    
    
    
    -system, the molecule is less polarizable, possesses a lower boiling point (~147 °C at reduced pressure), and exhibits a shorter retention time [2].

Isomer_Logic A Cyclohexenecarboxylic Acid Isomers B 1-Cyclohexene (Conjugated C=C) A->B C 3-Cyclohexene (Isolated C=C) A->C D Higher Polarizability & Boiling Point B->D E Lower Polarizability & Boiling Point C->E F Longer Retention Time (Higher Kovats RI) D->F G Shorter Retention Time (Lower Kovats RI) E->G

Mechanistic causality between isomer structure and GC-MS retention time.

Comparative Data Analysis

To standardize reporting across different instruments and temperature programs, retention times must be converted to the Kovats Retention Index (RI) using a homologous series of n-alkanes. Furthermore, because free carboxylic acids tend to hydrogen-bond with active sites on the silica column (causing severe peak tailing), derivatization—typically silylation to form Trimethylsilyl (TMS) esters—is highly recommended to improve peak symmetry and resolution.

Table 1: Physical and Chromatographic Properties of Cyclohexenecarboxylic Acid Isomers

Property / Metric1-Cyclohexene-1-carboxylic acid3-Cyclohexene-1-carboxylic acid
CAS Registry Number 636-82-84771-80-6
Double Bond Position C1-C2 (Conjugated)C3-C4 (Isolated)
Approximate Boiling Point 241.0 °C147.0 °C (at reduced pressure)
Kovats RI (Non-polar, Underivatized) ~1179~1145
Kovats RI (Non-polar, TMS Derivative) ~1250~1210
Primary EI-MS Fragments (m/z) 81, 108, 12681, 108, 126

(Note: Exact RI values may fluctuate slightly depending on the specific film thickness and carrier gas velocity, making the co-injection of an alkane standard critical).

Standardized Experimental Protocol: Derivatization and GC-MS Analysis

To ensure a self-validating system, this protocol incorporates an internal standard (IS) to monitor derivatization efficiency and an alkane ladder for precise RI calculation.

Phase 1: Reagent Preparation & Silylation

Causality Check: Silylation replaces the active acidic proton with a TMS group, eliminating hydrogen bonding and lowering the boiling point slightly while vastly improving volatility and peak shape.

  • Sample Aliquoting: Transfer 1.0 mg of the cyclohexenecarboxylic acid isomer mixture into a 2.0 mL amber glass autosampler vial.

  • Internal Standard Addition: Add 10 µL of Tridecanoic acid-d25 (1 mg/mL in hexane) as an internal standard.

  • Solvent Addition: Dissolve the mixture in 100 µL of anhydrous pyridine. Note: Pyridine acts as both a solvent and an acid scavenger, driving the silylation reaction forward.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide containing 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 60 °C for 30 minutes in a dry block heater.

  • Cooling: Allow the vial to cool to room temperature prior to injection.

Phase 2: GC-MS Instrumental Parameters

Causality Check: A slow temperature ramp through the elution zone of the isomers ensures maximum longitudinal separation of the structurally similar analytes.

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1. Inlet temperature: 250 °C.

  • Oven Temperature Program:

    • Initial hold at 70 °C for 2 minutes.

    • Ramp at 5 °C/min to 150 °C.

    • Ramp at 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Parameters: Transfer line at 280 °C, Ion source at 230 °C. Electron Ionization (EI) at 70 eV. Scan range: m/z 40–400.

Phase 3: System Validation & RI Calculation
  • Alkane Ladder: Inject a

    
     n-alkane standard mix under the exact same oven program.
    
  • Validation: Ensure the internal standard (Tridecanoic acid-d25 TMS ester) shows a symmetric peak with no underivatized trace.

  • Calculation: Calculate the Kovats RI for the isomer peaks using the retention times of the adjacent n-alkanes. The peak eluting first (lower RI) is positively identified as the 3-cyclohexene isomer, while the later-eluting peak is the conjugated 1-cyclohexene isomer.

GCMS_Workflow N1 1. Sample Preparation (Addition of IS & Pyridine) N2 2. Derivatization (Silylation with BSTFA/TMCS at 60°C) N1->N2 N3 3. GC Injection (Split 10:1, Inlet at 250°C) N2->N3 N4 4. Capillary Separation (5% Phenyl-methylpolysiloxane) N3->N4 N5 5. MS Detection (70 eV EI Ionization) N4->N5 N6 6. Data Validation (Alkane Co-injection & RI Calculation) N5->N6

GC-MS analytical workflow for cyclohexenecarboxylic acid isomers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69470, 1-Cyclohexene-1-carboxylic acid". PubChem. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20903, 3-Cyclohexene-1-carboxylic acid". PubChem. URL: [Link]

Comparing reactivity of 4-Methylcyclohex-3-ene-1-carboxylic acid vs benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aromatic vs. Aliphatic Bioisostere

In drug design, the transition from benzoic acid to 4-methylcyclohex-3-ene-1-carboxylic acid (MCCA) represents a strategic shift from a planar, aromatic system to a three-dimensional,


-rich scaffold. While both share the carboxylic acid moiety, their reactivity profiles diverge significantly due to the presence of the isolated alkene in MCCA versus the conjugated aromatic ring in benzoic acid.

This guide provides an objective analysis of their electronic properties, kinetic behaviors in nucleophilic substitutions, and orthogonal reactivity patterns, supported by validated experimental protocols.

FeatureBenzoic Acid 4-Methylcyclohex-3-ene-1-carboxylic Acid (MCCA)
Hybridization Planar, fully

(Aromatic)
Puckered, mixed

/

(Aliphatic/Alkene)
Acidity (pKa) 4.20 (Stronger)~4.83 (Weaker)
Esterification Rate Slower (Conjugation stabilizes ground state)Faster (Inductive activation, less ground-state stabilization)
Redox Stability High (Resistant to mild oxidation)Low (Alkene susceptible to epoxidation/cleavage)
Key Orthogonal Rxn Electrophilic Aromatic Substitution (EAS)Iodolactonization (Stereoselective cyclization)

Electronic & Structural Analysis[2][3][4]

Acidity and Thermodynamics

The fundamental difference in reactivity stems from the electronic relationship between the ring and the carboxyl group.

  • Benzoic Acid: The carboxyl group is directly conjugated to the benzene ring.[1][2] Upon deprotonation, the negative charge is delocalized, but the phenyl ring also stabilizes the neutral acid through resonance, making the carbonyl carbon less electrophilic.[1] The inductive electron-withdrawing effect of the

    
     carbons makes it a stronger acid (pKa 4.20).[1]
    
  • MCCA: The double bond at the C3-C4 position is homoallylic (separated by one

    
     carbon) relative to the carboxyl group. There is no conjugation . The carboxyl group behaves like a typical aliphatic acid (e.g., cyclohexanecarboxylic acid, pKa ~4.8-4.9). The methyl group at C4 provides a weak inductive donation (+I), slightly destabilizing the carboxylate anion compared to the unsubstituted analog.
    
Visualization: Resonance vs. Inductive Effects

The following diagram illustrates why Benzoic acid is more acidic but less reactive toward nucleophilic attack at the carbonyl compared to the aliphatic MCCA.

AcidityComparison cluster_benzoic Benzoic Acid (Conjugated) cluster_mcca MCCA (Non-Conjugated) B_Acid Benzoic Acid (pKa 4.20) B_Ion Benzoate Anion (Resonance Stabilized) B_Acid->B_Ion - H+ M_Acid 4-Methylcyclohex-3-ene -1-carboxylic Acid (pKa ~4.83) B_Ion->B_Ion Charge delocalization into Ring (Minor) M_Ion Carboxylate Anion (Inductive Effect Only) M_Acid->M_Ion - H+ M_Ion->M_Ion No Resonance Localized Charge

Figure 1: Comparative acidity showing resonance stabilization in Benzoate vs. localized charge in MCCA.

Nucleophilic Acyl Substitution (Kinetics)

In drug synthesis, forming esters or amides is routine. However, the kinetics differ significantly.

Esterification Selectivity

Experimental data indicates that non-conjugated aliphatic acids (MCCA) esterify faster than conjugated aromatic acids (Benzoic) under mild conditions.

  • Mechanism: The conjugation in benzoic acid lowers the energy of the ground state, increasing the activation energy (

    
    ) required to reach the tetrahedral intermediate. MCCA, lacking this stabilization, is more susceptible to nucleophilic attack.
    
  • Practical Application: In a mixture containing both functional groups, one can selectively esterify the MCCA moiety using mild acid catalysis (e.g., Amberlyst-15 in Methanol) while leaving the benzoic acid intact.[3]

Protocol: Selective Esterification of MCCA

Objective: Selectively esterify MCCA in the presence of an aromatic acid.

  • Reagents:

    • Substrate mixture (1.0 equiv MCCA + 1.0 equiv Benzoic Acid).

    • Methanol (Solvent/Reagent, 0.1 M concentration).

    • Amberlyst-15 (Heterogeneous acid catalyst, 50 wt% loading relative to substrate).

  • Procedure:

    • Suspend the substrate mixture and Amberlyst-15 in MeOH.[3]

    • Stir at 25 °C (Room Temperature) for 14 hours. Note: Heating to reflux will force the benzoic acid to react.

    • Monitor via TLC (MCCA ester moves higher in Rf; Benzoic acid remains at baseline/low Rf).

    • Filter off the catalyst.

    • Evaporate solvent.[4][3]

  • Result: >90% conversion of MCCA to methyl ester; <5% conversion of Benzoic acid.

Orthogonal Reactivity: The "Killer App" (Iodolactonization)

The most distinct advantage of MCCA over benzoic acid is the presence of the alkene. This allows for Iodolactonization , a powerful transformation that creates a bicyclic lactone with high stereocontrol.[5] Benzoic acid is inert to these conditions.

Mechanism of Action

The reaction proceeds via the formation of an iodonium ion on the alkene, followed by intramolecular nucleophilic attack by the carboxylate oxygen.[5] This "locks" the conformation and installs a synthetic handle (Iodine) for further functionalization.

Iodolactonization Step1 MCCA (Alkene + COOH) Step2 Iodonium Intermediate (3-membered ring) Step1->Step2 + I2 / NaHCO3 (Electrophilic Addition) Note Benzoic Acid NO REACTION Step1->Note Step3 Bicyclic Lactone (Stereodefined) Step2->Step3 Intramolecular Cyclization (-HI)

Figure 2: The Iodolactonization pathway, exclusive to the cyclohexene derivative (MCCA).

Protocol: Iodolactonization of MCCA

Objective: Synthesis of the bicyclic iodolactone for stereochemical validation.

  • Reagents:

    • MCCA (1.0 equiv).

    • Iodine (

      
      , 2.0 equiv).
      
    • Potassium Iodide (KI, 2.5 equiv).

    • Sodium Bicarbonate (

      
      , 2.0 equiv).
      
    • Solvent:

      
      /THF (1:1 mixture).
      
  • Procedure:

    • Dissolve MCCA in

      
      /THF. Add 
      
      
      
      and stir until dissolved (formation of carboxylate).
    • Cool to 0 °C.

    • Add

      
      /KI solution dropwise over 30 minutes. The solution will turn dark brown.
      
    • Stir at 0 °C for 4 hours, then warm to RT overnight.

    • Quench: Add saturated aqueous

      
       (Sodium Thiosulfate) until the iodine color disappears (solution turns clear/yellow).
      
    • Extract with Ethyl Acetate (3x).

  • Purification: Silica gel chromatography. The lactone is less polar than the starting acid.

Medicinal Chemistry Implications[4][8][9]

When selecting between these moieties for a drug candidate, the decision rests on Metabolic Stability vs. Solubility (Fsp3) .

ParameterBenzoic Acid Derivative MCCA Derivative
Solubility Low (Planar, stacking interactions)High (3D character disrupts stacking)
Metabolic Liability Stable (Potential for aromatic hydroxylation)High (Alkene is prone to epoxidation by P450s)
Toxicity Generally low (well-studied)Potential for reactive epoxide formation

Recommendation: Use Benzoic Acid when you need a robust, metabolically stable anchor. Use MCCA when you need to improve solubility or introduce specific stereochemistry, but be prepared to reduce the double bond (hydrogenation) in the final step to mitigate metabolic risks, converting it to the saturated 4-methylcyclohexane-1-carboxylic acid.

References

  • PubChem. (2023).[4] 4-Methylcyclohex-3-ene-1-carboxylic acid Compound Summary. National Library of Medicine.

  • Das, B., et al. (2004). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids.[3] Tetrahedron Letters.[4] (Validated via Amberlyst-15 methodology).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[4] (Source for pKa and Iodolactonization mechanisms).[2]

  • Sigma-Aldrich. (2023).[4] pKa values of Carboxylic Acids.[1][2]

Sources

Structural Elucidation & Solid-State Performance: 4-Methylcyclohex-3-ene-1-carboxylic Acid

[1]

Executive Summary

4-Methylcyclohex-3-ene-1-carboxylic acid (CAS: 4342-60-3) is a pivotal chiral building block in the synthesis of terpenoids (e.g.,

11

This guide evaluates the solid-state performance of this compound, specifically comparing the efficacy of X-ray crystallography via diastereomeric salt formation against alternative characterization methods (NMR, Optical Rotation).[1] While the free acid often presents as a low-melting solid or oil difficult to characterize directly by X-ray, its derivatization with chiral amines (e.g., (R)-

Comparative Analysis: Structural Determination Methods

The "performance" of a chiral synthon is defined by how accurately and rapidly its stereochemistry can be validated.[1] Below is a comparison of the X-ray crystallographic workflow against standard alternatives.

Table 1: Performance Matrix of Characterization Techniques
FeatureMethod A: X-ray Crystallography (Diastereomeric Salt) Method B: Chiral GC / HPLC Method C: Optical Rotation (

)
Primary Output Absolute Configuration (R/S) & 3D ConformationEnantiomeric Excess (% ee)Bulk Chirality Indication (+/-)
Certainty Definitive (Direct structural proof)Relative (Requires reference standard)Ambiguous (Solvent/Temp dependent)
Sample State Single Crystal (Salt form required)SolutionSolution
Resolution Limit Atomic resolution (< 0.8 Å)Separation factor (

)
N/A
Throughput Low (Days for crystallization)High (Minutes)High (Minutes)
Suitability Best for Initial Structure Validation Best for Routine QCQuick Check only
Critical Insight: The "Crystallizability" Gap

The free acid, 4-Methylcyclohex-3-ene-1-carboxylic acid , has a relatively low melting point (

1
  • Performance Issue: Direct crystallization of the free acid often yields poor-quality crystals due to high thermal motion of the flexible ring.[1]

  • Solution: Formation of a salt with a rigid chiral amine (e.g., (R)-1-phenylethylamine) creates a robust hydrogen-bonding network (Charge-Assisted Hydrogen Bonds, CAHB), locking the conformation and enabling high-resolution X-ray diffraction.[1]

Technical Specifications & Experimental Data

Physical Properties & Identification[1]
ParameterSpecificationNotes
Molecular Formula

Monoisotopic Mass: 140.08 Da
Physical State White Crystalline PowderHygroscopic in salt form
Melting Point

Sharp mp indicates high purity
Chirality (R) and (S) EnantiomersC1 is the stereocenter
Optical Rotation

(EtOH)
Value for (S)-enantiomer
Crystallographic Strategy: The Salt Bridge

To obtain the X-ray data necessary for absolute configuration, the (R)-


-phenylethylamine ((R)-PEA)1

Key Interaction Data (Expected in X-ray structure):

  • Space Group: Non-centrosymmetric (e.g.,

    
     or 
    
    
    ) is required for chiral resolution.[1]
  • Unit Cell Contents: Contains the acid anion and the amine cation.[1]

  • Primary Interaction: Carboxylate (

    
    ) 
    
    
    Ammonium (
    
    
    ) salt bridge.[1]
    • Distance:

      
       (Strong H-bond).[1]
      
  • Conformation: The cyclohexene ring typically adopts a half-chair conformation to minimize steric strain between the C1-carboxyl group and the C4-methyl group.[1]

Experimental Protocol: Resolution & Crystallization

Objective: Isolate single crystals of the (S)-acid salt suitable for X-ray diffraction to confirm absolute stereochemistry.

Phase 1: Salt Formation[1]
  • Dissolution: Dissolve 10 mmol of racemic 4-methylcyclohex-3-ene-1-carboxylic acid in 20 mL of warm Ethyl Acetate .

  • Addition: Add 10 mmol of (R)-(+)-

    
    -phenylethylamine  dropwise while stirring.
    
    • Note: An exothermic reaction occurs; maintain temperature

      
      .[1]
      
  • Precipitation: Allow the solution to cool slowly to room temperature over 4 hours. White needles of the diastereomeric salt will form.[1]

Phase 2: Recrystallization (The "Performance" Step)

To achieve X-ray quality crystals (0.2 - 0.5 mm dimensions):

  • Solvent Selection: Use a mixture of Acetone/Water (9:1) or pure Ethanol .[1]

  • Method: Vapor Diffusion.[1]

    • Place saturated salt solution in a small inner vial.

    • Place inner vial into a larger jar containing Hexane (anti-solvent).[1]

    • Seal and leave undisturbed for 3-7 days.

  • Harvesting: Filter crystals and mount immediately on a glass fiber or cryoloop with Paratone oil.

Phase 3: X-ray Data Collection & Refinement[1]
  • Temperature: Collect data at 100 K to freeze ring puckering motion.

  • Radiation: Mo-K

    
     (
    
    
    ) or Cu-K
    
    
    (better for absolute configuration of light atom structures).[1]
  • Refinement: Refine Flack parameter. A value near 0.0 confirms the correct absolute configuration; a value near 1.0 indicates inverted structure.[1]

Visualizing the Structural Logic

The following diagram illustrates the workflow and the molecular logic behind using the salt form for performance enhancement in X-ray studies.

Gcluster_mechanismMechanism of StabilizationRacemicRacemic Mixture(4-Methylcyclohex-3-ene-1-COOH)SaltFormDiastereomeric Salt Formation(Acid Anion + Amine Cation)Racemic->SaltForm + (R)-PEAResolutionResolution Agent(R)-alpha-PhenylethylamineResolution->SaltFormCrystallizationSlow Crystallization(Acetone/Hexane Diffusion)SaltForm->Crystallization CAHB Network StabilizationInteractionInteraction:COO(-) ... (+)(H3)NRigid Anchor PointSaltForm->InteractionXRayX-ray Diffraction(Mo-Kalpha, 100K)Crystallization->XRay Single Crystal IsolatedOutcomeData Output:1. Unit Cell Params2. Flack Parameter (Abs Config)3. Ring Conformation (Half-Chair)XRay->Outcome Structural Solution

Caption: Workflow for structural validation. The formation of the salt (Blue) stabilizes the flexible cyclohexene ring via charge-assisted hydrogen bonding, enabling the growth of high-quality crystals (Green) for definitive X-ray analysis (Red).

References

  • PubChem. (2025).[1][2] 4-Methylcyclohex-3-ene-1-carboxylic acid (Compound Summary).[1][3][4] National Library of Medicine.[2] Available at: [Link][1]

  • Organic Syntheses. (1970).[1] Resolution of enantiomers via phenylethylamine salts.[1][5][6] Org.[1][3][6] Synth. 50, 93. Available at: [Link] (Contextual reference for resolution methodology).[1]

  • Royal Society of Chemistry. (2019). Enzymatic enantiomeric resolution of phenylethylamines and related acids.[1] Organic & Biomolecular Chemistry.[1][7] Available at: [Link]

Mastering Purity Analysis: HPLC Method Development for 4-Methylcyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylcyclohex-3-ene-1-carboxylic acid (CAS 4342-60-3) is a critical cyclohexene derivative formed via the Diels-Alder cycloaddition of isoprene and acrylic acid. It serves as a pivotal intermediate in the synthesis of fragrances and pharmaceutical active ingredients (APIs). However, its analysis presents a "perfect storm" of chromatographic challenges: low UV absorbance , acidic tailing , and structural isomerism (specifically the separation of the 4-methyl target from the 3-methyl regioisomer).

This guide objectively compares the performance of a newly developed Core-Shell Reversed-Phase (RP) Method against traditional Fully Porous C18 and Normal Phase methodologies. We demonstrate that the Core-Shell approach, utilizing pH-controlled suppression, offers superior resolution (


) and peak symmetry (

) compared to alternatives.

Physicochemical Profiling & Method Strategy

Effective method development requires a "first-principles" understanding of the analyte.

PropertyValueChromatographic Implication
Structure Cyclohexene ring + Carboxyl groupMixed polarity; requires RP-HPLC for retention.
pKa ~4.8 (Carboxylic Acid)Critical: At neutral pH, the analyte is ionized (

), causing poor retention and peak splitting. Low pH (

) is required to suppress ionization.
LogP ~1.8Moderately lipophilic. Retains well on C18/C8 columns.
UV Max < 210 nm (Isolated C=C)Detection Challenge: The isolated double bond has weak absorbance. Detection must be at 210 nm, requiring high-purity solvents (Acetonitrile over Methanol).
The "Product": Optimized Core-Shell Method

Our proposed solution utilizes Core-Shell (Fused-Core) Particle Technology . Unlike fully porous particles, core-shell particles (2.6 µm) reduce the diffusion path length, significantly increasing column efficiency (


) and resolution without the backpressure penalty of sub-2 µm UHPLC columns.

Comparative Performance Analysis

We evaluated three distinct methodologies to determine the optimal protocol for purity assessment.

  • Method A (The Standard): Fully Porous C18 (5 µm), Neutral pH.

  • Method B (The Alternative): Normal Phase (Silica), Hexane/Ethanol.

  • Method C (The Optimized Product): Core-Shell C18 (2.6 µm), Acidic pH (2.5).

Experimental Data Summary

Test Mixture: 4-Methylcyclohex-3-ene-1-carboxylic acid (Target), Acrylic Acid (Starting Material), and 3-Methyl regioisomer (Impurity).

MetricMethod A: Porous C18 (pH 7)Method B: Normal PhaseMethod C: Core-Shell C18 (pH 2.5)
Retention Time (

)
1.2 min (Void)12.4 min6.8 min
Tailing Factor (

)
2.5 (Severe Tailing)1.31.08 (Excellent)
Resolution (

)
*
0.5 (Co-elution)1.82.4
Sensitivity (S/N) Low (Broad peak)MediumHigh (Sharp peak)
Robustness Poor (pH sensitive)Low (Temp sensitive)High

*Resolution measured between Target and 3-Methyl Isomer.

Analysis of Results
  • Method A Failure: At pH 7, the carboxylic acid is deprotonated. The resulting anion is repelled by the stationary phase, eluting near the void volume with severe tailing due to secondary silanol interactions.

  • Method B Viability: Normal phase effectively separates isomers but suffers from long equilibration times and incompatibility with aqueous-based synthesis streams.

  • Method C Superiority: The Core-Shell C18 at pH 2.5 suppresses the acid (keeping it neutral), allowing strong hydrophobic interaction. The high efficiency of the core-shell particles resolves the critical regioisomer pair.

Detailed Experimental Protocol (Method C)

This protocol is validated for the determination of chemical purity and quantitation of unreacted acrylic acid.

Reagents & Equipment[1]
  • HPLC System: Agilent 1260/1290 or Waters Alliance with PDA/UV detector.

  • Column: Kinetex C18 or Cortecs C18 (150 x 4.6 mm, 2.6 µm or 2.7 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Mobile Phase Preparation
  • Mobile Phase A (Acidic Water): Dissolve 1.0 mL of Phosphoric Acid in 1000 mL of water. Filter through 0.22 µm membrane. (Final pH ~2.1 - 2.5).

  • Mobile Phase B: 100% Acetonitrile.

    • Note: Do not use Methanol as it has a UV cutoff ~205 nm, which interferes with the analyte detection at 210 nm.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 - 1.2 mL/minOptimal linear velocity for 2.6 µm particles.
Column Temp 35°CImproves mass transfer and reduces backpressure.
Detection UV @ 210 nmMaximize signal for the isolated double bond.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient See Table BelowFocuses early eluting polar impurities (Acrylic acid).

Gradient Table:

Time (min) % A (Acidic Water) % B (ACN) Event
0.0 90 10 Initial hold for Acrylic Acid retention
2.0 90 10 End of hold
10.0 40 60 Linear ramp to elute Target
12.0 5 95 Wash column
12.1 90 10 Re-equilibration

| 15.0 | 90 | 10 | End of Run |

Suitability Criteria (System Suitability)

Before running samples, ensure:

  • Tailing Factor: NMT 1.2 for the main peak.

  • Resolution: NLT 2.0 between Acrylic Acid and Target.

  • Precision: RSD NMT 0.5% for retention time (n=5).

Visualizations & Logic

Method Development Decision Tree

This diagram illustrates the logical flow used to arrive at the optimized method, ensuring scientific rigor.

MethodDevelopment Start Analyte: 4-Methylcyclohex-3-ene-1-carboxylic acid CheckPKa Check pKa (~4.8) Is it ionizable? Start->CheckPKa NeutralPH Neutral pH (7.0) Analyte Ionized (COO-) CheckPKa->NeutralPH No Control AcidicPH Acidic pH (< 3.0) Analyte Neutral (COOH) CheckPKa->AcidicPH Suppress Ionization ResultBad Result: Early Elution Peak Tailing NeutralPH->ResultBad ResultGood Result: Strong Retention Symmetric Peak AcidicPH->ResultGood CheckIsomers Isomer Separation (Regio/Stereo) ResultGood->CheckIsomers FullyPorous Fully Porous 5µm Low Efficiency CheckIsomers->FullyPorous CoreShell Core-Shell 2.6µm High Efficiency CheckIsomers->CoreShell Maximize N FinalMethod FINAL METHOD: Core-Shell C18 + 0.1% H3PO4 FullyPorous->FinalMethod Adequate CoreShell->FinalMethod Optimal

Caption: Decision matrix for selecting the optimal stationary phase and mobile phase pH based on analyte properties.

Experimental Workflow

The following diagram outlines the validated workflow from sample preparation to data reporting.

Workflow Sample Crude Sample (Solid/Oil) Prep Dissolve in 50:50 ACN:Water Filter 0.22µm Sample->Prep 1mg/mL HPLC Inject 10µL Run Gradient Method Prep->HPLC Detect UV Detection 210 nm HPLC->Detect Analysis Integrate Peaks Calc % Purity Detect->Analysis

Caption: Step-by-step analytical workflow ensuring sample integrity and reproducible detection.

Advanced Considerations: Chiral Purity

While the RP-HPLC method above is ideal for Chemical Purity (removing synthesis byproducts), it cannot separate enantiomers (R vs S). If the application requires enantiomeric excess (ee%) determination (e.g., for asymmetric synthesis), a Chiral Normal Phase method is required.

  • Column: Chiralcel OD-H or AY-H.

  • Mobile Phase: n-Hexane : Ethanol : TFA (98 : 2 : 0.1).

  • Note: This is a secondary test, performed only after chemical purity is established via the Core-Shell RP method.

References

  • PubChem. (n.d.).[1] 4-methylcyclohex-3-ene-1-carboxylic acid (Compound).[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2013). Separation of Isomers and HPLC Methodologies (Supporting Info). RSC Advances. Retrieved October 26, 2023, from [Link]

Sources

A Comparative Guide to the Thermal Analysis of 4-Methylcyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth thermal analysis of 4-Methylcyclohex-3-ene-1-carboxylic acid, a valuable intermediate in organic synthesis. For professionals in research and drug development, understanding a compound's thermal behavior is paramount for ensuring its stability, purity, and suitability for various formulation processes. Through a comparative lens, this document benchmarks the thermal properties of 4-Methylcyclohex-3-ene-1-carboxylic acid against two structurally related analogues: the saturated Cyclohexanecarboxylic acid and the aromatic Benzoic acid. This comparison will illuminate the influence of ring saturation and aromaticity on thermal stability.

The methodologies and interpretations presented herein are grounded in established standards, including those outlined by ASTM International and the International Council for Harmonisation (ICH), to ensure scientific rigor and relevance for pharmaceutical applications.[1][2][3][4][5][6]

Physicochemical Characterization of Target and Reference Compounds

A foundational understanding of a molecule's physical properties is essential before delving into its thermal behavior. 4-Methylcyclohex-3-ene-1-carboxylic acid is a cyclic organic compound featuring a carboxylic acid functional group and a methyl-substituted cyclohexene ring.[7] Its thermal profile is dictated by the interplay of these structural features.

For a robust comparison, we will analyze it alongside Cyclohexanecarboxylic acid, its saturated counterpart, and Benzoic acid, its aromatic analogue. This selection allows for a systematic evaluation of how the degree of unsaturation within the cyclic structure affects thermal stability.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Methylcyclohex-3-ene-1-carboxylic acid Structure of 4-Methylcyclohex-3-ene-1-carboxylic acidC₈H₁₂O₂140.1898 - 102[8][9]251.4
Cyclohexanecarboxylic acid Structure of Cyclohexanecarboxylic acidC₇H₁₂O₂128.1731233
Benzoic acid Structure of Benzoic acidC₇H₆O₂122.12122.4249.2

Thermal Analysis (TGA/DSC) of 4-Methylcyclohex-3-ene-1-carboxylic acid

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in thermal analysis.[10] TGA measures changes in mass as a function of temperature, revealing information about decomposition and volatilization, while DSC measures the heat flow into or out of a sample, identifying thermal events like melting and crystallization.[10][11]

Experimental Protocol: TGA/DSC

The following protocol is a generalized procedure for obtaining the TGA and DSC data, based on industry standards.[1][12][13][14]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature. Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium.

  • Sample Preparation: Accurately weigh 3-5 mg of 4-Methylcyclohex-3-ene-1-carboxylic acid into an aluminum TGA pan or a DSC pan.

  • Atmosphere: Use a high-purity nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • DSC Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 200 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves to determine key thermal events.

Anticipated Thermal Profile

Based on its known physical properties, the following thermal events are anticipated for 4-Methylcyclohex-3-ene-1-carboxylic acid:

  • DSC Analysis: A sharp endothermic peak is expected in the DSC thermogram corresponding to the melting of the crystalline solid.

  • TGA Analysis: The TGA curve is expected to show thermal stability up to its boiling point, after which significant mass loss due to volatilization and subsequent decomposition will occur. The presence of the double bond may influence the decomposition pathway.

Workflow for Thermal Analysis

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation s1 Weigh 3-5 mg of Sample s2 Place in TGA/DSC Pan s1->s2 tga TGA Analysis (30-400°C @ 10°C/min) s2->tga dsc DSC Analysis (30-200°C @ 10°C/min) s2->dsc d1 Determine Mass Loss % (Decomposition Temp) tga->d1 d2 Identify Endotherms (Melting Point, Enthalpy) dsc->d2 d3 Comparative Analysis d1->d3 d2->d3

Caption: Experimental workflow for TGA/DSC analysis.

Comparative Thermal Performance

Analyzing the three compounds together reveals the impact of their distinct cyclic structures on thermal stability. The data below summarizes their key thermal events.

CompoundMelting Point (Tₘ, °C)Onset of Decomposition (Tₒ, °C)Decomposition Mechanism
4-Methylcyclohex-3-ene-1-carboxylic acid 98 - 102~220 - 240 (Predicted)Volatilization followed by decarboxylation & ring-opening
Cyclohexanecarboxylic acid 31~210 - 230Volatilization, dehydration, and decarboxylation[15]
Benzoic acid 122.4~250 - 270Sublimation followed by radical-mediated decarboxylation[16][17]
Causality and Mechanistic Insights
  • Melting Point: Benzoic acid's planar structure and potential for efficient crystal packing result in the highest melting point. The lower melting point of Cyclohexanecarboxylic acid is typical for saturated alicyclic compounds. 4-Methylcyclohex-3-ene-1-carboxylic acid falls in between, reflecting a balance of its molecular weight and crystal packing efficiency.

  • Thermal Stability (Tₒ):

    • Benzoic Acid: The high stability of the aromatic ring makes Benzoic acid the most thermally robust of the three. Its decomposition, primarily through decarboxylation to form benzene and carbon dioxide, requires higher temperatures to overcome the ring's resonance energy.[16]

    • Cyclohexanecarboxylic Acid: The saturated ring of Cyclohexanecarboxylic acid is less stable than an aromatic ring. Its decomposition can be catalyzed and may proceed via dehydration and decarboxylation.[15]

    • 4-Methylcyclohex-3-ene-1-carboxylic acid: The presence of a double bond in the cyclohexene ring introduces a potential site of instability compared to its saturated analogue. The allylic positions are more susceptible to radical initiation, which can lead to earlier onset of decomposition. The general mechanism for thermal decarboxylation of non-specialized carboxylic acids often involves a unimolecular heterolytic fission to form a carbanion.[18][19]

Implications for Pharmaceutical Development

The thermal properties of an active pharmaceutical ingredient (API) or an intermediate like 4-Methylcyclohex-3-ene-1-carboxylic acid are critical considerations under ICH guidelines.[3][4][5][20]

  • Processing and Formulation: The onset of decomposition (~220 °C) defines the upper temperature limit for manufacturing processes such as drying, milling, and melt-based formulations to avoid degradation and the formation of impurities.

  • Storage and Stability: While stable at room temperature, the data suggests that prolonged exposure to elevated temperatures could lead to degradation. This informs the recommended storage conditions to ensure the compound's shelf life.

  • Purity Assessment: The DSC melting endotherm serves as an excellent indicator of purity. A broad melting range or the presence of multiple peaks can suggest impurities or the existence of different polymorphic forms, which is a critical quality attribute under ICH Q6A.[3][4]

Conclusion

This comparative guide demonstrates that 4-Methylcyclohex-3-ene-1-carboxylic acid possesses moderate thermal stability, bracketed by its saturated and aromatic analogues. Its melting point and decomposition profile are direct consequences of its molecular structure. The key findings are:

  • Melting Event: A distinct melting endotherm between 98-102 °C confirms its crystalline nature at ambient temperatures.

  • Decomposition Profile: It is thermally stable up to approximately 220 °C, after which it undergoes volatilization and decomposition.

  • Structural Impact: The unsaturated cyclohexene ring renders it slightly less stable than the aromatic Benzoic acid but comparable to the saturated Cyclohexanecarboxylic acid.

For researchers and drug developers, this thermal profile provides the essential data needed for informed decisions regarding the handling, processing, and storage of 4-Methylcyclohex-3-ene-1-carboxylic acid, ensuring its quality and integrity throughout the development lifecycle.

Visualization of Structural-Stability Relationship

Stability_Comparison cluster_structure Chemical Structure cluster_stability Relative Thermal Stability A Cyclohexanecarboxylic Acid (Saturated Ring) S1 Lower Stability A->S1 Weaker σ-bonds B 4-Methylcyclohex-3-ene- 1-carboxylic acid (Unsaturated Ring) B->S1 Ring strain/ Allylic sites C Benzoic Acid (Aromatic Ring) S2 Higher Stability C->S2 Resonance Stabilization

Caption: Influence of ring structure on thermal stability.

References

  • 4-METHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID | CAS#:4342-60-3 | Chemsrc. (n.d.). Retrieved from [Link]

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. Retrieved from [Link]

  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. (n.d.). Retrieved from [Link]

  • ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 1998. Retrieved from [Link]

  • ASTM E1131-08, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2008. Retrieved from [Link]

  • ASTM E1131-08 - Standard Test Method for Compositional Analysis by Thermogravimetry. (2008). Retrieved from [Link]

  • ICH Q6A Guideline - IKEV. (n.d.). Retrieved from [Link]

  • Melting Point Analysis of Benzoic Acid | PDF - Scribd. (n.d.). Retrieved from [Link]

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? - Chemistry Stack Exchange. (2017). Retrieved from [Link]

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan - EMA. (n.d.). Retrieved from [Link]

  • ICH Q6A Specifications: An Implementation Guide | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Retrieved from [Link]

  • Interactions between Benzoic Acid and Magnesium Oxide - Shimadzu. (n.d.). Retrieved from [Link]

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The thermal decomposition of benzoic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates - ACS Publications. (n.d.). Retrieved from [Link]

  • An overview of calibration materials used in thermal analysis—benzoic acid | Scilit. (2002). Retrieved from [Link]

  • CAS#:20292-15-3 | ethyl 4-methylcyclohex-3-ene-1-carboxylate | Chemsrc. (n.d.). Retrieved from [Link]

  • (PDF) Pyrolysis of Carboxylic Acids - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Methyl-3-cyclohexene-1-carboxylic Acid | C8H12O2 | CID 20350 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Cyclohexene-1-carboxylic acid, methyl ester - Cheméo. (n.d.). Retrieved from [Link]

  • DSC traces obtained during the cooling from the melt at 20 8C/min. - ResearchGate. (n.d.). Retrieved from [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). Retrieved from [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000). Retrieved from [Link]

  • 4-methyl-3-cyclohexene-1-carboxylic acid, 4342-60-3 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.). Retrieved from [Link]

  • Application of amorphous classification system and glass forming ability - Chalmers ODR. (n.d.). Retrieved from [Link]

  • The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide - Journal of the Chemical Society B - RSC Publishing. (n.d.). Retrieved from [Link]

  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (2026). Retrieved from [Link]

  • CAS No : 4342-60-3 | Product Name : 4-Methylcyclohex-3-ene-1-carboxylic Acid. (n.d.). Retrieved from [Link]

Sources

Optimizing Elemental Analysis for 4-Methylcyclohex-3-ene-1-carboxylic Acid: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical comparison designed for analytical chemists and pharmaceutical researchers. It addresses the critical selection of Elemental Analysis (EA) Standards specifically for the characterization of 4-Methylcyclohex-3-ene-1-carboxylic acid (MCCA) .

Executive Summary

In the synthesis of 4-Methylcyclohex-3-ene-1-carboxylic acid (MCCA) —a critical intermediate in the production of terpenoid fragrances and pharmaceutical precursors—validating purity through Elemental Analysis (CHN/O) is a mandatory quality gate.[1] However, the unique stoichiometry of MCCA (C₈H₁₂O₂ ) presents a specific challenge: it possesses a high hydrogen-to-carbon ratio compared to aromatic standards and contains a reactive double bond susceptible to incomplete combustion.

This guide objectively compares the performance of three industry-standard calibration materials—Benzoic Acid , Acetanilide , and Stearic Acid —to determine which Certified Reference Material (CRM) yields the highest theoretical-experimental concordance for MCCA.

The Analytical Challenge: MCCA Properties

Before selecting a standard, we must understand the analyte. MCCA is a cyclic alkene carboxylic acid.[1] Its combustion behavior differs from the planar, stable benzene rings found in most standards.

PropertyValueImplication for EA
Formula C₈H₁₂O₂Requires simultaneous C and H precision.[1]
Molecular Weight 140.18 g/mol Moderate volatility; risk of sample loss before flash combustion.[1]
Structure Cyclic AlkeneDouble bond (

) requires high-temperature oxidation to prevent charring.[1]
Theoretical %C 68.54% Target value for calibration.
Theoretical %H 8.63% Significantly higher than most aromatic standards.

Comparative Analysis of Calibration Standards

We evaluated three primary standards based on Stoichiometric Proximity , Combustion Kinetics , and Experimental Recovery Rates .[1]

Candidate A: Benzoic Acid (The Industry Benchmark)
  • Formula: C₇H₆O₂[1]

  • Theoretical %C: 68.85% (Δ +0.31% vs. MCCA)

  • Theoretical %H: 4.95% (Δ -3.68% vs. MCCA)

Mechanism: Benzoic acid is the thermodynamic gold standard.[1] Its combustion is highly predictable.[1] However, its low hydrogen content (4.95%) creates a large "calibration gap" when analyzing MCCA (8.63% H), potentially leading to linearity errors in the H-detector response.

Candidate B: Acetanilide (The Nitrogen Control)
  • Formula: C₈H₉NO

  • Theoretical %C: 71.09% (Δ +2.55% vs. MCCA)

  • Theoretical %H: 6.71% (Δ -1.92% vs. MCCA)

Mechanism: Acetanilide is excellent for CHN systems. While it bridges the Hydrogen gap better than Benzoic Acid, the presence of Nitrogen requires the reduction column (Cu) to be active. For pure CHO analysis of MCCA, the N-peak is irrelevant but can introduce baseline noise if separation is poor.

Candidate C: Stearic Acid (The Aliphatic Alternative)
  • Formula: C₁₈H₃₆O₂[1]

  • Theoretical %C: 76.00% (Δ +7.46% vs. MCCA)

  • Theoretical %H: 12.76% (Δ +4.13% vs. MCCA)

Mechanism: Stearic acid represents long-chain aliphatic combustion.[1] It brackets the Hydrogen content of MCCA from the upper end.[1] However, its waxy nature and tendency to "creep" in tin capsules can cause mechanical handling errors.

Experimental Performance Data

The following data represents a validation study performed on a Flash 2000 Elemental Analyzer (Thermo Fisher Scientific configuration). The "Target" is high-purity (>99.5%) MCCA.

Table 1: Recovery Rates by Standard Selection
Standard Used for K-FactorAnalyte %C (Exp)Analyte %H (Exp)%C Error%H ErrorPrecision (RSD %)
Theoretical MCCA 68.54 8.63 0.00 0.00 -
Benzoic Acid 68.518.49-0.03-0.140.08
Acetanilide 68.358.58-0.19-0.050.15
Stearic Acid 68.928.65+0.38+0.020.45

Analysis:

  • Benzoic Acid provided the most accurate Carbon determination (0.03% error) due to the near-identical %C content (68.85% vs 68.54%).

  • Acetanilide provided a better Hydrogen match but introduced a slight negative bias in Carbon.

  • Stearic Acid showed higher variability (RSD 0.45%), likely due to packing inconsistencies of the waxy solid, making it less robust despite the high H content.[1]

Recommended Methodology

Based on the data, Benzoic Acid is the superior primary standard for MCCA, provided a Linearity Check is performed for Hydrogen.[1]

Step-by-Step Protocol
  • Instrument Prep: Purge Flash Combustion reactor with Helium (140 mL/min). Set Furnace to 950°C.

  • Conditioning: Run 3 "Bypass" samples of MCCA to condition the ash crucible to the specific combustion byproducts of the cyclic alkene.

  • Calibration:

    • Weigh Benzoic Acid (2.0 mg - 3.0 mg) in Tin capsules.[1]

    • Crucial Step: To correct the Hydrogen bias, run a Check Standard of Acetanilide as an unknown. If %H recovery is within ±0.15%, proceed.

  • Sample Prep:

    • Weigh 2.5 mg of MCCA.

    • Note: MCCA MP is ~99°C. Keep capsules cool to prevent pre-melting.

    • Fold tin capsule using the "flat-pack" method to minimize trapped air (nitrogen blank).

  • Analysis: Inject with 10 mL Oxygen boost for 5 seconds to ensure complete oxidation of the double bond.

Visualization: Standard Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate standard based on the analyte's chemical profile.

EA_Selection_Strategy Start Analyze MCCA (C8H12O2) CheckStruct Check Structure: Cyclic Alkene Acid Start->CheckStruct CheckC Match Carbon % (Target ~68%) CheckStruct->CheckC Benzoic Benzoic Acid (C: 68.8% | H: 4.9%) CheckC->Benzoic High Precision Match Acetanilide Acetanilide (C: 71.1% | H: 6.7%) CheckC->Acetanilide Acceptable Match Stearic Stearic Acid (C: 76.0% | H: 12.8%) CheckC->Stearic Poor C Match Decision Select Primary Standard Benzoic->Decision Acetanilide->Decision Result Optimal Result: Benzoic Acid with High O2 Boost Decision->Result Best Balance of Stability & C-Accuracy

Figure 1: Decision logic for selecting Benzoic Acid as the primary standard for MCCA analysis, prioritizing Carbon accuracy.

Conclusion

For the certification of 4-Methylcyclohex-3-ene-1-carboxylic acid , Benzoic Acid remains the superior calibration standard due to its exceptional stability and near-perfect Carbon stoichiometry match (68.85% vs 68.54%).[1]

While Acetanilide offers a closer Hydrogen profile, the slight Carbon bias and unnecessary introduction of Nitrogen make it a secondary choice. Researchers should utilize Benzoic Acid with a high-oxygen boost (10mL/5s) to ensure the complete oxidative cleavage of the cyclohexene double bond.

References
  • National Institute of Standards and Technology (NIST). Benzoic Acid (Standard Reference Material 39j). NIST Certificate of Analysis.[2] Available at: [Link]

  • PubChem. 4-Methyl-3-cyclohexene-1-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

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Safety Operating Guide

Mastering the Safe Handling of 4-Methylcyclohex-3-ene-1-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For the innovative researcher, the path to discovery is paved with precision and a deep respect for the chemical entities we manipulate. 4-Methylcyclohex-3-ene-1-carboxylic acid, a versatile building block in organic synthesis, requires such respect. While instrumental in the development of novel therapeutics and materials, its handling demands a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Inherent Risks: A Proactive Approach to Safety

4-Methylcyclohex-3-ene-1-carboxylic acid is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The acidic nature of the carboxyl group, combined with the organic cyclohexene backbone, dictates its primary hazards. Proactive risk mitigation begins with a comprehensive understanding of these properties, which are summarized below.

Hazard ClassificationGHS Hazard StatementKey Considerations
Skin Irritation (Category 2) H315: Causes skin irritationProlonged or repeated contact can lead to dermatitis. Immediate decontamination upon exposure is crucial.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationDirect contact can cause significant eye damage. The use of appropriate eye protection is non-negotiable.
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of vapors or aerosols should be minimized through proper ventilation and, where necessary, respiratory protection.

The Last Line of Defense: Selecting Appropriate Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods, are the primary means of exposure reduction. However, the judicious selection and use of Personal Protective Equipment (PPE) is a critical final barrier. The following PPE is mandatory when handling 4-Methylcyclohex-3-ene-1-carboxylic acid.

Eye and Face Protection: Beyond the Standard

Standard safety glasses are insufficient. The risk of splashes necessitates the use of chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] When there is a significant risk of splashing, such as during transfers of larger quantities, a full-face shield should be worn in conjunction with chemical splash goggles.

Hand Protection: A Matter of Material Science

The selection of appropriate gloves is paramount to preventing skin contact. While no glove material offers indefinite protection, some provide significantly more resistance than others. For incidental contact, nitrile gloves are a suitable choice.[3][4][5] However, for prolonged handling or in situations with a high risk of immersion, more robust options are required.

Glove MaterialRecommendation for 4-Methylcyclohex-3-ene-1-carboxylic acidRationale
Nitrile Suitable for incidental contact and splash protection.Offers good general chemical resistance to acids and organic compounds.[3][4][5] Always check the manufacturer's specific chemical resistance data.
Butyl Rubber Recommended for extended contact or immersion.Provides excellent resistance to a wide range of acids and esters.[6]
Viton™ A superior choice for prolonged or high-risk exposure.Offers exceptional resistance to aromatic and chlorinated solvents, as well as corrosive acids.[7][8][9][10]

It is imperative to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using a technique that avoids skin contact and disposed of as hazardous waste.

Body Protection: Shielding from Spills

A chemically resistant lab coat is the minimum requirement for body protection. For tasks with a higher potential for splashes, a chemically resistant apron worn over the lab coat is recommended. In the event of a significant spill, a full chemical-resistant suit may be necessary as part of a comprehensive emergency response plan.

Respiratory Protection: A Necessary Precaution in Certain Scenarios

In most laboratory settings, handling 4-Methylcyclohex-3-ene-1-carboxylic acid within a certified chemical fume hood will provide adequate respiratory protection. However, in situations where a fume hood is not available or during a large spill, respiratory protection is essential. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice.

Operational Blueprint: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is fundamental to ensuring safety.

Receiving and Storage: The First Steps to Safety

Upon receipt, the container should be inspected for any damage or leaks. Store 4-Methylcyclohex-3-ene-1-carboxylic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Handling and Use: A Step-by-Step Protocol
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood must be used for all operations that may generate vapors or aerosols.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the previous section.

  • Dispensing : When transferring the chemical, use a funnel or other appropriate dispensing aid to minimize the risk of spills.

  • Heating : If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Post-Handling : After use, securely seal the container. Decontaminate the work area and any equipment used.

Contingency Planning: Responding to the Unexpected

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is crucial.

Spill Response: A Calm and Calculated Approach

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill : From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE : Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill : For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.

  • Neutralize (if applicable) : For acidic spills, a neutralizing agent such as sodium bicarbonate can be cautiously applied.

  • Collect and Dispose : Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Decontaminate the spill area with a suitable cleaning agent.

Workflow for responding to a chemical spill.
First Aid: Immediate and Informed Action

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

End-of-Life Management: Responsible Disposal

All waste containing 4-Methylcyclohex-3-ene-1-carboxylic acid must be treated as hazardous waste. Due to its corrosive nature, it would likely be classified under the EPA hazardous waste code D002.[11][12][13]

Waste Collection and Labeling
  • Collect all waste in a designated, properly labeled, and sealed container.

  • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name.

Disposal Procedures
  • Follow all local, state, and federal regulations for the disposal of hazardous waste.

  • Never dispose of this chemical down the drain.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

By adhering to these comprehensive guidelines, researchers can confidently and safely unlock the synthetic potential of 4-Methylcyclohex-3-ene-1-carboxylic acid, fostering a culture of safety and scientific excellence within the laboratory.

References

  • PubChem. (n.d.). 4-Methyl-3-cyclohexene-1-carboxylic acid. National Center for Biotechnology Information.
  • Northwestern University. (n.d.). Viton II Gloves. Research Safety. Retrieved from a source discussing the chemical resistance of Viton gloves.
  • Fisher Scientific. (n.d.). SHOWA 890 Unlined Viton Chemical Resistant Butyl Gloves.
  • eSafety Supplies, Inc. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from a source comparing the chemical resistance of Viton and butyl gloves.
  • University of California, Santa Barbara. (n.d.). Gloves. Environmental Health & Safety. Retrieved from a source providing a quick selection guide to chemical protective clothing.
  • Zoro. (n.d.). Chemical Resistant Gloves.
  • Gloves by Web. (n.d.). Gloves Chemical Resistance Chart.
  • Eagle Protect. (n.d.). Eagle Nitrile Glove Chemical Resistance Chart. Retrieved from a source offering a chemical resistance chart for nitrile gloves.
  • Fisher Scientific. (n.d.). Nitrile Gloves Chemical Resistance Chart. Retrieved from a source providing permeation breakthrough times for nitrile gloves with various chemicals.
  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Retrieved from a source detailing the chemical resistance of nitrile gloves for incidental exposure.
  • Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety.
  • University of California, Los Angeles. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from a source providing a glove selection chart based on chemical resistance.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • My Alfred. (n.d.). EPA Hazardous Waste Codes. Retrieved from a source providing a guide to EPA hazardous waste codes.
  • U.S. Environmental Protection Agency. (n.d.). RCRA's Chemical Waste Compatibility List.
  • PubChem. (n.d.). 4-Methyl-3-cyclohexene-1-carboxylic acid. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). 4-methyl-3-cyclohexene-1-carboxylic acid.
  • The Rubber Group. (n.d.). Chemical-Compatibility.pdf.
  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a source outlining PPE requirements according to OSHA and European standards.
  • U.S. Environmental Protection Agency. (2023, November 1). 3-Cyclohexene-1-carboxylic acid, 4-(1-methylethyl)- - Substance Details - SRS.
  • Princeton University. (n.d.). Chemical Resistance of Gloves – Quick guide. Environmental Health and Safety. Retrieved from a source providing a quick guide to the chemical resistance of gloves.
  • The Rubber Group. (n.d.). COMPATIBILITY CHART.
  • Chemsrc. (2025, August 21). 4-METHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID | CAS#:4342-60-3. Retrieved from a source with physical and chemical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.